molecular formula Bi50Cd12Pb25Sn12 B1236533 Ostalloy CAS No. 76093-98-6

Ostalloy

Numéro de catalogue: B1236533
Numéro CAS: 76093-98-6
Poids moléculaire: 18400 g/mol
Clé InChI: CQHDPRBPWAYYKI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Ostalloy, also known as this compound, is a useful research compound. Its molecular formula is Bi50Cd12Pb25Sn12 and its molecular weight is 18400 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

InChI

InChI=1S/50Bi.12Cd.25Pb.12Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHDPRBPWAYYKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Bi50Cd12Pb25Sn12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1.84e+04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Elemental Composition of Ostalloy Alloys: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the elemental components of various Ostalloy alloys. The information is presented to facilitate research, scientific analysis, and applications within drug development and other advanced fields.

Introduction to this compound Alloys

This compound alloys are a family of low-melting-point fusible alloys, primarily based on bismuth. These alloys are renowned for their specific thermal properties, enabling their use in a variety of specialized applications, including shielding block fabrication in radiation therapy, proof casting, and as low-temperature solders. The precise elemental composition of each this compound variant dictates its melting point and mechanical properties.

Elemental Composition of this compound Variants

The elemental compositions of common this compound alloys are summarized in the table below. These values represent the percentage by weight (% wt.) of each constituent element.

Alloy NameBismuth (Bi)Lead (Pb)Tin (Sn)Cadmium (Cd)Indium (In)
This compound 117 44.7%22.6%8.3%5.3%19.1%
This compound 158 50%26.7%13.3%10%-
This compound 255 55.5%44.5%---
This compound 281 58%-42%--

Note: this compound 158 is also widely known as Wood's Metal or Lipowitz's alloy.[1][2]

Experimental Protocols for Elemental Analysis

The determination of the elemental composition of this compound alloys is performed using established analytical techniques. These methods ensure accurate and reproducible results, which are critical for quality control and research applications. The primary methods employed are Optical Emission Spectroscopy (OES), X-ray Fluorescence (XRF) Spectroscopy, and traditional wet chemical analysis.

Optical Emission Spectroscopy (OES)

Optical Emission Spectroscopy is a widely used technique for the rapid and precise elemental analysis of metallic alloys. The methodology is standardized by organizations such as ASTM International.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_analysis OES Analysis cluster_data Data Processing p1 Obtain Solid Alloy Sample p2 Machine a Flat Surface p1->p2 Grinding/Lathing a1 Position Sample on Spark Stand p2->a1 a2 Generate High-Voltage Spark in Argon Atmosphere a1->a2 a3 Excite Atoms in Sample a2->a3 a4 Atoms Emit Characteristic Light (Photons) a3->a4 a5 Light Enters Spectrometer a4->a5 a6 Diffraction Grating Separates Light by Wavelength a5->a6 a7 Detectors (PMTs/CCDs) Measure Light Intensity at Specific Wavelengths a6->a7 d1 Correlate Wavelengths to Elements a7->d1 d2 Correlate Intensity to Concentration via Calibration Curves d1->d2 d3 Generate Quantitative Composition Report d2->d3

Fig. 1: OES Experimental Workflow

Detailed Methodology (based on ASTM E1251): [3][4][5]

  • Sample Preparation: A representative solid sample of the this compound is taken. A flat, clean surface is prepared by grinding or lathing to ensure a good seal with the instrument's spark stand and to remove any surface contamination.[6]

  • Excitation: The prepared sample is placed on the spark stand of the OES instrument. The analysis chamber is flushed with high-purity argon gas to prevent oxidation and interference from atmospheric gases.[6] A high-voltage electrical spark is generated between an electrode and the sample surface.[7] This spark ablates a small amount of the alloy, creating a plasma of excited atoms and ions.[7]

  • Light Dispersion and Detection: As the excited atoms and ions in the plasma return to their ground state, they emit light at characteristic wavelengths for each element present.[8] This emitted light is directed into a spectrometer. Inside the spectrometer, a diffraction grating disperses the light into its constituent wavelengths, similar to how a prism separates white light into a rainbow.[9]

  • Quantification: Photomultiplier tubes (PMTs) or charge-coupled devices (CCDs) are positioned to detect the intensity of the light at specific wavelengths corresponding to the elements of interest (Bi, Pb, Sn, Cd, In).[7] The measured intensity of each characteristic wavelength is proportional to the concentration of that element in the sample. The instrument's software, calibrated with certified reference materials (CRMs) of known composition, converts these intensity readings into quantitative weight percentages.[10]

X-ray Fluorescence (XRF) Spectroscopy

XRF is a non-destructive analytical technique used to determine the elemental composition of materials.

Experimental Workflow:

cluster_prep_xrf Sample Preparation cluster_analysis_xrf XRF Analysis cluster_data_xrf Data Processing p1_xrf Obtain Solid or Powdered Alloy Sample p2_xrf Ensure Clean, Representative Surface p1_xrf->p2_xrf a1_xrf Place Sample in Spectrometer p2_xrf->a1_xrf a2_xrf Irradiate Sample with Primary X-rays a1_xrf->a2_xrf a3_xrf Inner Shell Electrons Ejected from Atoms a2_xrf->a3_xrf a4_xrf Outer Shell Electrons Fill Vacancies a3_xrf->a4_xrf a5_xrf Emission of Secondary (Fluorescent) X-rays a4_xrf->a5_xrf a6_xrf Detector Measures Energy and Intensity of Fluorescent X-rays a5_xrf->a6_xrf d1_xrf Correlate X-ray Energy to Elements a6_xrf->d1_xrf d2_xrf Correlate Intensity to Concentration d1_xrf->d2_xrf d3_xrf Generate Compositional Report d2_xrf->d3_xrf

Fig. 2: XRF Experimental Workflow

Detailed Methodology:

  • Sample Preparation: Solid samples can often be analyzed with minimal preparation, requiring only a clean, flat surface.[11] Powdered samples can be pressed into pellets.[12]

  • Excitation: The sample is placed in the XRF spectrometer and irradiated with a primary X-ray beam.[13] These high-energy X-rays have enough energy to displace electrons from the inner orbital shells of the atoms in the alloy.[13]

  • Fluorescence and Detection: The vacancies created by the ejected inner-shell electrons are filled by electrons from outer shells. As these electrons transition to a lower energy state, they release excess energy in the form of secondary X-rays, a process known as fluorescence.[14] The energy of these fluorescent X-rays is characteristic of the element from which they were emitted. A detector measures both the energy and intensity of the emitted fluorescent X-rays.[11]

  • Quantification: The instrument's software analyzes the resulting spectrum. The energy levels of the detected X-rays identify the elements present, while the intensity of the X-rays at each energy level is used to quantify the concentration of each element.[14]

Wet Chemical Analysis (Gravimetric and Titrimetric Methods)

Wet chemical methods are classical analytical techniques that rely on chemical reactions to separate and quantify the elemental components of a sample.

Experimental Workflow (Gravimetric Example for Bismuth):

cluster_prep_wet Sample Preparation cluster_analysis_wet Gravimetric Analysis cluster_data_wet Data Processing p1_wet Accurately Weigh Alloy Sample p2_wet Dissolve Sample in Nitric Acid p1_wet->p2_wet a1_wet Precipitate Bismuth as an Insoluble Compound (e.g., Bismuth Oxide) p2_wet->a1_wet a2_wet Filter the Precipitate a1_wet->a2_wet a3_wet Wash the Precipitate to Remove Impurities a2_wet->a3_wet a4_wet Dry and Ignite the Precipitate to a Constant Weight a3_wet->a4_wet d1_wet Weigh the Final Precipitate a4_wet->d1_wet d2_wet Calculate the Weight of Bismuth Based on the Stoichiometry of the Precipitate d1_wet->d2_wet d3_wet Calculate the Weight Percentage of Bismuth in the Original Sample d2_wet->d3_wet cluster_alloys This compound Alloys cluster_elements Primary Elemental Components cluster_properties Key Property Ostalloy117 This compound 117 Bi Bismuth Ostalloy117->Bi Pb Lead Ostalloy117->Pb Sn Tin Ostalloy117->Sn Cd Cadmium Ostalloy117->Cd In Indium Ostalloy117->In Ostalloy158 This compound 158 Ostalloy158->Bi Ostalloy158->Pb Ostalloy158->Sn Ostalloy158->Cd Ostalloy255 This compound 255 Ostalloy255->Bi Ostalloy255->Pb Ostalloy281 This compound 281 Ostalloy281->Bi Ostalloy281->Sn MeltingPoint Low Melting Point Bi->MeltingPoint Pb->MeltingPoint Sn->MeltingPoint Cd->MeltingPoint In->MeltingPoint

References

Physical and chemical properties of Ostalloy 158.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ostalloy 158 is a low-melting, eutectic bismuth-based alloy renowned for its unique combination of a low melting point and dimensional stability upon solidification. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for their determination, and a summary of its diverse applications.

Chemical Composition

This compound 158 is a quaternary alloy with the following nominal composition by weight:

ElementChemical SymbolWeight Percentage (%)
BismuthBi50.0
LeadPb26.7
TinSn13.3
CadmiumCd10.0

Note: Minor variations in composition may exist between different manufacturers.

Physical and Mechanical Properties

The key physical and mechanical properties of this compound 158 are summarized in the tables below. These properties make it suitable for a wide range of specialized applications.

Thermal Properties
PropertyValue (Imperial)Value (SI)
Melting Point158 °F70 °C[1][2][3]
Specific Heat (Solid)0.040 Btu/lb/°F0.167 J/g°C
Specific Heat (Liquid)0.040 Btu/lb/°F0.167 J/g°C
Latent Heat of Fusion14 Btu/lb32.6 J/g
Coefficient of Thermal Expansion12 x 10⁻⁶ /°F21.6 x 10⁻⁶ /°C
Mechanical and Physical Properties
PropertyValue (Imperial)Value (SI)
Density0.339 lb/cu in9.38 g/cm³[4]
Specific Gravity9.49.4
Tensile Strength5990 psi41.3 MPa[1][5]
Elongation (in 2 in)200% (approx.)200% (approx.)[1]
Brinell Hardness9.29.2[1]
Volume Change (Liquid to Solid)-1.7%-1.7%[1]
Linear Growth After Solidification+0.6%+0.6%[1]

Experimental Protocols

The following sections detail the standardized methodologies for determining the key physical and mechanical properties of this compound 158.

Determination of Melting Point (ASTM E1269)

The melting point of this compound 158 is determined using Differential Scanning Calorimetry (DSC), following the general principles outlined in ASTM E1269.[6][7][8]

Methodology:

  • Sample Preparation: A small, representative sample of this compound 158 (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using high-purity indium and zinc standards. An empty, sealed aluminum pan is used as a reference.

  • Thermal Scan: The sample and reference are heated at a constant, controlled rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the extrapolated onset temperature of the endothermic melting peak on the resulting thermogram.

G Workflow for Melting Point Determination (DSC) A Sample Preparation (5-10 mg in Al pan) C Place Sample & Reference in DSC Cell A->C B Instrument Calibration (In, Zn standards) B->C D Heat at Controlled Rate (e.g., 10°C/min) C->D E Record Heat Flow vs. Temperature D->E F Analyze Thermogram for Melting Peak E->F G Determine Onset Temperature (Melting Point) F->G

Caption: Workflow for Melting Point Determination using DSC.

Determination of Tensile Strength (ASTM E8/E8M)

The tensile properties of this compound 158 are determined following the procedures outlined in ASTM E8/E8M, "Standard Test Methods for Tension Testing of Metallic Materials."[2][9][10]

Methodology:

  • Specimen Preparation: A standard "dog-bone" shaped tensile specimen is cast from molten this compound 158. The dimensions of the specimen, particularly the gauge length and cross-sectional area, are precisely measured.

  • Test Setup: The specimen is mounted in the grips of a universal testing machine. An extensometer is attached to the gauge section to accurately measure elongation.

  • Tensile Test: A uniaxial tensile load is applied to the specimen at a constant rate of strain. The applied load and the corresponding elongation are continuously recorded.

  • Data Analysis: The stress is calculated by dividing the load by the original cross-sectional area, and the strain is calculated by dividing the change in gauge length by the original gauge length. A stress-strain curve is plotted, from which the ultimate tensile strength (the maximum stress the material can withstand) is determined.

G Workflow for Tensile Strength Testing A Cast Standard Tensile Specimen B Measure Specimen Dimensions A->B C Mount Specimen in Universal Testing Machine B->C D Attach Extensometer C->D E Apply Uniaxial Tensile Load at Constant Strain Rate D->E F Record Load and Elongation Data E->F G Calculate Stress and Strain F->G H Plot Stress-Strain Curve G->H I Determine Ultimate Tensile Strength H->I

Caption: Workflow for Tensile Strength Testing (ASTM E8/E8M).

Determination of Brinell Hardness (ASTM E10)

The Brinell hardness of this compound 158 is measured according to the ASTM E10 standard.[1][4][11]

Methodology:

  • Surface Preparation: The surface of the this compound 158 sample is prepared to be smooth, flat, and free of any surface contaminants or oxides.

  • Test Procedure: A hardened steel or tungsten carbide ball indenter (typically 10 mm in diameter) is pressed into the prepared surface with a specific test force (for soft materials like this compound 158, a lower force such as 500 kgf is appropriate) for a set duration (typically 10-15 seconds).

  • Indentation Measurement: After the force is removed, the diameter of the resulting indentation is measured in at least two perpendicular directions using a calibrated microscope. The average of these measurements is taken.

  • Hardness Calculation: The Brinell Hardness Number (BHN) is calculated using a formula that relates the applied load and the surface area of the indentation.

G Workflow for Brinell Hardness Testing A Prepare a Smooth, Flat Sample Surface B Apply a Specific Load (e.g., 500 kgf) via an Indenter Ball A->B C Maintain Load for a Set Duration (10-15s) B->C D Remove Load C->D E Measure the Diameter of the Indentation D->E F Calculate Brinell Hardness Number (BHN) E->F

Caption: Workflow for Brinell Hardness Testing (ASTM E10).

Chemical Properties and Safety Considerations

This compound 158 is stable under normal conditions. However, it is composed of heavy metals, and appropriate safety precautions must be taken, particularly when the alloy is in its molten state or when dust or fumes may be generated.

  • Hazards: The primary hazards associated with this compound 158 are related to its constituent metals, particularly lead and cadmium.[6][9] Lead is a known neurotoxin, and cadmium is a carcinogen.[9] Inhalation of fumes or dust can lead to respiratory irritation and long-term health effects.[6][9] Direct contact with the molten alloy will cause severe burns.[9]

  • Handling Precautions:

    • Always use in a well-ventilated area, preferably with local exhaust ventilation.[9]

    • Wear appropriate personal protective equipment (PPE), including heat-resistant gloves, safety glasses with side shields, and a face shield when handling the molten alloy.[9]

    • Avoid creating dust. If machining or grinding is necessary, use appropriate respiratory protection.[9]

    • Wash hands thoroughly after handling the alloy, especially before eating or drinking.[9]

  • Spill and Disposal: In case of a spill of the molten alloy, allow it to solidify before cleaning it up.[9] Dispose of waste this compound 158 in accordance with all federal, state, and local regulations for hazardous waste.[9]

Applications

The unique properties of this compound 158 lend it to a variety of specialized applications across different fields.

G Applications of this compound 158 This compound This compound 158 Tooling Tooling & Fixturing This compound->Tooling Medical Medical Applications This compound->Medical Safety Safety Devices This compound->Safety Other Other Applications This compound->Other Workholding Workholding for Machining Tooling->Workholding TubeBending Tube & Profile Bending Tooling->TubeBending Dies Proof Casting & Short-Run Dies Tooling->Dies Shielding Radiation Shielding Blocks Medical->Shielding Molds Custom Molds & Apertures Medical->Molds FusiblePlugs Fusible Plugs Safety->FusiblePlugs Sprinklers Fire Sprinkler Heads Safety->Sprinklers Solder Low-Temperature Solder Other->Solder Seals Fusible Seals Other->Seals

Caption: Logical Relationship of this compound 158's Applications.

  • Tooling and Fixturing: Due to its non-shrinking and slightly expansive solidification properties, this compound 158 is excellent for anchoring and supporting delicate or complex-shaped parts for machining.[1] It is also used as a filler material for bending thin-walled tubes and profiles, preventing kinking.[1]

  • Medical Applications: In radiation therapy, it is used to create custom shielding blocks and apertures to protect healthy tissue.[1]

  • Safety Devices: Its low and precise melting point makes it ideal for use in fusible plugs for boilers and other pressure vessels, as well as in the triggers for fire sprinkler systems.[12]

  • Other Applications: this compound 158 can be used as a low-temperature solder for heat-sensitive components and as a fusible seal in various industrial processes.[1]

Conclusion

This compound 158 is a versatile alloy with a well-defined set of physical and chemical properties. Its low melting point, coupled with its dimensional stability upon solidification, makes it an invaluable material in a wide array of research, industrial, and medical applications. A thorough understanding of its properties, as detailed in this guide, and adherence to appropriate safety protocols are essential for its effective and safe utilization.

References

A Technical Guide to the Eutectic Temperatures of Ostalloy Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the eutectic temperatures and compositions of various Ostalloy formulations. This compound is a family of low-melting-point alloys, also known as fusible alloys, which are widely utilized in a variety of scientific and industrial applications, including in specialized roles within drug development and testing apparatuses. Their precise melting points are critical for applications such as temperature-sensitive triggering mechanisms, precision casting, and as heat transfer media.

Eutectic Properties of this compound

This compound formulations are notable for being eutectic or near-eutectic alloys. A eutectic system is a homogeneous mixture of substances that melts or solidifies at a single temperature that is lower than the melting point of any of the individual constituents.[1][2] This distinct melting point, the eutectic temperature, is a key characteristic that makes these alloys highly valuable for applications requiring sharp phase transitions. Non-eutectic alloys, in contrast, melt over a range of temperatures, exhibiting a "pasty" or "slushy" state between their solidus and liquidus temperatures.[2][3][4]

The primary component in many this compound formulations is bismuth, a metal that expands slightly upon solidification, a property that is advantageous in applications requiring a precise fit, such as in the creation of molds or patterns.[5][6] The addition of other metals like lead, tin, cadmium, and indium allows for the tuning of the alloy's melting point to specific, often very low, temperatures.[6][7]

Eutectic Temperature and Composition of this compound Formulations

The following table summarizes the eutectic temperatures and elemental compositions of common this compound formulations. This data is critical for selecting the appropriate alloy for a specific application based on its thermal properties.

This compound FormulationEutectic Temperature (°C)Eutectic Temperature (°F)Bismuth (Bi) %Lead (Pb) %Tin (Sn) %Cadmium (Cd) %Indium (In) %
This compound 117 4711744.722.68.35.319.1
This compound 158 7015850.026.713.310.0-
This compound 281 13828158.0-42.0--

Note: The compositions are provided in weight percent.[5][8][9]

Experimental Determination of Eutectic Temperature

The determination of the eutectic temperature of a metallic alloy is a critical aspect of its characterization. While specific experimental protocols for each this compound formulation are proprietary, the general methodologies employed for such measurements are well-established in materials science. Techniques such as Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC), and Hot-Stage Microscopy (HSM) are commonly used to precisely identify the phase transition temperatures of materials.[10]

Representative Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This method is highly sensitive to phase transitions, such as melting.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the this compound formulation (typically 5-10 mg) is hermetically sealed in an aluminum or copper pan.

  • Instrument Setup: The DSC instrument is calibrated for temperature and heat flow using standard reference materials (e.g., indium, tin). An empty sealed pan is used as a reference.

  • Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp at a constant rate (e.g., 5-10 °C/min) through the expected melting range of the alloy. The experiment is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the sample.

  • Data Acquisition: The DSC instrument records the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The melting of the eutectic alloy is observed as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically taken as the eutectic melting temperature. The area under the peak is proportional to the enthalpy of fusion.

The following diagram illustrates a generalized workflow for determining the eutectic temperature of an this compound formulation using DSC.

G cluster_0 Sample Preparation cluster_1 DSC Analysis cluster_2 Data Interpretation a Weigh this compound Sample b Hermetically Seal in Pan a->b d Place Sample and Reference in DSC b->d c Calibrate DSC with Standards c->d e Apply Controlled Heating Program d->e f Record Differential Heat Flow e->f g Identify Endothermic Melting Peak f->g h Determine Onset Temperature (Eutectic Temp.) g->h i Calculate Enthalpy of Fusion g->i

Fig. 1: Experimental workflow for eutectic temperature determination using DSC.

Logical Relationship of Alloy Composition to Eutectic Temperature

The eutectic temperature of an alloy is a direct consequence of its composition. The phase diagram of a binary or multi-component alloy system graphically represents the relationship between temperature, composition, and the phases present at equilibrium. The eutectic point is a specific point on the phase diagram where the liquidus and solidus lines meet, representing the lowest melting temperature for any composition of that alloy system.

The following diagram illustrates the logical relationship between the elemental components and the resulting eutectic temperature of an this compound formulation.

G cluster_0 Alloy Components Bi Bismuth (Bi) Alloy This compound Formulation (Specific Composition) Bi->Alloy Pb Lead (Pb) Pb->Alloy Sn Tin (Sn) Sn->Alloy Cd Cadmium (Cd) Cd->Alloy In Indium (In) In->Alloy EutecticTemp Defined Eutectic Temperature Alloy->EutecticTemp Determines

Fig. 2: Relationship between alloy composition and eutectic temperature.

This guide provides foundational technical information on the eutectic temperatures of various this compound formulations. For specific applications, it is recommended to consult the manufacturer's detailed datasheets and to conduct independent thermal analysis to verify the properties of the material.

References

Material safety data sheet for Ostalloy containing cadmium.

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this technical guide provides in-depth safety and toxicological information regarding Ostalloy, a fusible alloy containing cadmium.

Disclaimer: This document is an in-depth technical guide and not a legally binding Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). An official SDS must be obtained from the manufacturer or supplier of the specific this compound product being used. The information herein is compiled from publicly available safety and research documents and is intended for informational and research purposes only.

Product Identification and Composition

This compound is a family of low-melting-point, fusible alloys. Formulations containing cadmium are notable for their low melting points. The exact composition can vary, but they are typically eutectic or near-eutectic mixtures of bismuth, lead, tin, and cadmium.

Table 1: Example Compositions and Occupational Exposure Limits
ComponentCAS NumberExample Percentage (%) in this compound 158OSHA PEL¹ (TWA²)ACGIH TLV³ (TWA²)NIOSH REL⁴ (TWA²)
Bismuth 7440-69-949.8015 mg/m³ (Total Dust)N/E⁵N/E⁵
Lead 7439-92-126.600.05 mg/m³0.05 mg/m³0.05 mg/m³
Tin 7440-31-513.202 mg/m³2 mg/m³2 mg/m³
Cadmium 7440-43-910.000.005 mg/m³0.01 mg/m³ (Total), 0.002 mg/m³ (Respirable)0.005 mg/m³

¹PEL: Permissible Exposure Limit (OSHA) ²TWA: Time-Weighted Average over an 8-hour shift ³TLV: Threshold Limit Value (ACGIH) ⁴REL: Recommended Exposure Limit (NIOSH) ⁵N/E: Not Established

Sources:[1][2][3]

Hazard Identification and Toxicology

Cadmium is the primary component of toxicological concern in these alloys. It is a known human carcinogen and can cause severe health effects with both acute and chronic exposure.[1][4][5]

Primary Routes of Exposure:

  • Inhalation: Inhaling dust or fumes generated during heating, grinding, or soldering is the most dangerous route of occupational exposure.[2][6]

  • Ingestion: Accidental ingestion of dust from contaminated hands or surfaces.[5]

  • Skin/Eye Contact: Molten alloy will cause severe thermal burns.[1][7] While solid alloy has low dermal toxicity, dusts can cause irritation.[8]

Summary of Health Hazards:

  • Acute Effects (Inhalation): Inhaling cadmium fumes can cause metal fume fever, with initial symptoms like throat dryness, cough, headache, and shortness of breath.[1][7] Severe exposure can lead to chemical pneumonitis, pulmonary edema, and may be fatal.[4][6]

  • Chronic Effects: Prolonged exposure to cadmium can cause significant damage to the kidneys and lungs (emphysema).[4][8] It is classified as a known or probable human carcinogen by IARC, NTP, and OSHA.[1][5][9] Long-term exposure can also lead to osteoporosis.[6]

  • Other Component Hazards: Lead overexposure can affect the nervous and reproductive systems, while tin fumes may lead to a benign pneumoconiosis called stannosis.[1][2]

Toxicological Mechanisms of Cadmium

Cadmium exerts its toxic effects by interfering with numerous cellular processes. A primary mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS). This disrupts cellular signaling, damages DNA, and can trigger apoptosis (programmed cell death).[10][11]

Cadmium is known to disrupt several critical signaling pathways, including:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Interference with this pathway can lead to abnormal cell responses.[10]

  • Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway: Disruption can promote inflammation.[10][11]

  • Tumor Protein 53 (p53) Pathway: Interference with this tumor suppressor pathway contributes to carcinogenesis.[10][11]

Cadmium_Toxicity_Pathway Cd Cadmium (Cd²⁺) Enters Cell ROS Generates Reactive Oxygen Species (ROS) Cd->ROS MAPK MAPK Pathway Disruption ROS->MAPK NFkB NF-κB Pathway Stimulation ROS->NFkB p53 p53 Pathway Interference ROS->p53 CellDamage Cellular Damage & Apoptosis MAPK->CellDamage Inflammation Inflammation NFkB->Inflammation Carcinogenesis Carcinogenesis p53->Carcinogenesis

Simplified signaling pathways of cadmium toxicity.

Experimental Protocols

Protocol: Assessment of Human Exposure to Cadmium

This protocol outlines the standard methods for biological monitoring of cadmium exposure in a clinical or research setting.

Objective: To quantify the body burden of cadmium.

Methodology:

  • Sample Collection:

    • Blood Sample: A healthcare provider collects a venous blood sample into a trace-metal-free collection tube (e.g., royal blue top with EDTA).[12] Blood cadmium (B-Cd) levels are indicative of recent exposure.[13]

    • Urine Sample: A 24-hour urine collection is preferred for assessing long-term exposure and total body burden.[12][14] The patient is provided with a specific acid-washed container.[12] Urinary cadmium (U-Cd) reflects the cumulative exposure.[13]

  • Laboratory Analysis:

    • Samples are sent to a laboratory specializing in heavy metal analysis.

    • The primary analytical method is Atomic Absorption Spectrometry (AAS), specifically Graphite Furnace AAS (GF-AAS), which offers high sensitivity for detecting low concentrations of metals. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is also commonly used.

  • Data Interpretation:

    • Results are compared to reference ranges for the general population and occupational exposure indices.

    • Elevated levels, especially when correlated with clinical symptoms or a history of exposure, confirm a diagnosis of cadmium toxicity.[15]

    • Biomarkers of kidney damage, such as urinary β2-microglobulin (β2M), may also be measured to assess the toxic effect of the exposure.[13]

Cadmium_Testing_Workflow Start Suspected Cadmium Exposure Sample Sample Collection (Blood and/or Urine) in Metal-Free Containers Start->Sample Analysis Laboratory Analysis (e.g., AAS or ICP-MS) Sample->Analysis Interpret Interpretation of Results (Compare to Reference Levels) Analysis->Interpret End Diagnosis and Clinical Management Interpret->End

Workflow for assessing human exposure to cadmium.
Protocol: In Vivo Cadmium-Induced Toxicity Study (Rodent Model)

This protocol provides a general framework for investigating the mechanisms of cadmium toxicity in a laboratory setting.

Objective: To study the dose-dependent toxic effects of cadmium on a specific organ system (e.g., reproductive, renal).

Methodology:

  • Animal Model: Institute of Cancer Research (ICR) mice or Sprague-Dawley rats are commonly used.[16] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Experimental Groups: Animals are randomly divided into a control group and at least three cadmium-exposure groups (low, medium, high dose).[16]

    • Control Group: Receives saline via gavage.

    • Cadmium Groups: Receive cadmium chloride (CdCl₂) dissolved in saline via oral gavage at varying concentrations (e.g., 2, 4, and 8 mg/kg body weight).[16]

  • Exposure Period: Dosing occurs daily for a predetermined period (e.g., 4-8 weeks) to simulate chronic exposure.

  • Sample Collection and Analysis:

    • At the end of the study, animals are euthanized.

    • Blood is collected for biochemical analysis (e.g., measuring markers of liver and kidney function).

    • Target organs (e.g., kidneys, testes, liver) are harvested, weighed, and processed for:

      • Histopathology: Tissues are fixed in formalin, sectioned, and stained (e.g., with H&E) to observe structural changes.

      • Immunohistochemistry (IHC): To detect markers of apoptosis (e.g., Caspase-3) or cellular stress.[16]

      • Gene Expression Analysis (qPCR): To quantify changes in the expression of genes related to the signaling pathways of interest (e.g., MAPK, p53).

Safe Handling and Emergency Procedures

Engineering Controls:

  • Always handle molten alloy or perform tasks that generate dust/fumes (e.g., grinding) in a well-ventilated area, preferably within a chemical fume hood or using local exhaust ventilation.[1][2]

Personal Protective Equipment (PPE):

  • Respiratory: Use a NIOSH/MSHA-approved respirator with HEPA cartridges if exposure limits are exceeded.[1][7]

  • Hand Protection: Wear nitrile or latex gloves for handling the solid material.[1] Use thermal-resistant gloves over them when working with molten alloy.[1]

  • Eye Protection: Safety glasses with side shields are required.[1] A face shield is recommended when handling molten material.[1]

First-Aid Measures:

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek urgent medical attention.[1][7]

  • Skin Contact (Molten Metal): Immediately cool the affected area with large amounts of cold water. Do not attempt to remove the solidified metal. Seek immediate medical attention for thermal burns.[2]

  • Eye Contact (Molten Metal): Immediately flush eyes with cold water for at least 15 minutes. Seek immediate medical attention.[7]

  • Ingestion: Contact a poison control center immediately for instructions.[1]

References

Thermal expansion and conductivity of bismuth-tin alloys.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermal Expansion and Conductivity of Bismuth-Tin Alloys

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal expansion and thermal conductivity properties of bismuth-tin (Bi-Sn) alloys. It includes a summary of quantitative data, detailed experimental protocols for measuring these properties, and visualizations of experimental workflows.

Thermal Properties of Bismuth-Tin Alloys

Bismuth-tin alloys, particularly the eutectic composition (near 58 wt.% Bi), are of significant interest in various fields, including electronics as a lead-free solder, due to their low melting point and favorable physical properties.[1][2][3] Understanding their thermal expansion and conductivity is critical for applications where thermal stresses and heat dissipation are key factors.[4][5]

Coefficient of Thermal Expansion (CTE)

The coefficient of thermal expansion (CTE) quantifies the dimensional change of a material in response to a change in temperature.[6] For Bi-Sn alloys, the CTE is an important parameter for assessing thermomechanical reliability in applications where they are joined with other materials. A significant mismatch in CTE can lead to stress and failure during thermal cycling.

Thermal Conductivity

Thermal conductivity is a measure of a material's ability to conduct heat.[7] In many applications, such as electronics, efficient heat dissipation is crucial for performance and reliability. The Sn-rich phase in Bi-Sn alloys generally exhibits higher thermal conductivity than the Bi-rich phase, indicating that the microstructure plays a significant role in the overall thermal performance of the alloy.[5]

Quantitative Data

The following tables summarize the available quantitative data for the thermal expansion and thermal conductivity of bismuth-tin alloys. Data is most readily available for the eutectic composition.

Table 1: Coefficient of Thermal Expansion (CTE) of Eutectic Bismuth-Tin Alloys

Alloy Composition (wt.%)CTE (x 10⁻⁶/°C or x 10⁻⁶/K)Temperature Range (°C)Reference
58% Bi - 42% Sn1520[2]
58% Bi - 42% Sn13.78Not Specified[8]
58% Bi - 42% Sn15 - 1720 - 90[9]

Note: PPM/°C is equivalent to µm/m·°C or 10⁻⁶/°C.

Table 2: Thermal Conductivity of Bismuth-Tin Alloys

Alloy Composition (wt.%)Thermal Conductivity (W/m·K)Temperature (°C)Reference
58% Bi - 42% Sn1985[2]
58% Bi - 42% Sn34Not Specified[8]
Bi-Sn Alloys (General)19 - 30Not Specified[10]
Sn-45Bi-3Sb36.0925[11]

Experimental Protocols

The measurement of thermal properties requires precise and standardized methodologies. The following sections detail the common experimental protocols for determining the CTE and thermal conductivity of metallic alloys like Bi-Sn.

Measurement of Thermal Expansion

Several techniques are used to measure the CTE of solid materials, with dilatometry being one of the most common.[12][13]

Push-Rod Dilatometry

This widely used technique measures the change in length of a specimen as it is heated in a furnace.[12] The displacement of the ends of the specimen is transmitted to a sensor via push rods, typically made of materials with low and well-characterized thermal expansion, such as vitreous silica or alumina.[6]

Methodology:

  • Sample Preparation: A sample of the Bi-Sn alloy with a precisely known length is prepared, often in a cylindrical or rectangular shape.[14]

  • Apparatus Setup: The sample is placed in the dilatometer furnace. A push rod is positioned to make contact with the end of the sample.

  • Thermal Cycling: The sample is subjected to a controlled thermal cycle, where the temperature is increased and/or decreased at a constant rate.

  • Data Acquisition: During the thermal cycle, the change in the sample's length (displacement) and the corresponding temperature are continuously recorded.

  • CTE Calculation: The coefficient of linear thermal expansion (α) is calculated from the slope of the length change versus temperature curve.[6]

The workflow for a typical push-rod dilatometry experiment is illustrated below.

experimental_workflow_dilatometry start Start prep Prepare Bi-Sn Alloy Sample (Known Length L₀) start->prep setup Place Sample in Dilatometer and Position Push Rod prep->setup heat Apply Controlled Heating/ Cooling Program (T₀ to Tƒ) setup->heat measure Simultaneously Record Temperature (T) and Length Change (ΔL) heat->measure calculate Calculate CTE: α = (ΔL/L₀) / (Tƒ - T₀) measure->calculate end_node End calculate->end_node

Caption: Workflow for CTE measurement using push-rod dilatometry.

Measurement of Thermal Conductivity

Thermal conductivity can be determined using steady-state or transient methods.[15][16] The laser flash method is a popular transient technique due to its speed and accuracy over a wide range of temperatures and conductivity values.[17][18]

Laser Flash Analysis (LFA)

The laser flash method measures thermal diffusivity, from which thermal conductivity can be calculated if the material's specific heat capacity and density are known.[19][20] The technique involves heating one face of a small, disc-shaped sample with a short pulse of energy from a laser or light source and measuring the resulting temperature rise on the opposite face with an infrared detector.[21]

Methodology:

  • Sample Preparation: A small, thin, disc-shaped sample of the Bi-Sn alloy is prepared. The surfaces are often coated with a thin layer of graphite to enhance energy absorption and infrared emission.

  • Parameter Measurement: The specific heat capacity (Cp) and density (ρ) of the alloy are determined using methods like Differential Scanning Calorimetry (DSC) and the Archimedean principle, respectively.[22]

  • Apparatus Setup: The sample is placed in the LFA furnace in a sample holder.

  • Energy Pulse: The front face of the sample is irradiated with a short, high-intensity laser pulse.[17]

  • Temperature Detection: An infrared (IR) detector focused on the rear face of the sample records the temperature change as a function of time.

  • Diffusivity Calculation: The thermal diffusivity (α) is calculated from the thickness of the sample and the time it takes for the rear face to reach a certain percentage (typically 50%) of its maximum temperature rise.[20]

  • Conductivity Calculation: The thermal conductivity (k) is then calculated using the measured thermal diffusivity (α), specific heat capacity (Cp), and density (ρ) via the equation: k = α ⋅ Cp ⋅ ρ.[20]

The workflow for a laser flash analysis experiment is depicted below.

experimental_workflow_lfa start Start prep Prepare Thin, Disc-Shaped Bi-Sn Alloy Sample start->prep measure_props Measure Specific Heat (Cp) and Density (ρ) of the Alloy prep->measure_props setup Place Sample in LFA Instrument measure_props->setup pulse Irradiate Front Face with Laser Pulse setup->pulse detect Record Temperature Rise on Rear Face vs. Time using IR Detector pulse->detect calc_diff Calculate Thermal Diffusivity (α) from Temperature-Time Curve detect->calc_diff calc_cond Calculate Thermal Conductivity (k): k = α ⋅ Cp ⋅ ρ calc_diff->calc_cond end_node End calc_cond->end_node

Caption: Workflow for thermal conductivity measurement using Laser Flash Analysis.

Relationship Between Composition and Thermal Properties

The thermal properties of Bi-Sn alloys are directly related to their composition and resulting microstructure. The phase diagram for the Bi-Sn system is a simple eutectic with limited solid solubility.[1][23] This means that for most compositions, the solid alloy consists of a mixture of a tin-rich (β-Sn) phase and a bismuth-rich (α-Bi) phase.

The overall thermal properties of the alloy are a composite of the properties of these individual phases.

logical_relationship comp Alloy Composition (%Bi, %Sn) micro Microstructure (Phase Distribution & Morphology) comp->micro determines props Bulk Thermal Properties (CTE, Conductivity) micro->props governs phase_sn Sn-rich Phase Properties phase_sn->micro phase_bi Bi-rich Phase Properties phase_bi->micro

Caption: Relationship between alloy composition and thermal properties.

References

A Technical Guide to the Crystalline Structure of Low-Melting-Point Eutectic Alloys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystalline structure of low-melting-point eutectic alloys. It covers the fundamental principles of eutectic systems, details common low-melting-point alloys, and outlines the experimental protocols for their characterization. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals who may utilize these materials in applications ranging from specialized solders in medical devices to novel drug delivery systems.

Fundamentals of Eutectic Systems

A eutectic system is a homogeneous mixture of two or more components that solidifies at a single, sharp temperature that is lower than the melting points of any of the individual components.[1][2] This specific composition is known as the eutectic composition, and the corresponding temperature is the eutectic temperature.[1][2] Unlike non-eutectic alloys, which solidify over a range of temperatures and form a "mushy" or partially solid phase, a eutectic alloy transitions directly from a liquid to a solid state at a constant temperature.[1]

Upon cooling, the liquid of a eutectic composition transforms simultaneously into two or more distinct solid phases.[2] This co-solidification results in a characteristic microstructure. The most common microstructure is lamellar, consisting of alternating plates of the solid phases.[3] Other possible microstructures include rod-like, globular, and acicular (needle-like) structures.[2] The final microstructure is influenced by factors such as the cooling rate and the presence of impurities.[4]

Common Low-Melting-Point Eutectic and Fusible Alloys

Several metallic systems exhibit eutectic behavior at relatively low temperatures. These alloys are often based on elements like bismuth, tin, indium, and lead. Their low melting points make them suitable for a variety of applications, including as solders, fuses in safety devices, and casting materials.[4][5][6]

Below is a summary of some common low-melting-point eutectic and fusible alloys with their respective compositions and melting points.

Alloy NameComposition (by weight %)Melting Point (°C)Eutectic
Field's Metal 32.5% Bi, 51% In, 16.5% Sn~62Yes
Rose's Metal 50% Bi, 25-28% Pb, 22-25% Sn94 - 98No
Wood's Metal 50% Bi, 26.7% Pb, 13.3% Sn, 10% Cd~70Yes
Sn-Pb Solder 63% Sn, 37% Pb~183Yes
Bi-Sn Eutectic 58% Bi, 42% Sn~139Yes
Ga-In-Sn Eutectic 68.5% Ga, 21.5% In, 10% Sn~10.7Yes

Crystalline Structure of Constituent Phases

The overall crystalline structure of a eutectic alloy is a composite of the distinct crystalline phases that form during solidification. The table below details the crystallographic properties of the primary metals found in the aforementioned low-melting-point alloys. The phases within the eutectic microstructure are typically solid solutions based on these crystal structures.

ElementCrystal SystemSpace GroupLattice Parameters (a, c in pm)
Bismuth (Bi) Rhombohedral (Trigonal)R-3ma = 454.6, c = 1186.2
Indium (In) TetragonalI4/mmma = 325.23, c = 494.61
Tin (β-Sn) TetragonalI4₁/amda = 583.18, c = 318.19[7]
Lead (Pb) Face-Centered CubicFm-3ma = 495.08

Logical Frameworks and Workflows

Eutectic Solidification Process

The transformation from a liquid to a two-phase solid in a eutectic alloy follows a distinct sequence of events. The following diagram illustrates this process.

Eutectic_Solidification Eutectic Solidification Process A Liquid Alloy at Eutectic Composition (Above Eutectic Temperature) B Cooling to Eutectic Temperature (Te) A->B Heat Extraction C Nucleation of Solid Phases (α and β) B->C At Te D Simultaneous Growth of α and β Phases C->D Diffusion of Constituents E Formation of Lamellar or other Eutectic Microstructure D->E F Fully Solid Eutectic Alloy (Below Eutectic Temperature) E->F

Caption: A flowchart of the eutectic solidification process.

Experimental Workflow for Alloy Characterization

The characterization of a novel low-melting-point eutectic alloy typically involves a series of analytical techniques to determine its thermal, structural, and microstructural properties.

Alloy_Characterization_Workflow Alloy Characterization Workflow cluster_synthesis Alloy Synthesis cluster_characterization Characterization cluster_analysis Data Analysis A Weighing of Constituent Metals B Melting and Mixing in Inert Atmosphere A->B C Casting and Solidification B->C D Differential Scanning Calorimetry (DSC) C->D E X-Ray Diffraction (XRD) C->E F Scanning Electron Microscopy (SEM) C->F G Determine Eutectic Temperature & Enthalpy D->G H Identify Crystalline Phases & Lattice Parameters E->H I Visualize Microstructure & Phase Distribution F->I J Comprehensive Material Properties Report G->J H->J I->J

Caption: Workflow for the characterization of a new eutectic alloy.

Detailed Experimental Protocols

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of the alloy, such as the eutectic melting temperature and the heat of fusion.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the alloy sample using a microbalance.

    • Place the sample into a standard aluminum DSC pan.

    • Crimp the pan with a lid to ensure good thermal contact.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrumentation and Measurement:

    • Place the sample and reference pans into the DSC instrument.

    • Purge the sample chamber with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Equilibrate the sample at a temperature well below the expected melting point.

    • Heat the sample at a constant rate, typically 5-10 °C/min, to a temperature well above the melting point.[8]

    • Record the heat flow as a function of temperature.

    • Cool the sample back to the starting temperature.

  • Data Analysis:

    • The eutectic temperature is determined as the onset temperature of the melting peak in the DSC thermogram.

    • The heat of fusion (enthalpy) is calculated by integrating the area of the melting peak.

X-Ray Diffraction (XRD)

XRD is employed to identify the crystalline phases present in the solidified alloy and to determine their lattice parameters.

  • Sample Preparation:

    • Take a representative sample of the bulk alloy.

    • If the sample is not already a powder, it must be ground into a fine powder using a mortar and pestle.

    • Mount the powder onto a sample holder, ensuring a flat, smooth surface.

  • Instrumentation and Measurement:

    • Place the sample holder into the X-ray diffractometer.

    • Use a common X-ray source, such as Cu Kα radiation (λ = 1.5406 Å).

    • Set the operating voltage and current, for example, 40 kV and 40 mA.

    • Scan a range of 2θ angles (e.g., 20° to 90°) with a specific step size and scan speed.

  • Data Analysis:

    • The resulting diffraction pattern (intensity vs. 2θ) will show a series of peaks.

    • Compare the positions and intensities of the experimental peaks to a standard database (e.g., the ICDD Powder Diffraction File) to identify the crystalline phases.

    • For quantitative analysis and precise lattice parameter determination, Rietveld refinement of the diffraction data can be performed using specialized software.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the microstructure of the eutectic alloy, providing information on the morphology, size, and distribution of the constituent phases.

  • Sample Preparation:

    • Cut a small section from the bulk alloy.

    • Mount the sample in a conductive resin or on an aluminum stub using conductive adhesive.

    • Grind the surface of the sample with successively finer grades of abrasive paper.

    • Polish the ground surface using diamond pastes of decreasing particle size (e.g., 6 µm, 3 µm, 1 µm) to achieve a mirror-like finish.

    • Clean the polished sample ultrasonically in a solvent (e.g., ethanol or acetone) to remove any polishing debris.

    • For non-conductive or poorly conductive samples, a thin conductive coating (e.g., gold, gold-palladium, or carbon) must be applied via sputter coating. A typical coating thickness is 5-10 nm.

  • Instrumentation and Imaging:

    • Place the prepared sample into the SEM chamber.

    • Evacuate the chamber to a high vacuum.

    • Apply an accelerating voltage (e.g., 10-20 kV) and adjust the electron beam for optimal focus and brightness.

    • Acquire images using secondary electron (SE) or backscattered electron (BSE) detectors. BSE imaging is particularly useful for distinguishing between phases with different average atomic numbers.

  • Elemental Analysis (Optional):

    • Energy-Dispersive X-ray Spectroscopy (EDS) can be used in conjunction with SEM to determine the elemental composition of the different phases observed in the microstructure.

References

Technical Guide to the Bismuth-Tin-Lead (Bi-Sn-Pb) Ternary Phase Diagram

Author: BenchChem Technical Support Team. Date: December 2025

Note: This technical guide is intended for an audience of researchers and scientists in the field of materials science. The Bismuth-Tin-Lead alloy system is primarily relevant to applications such as low-melting-point solders and has no direct application in drug development.

Introduction

The Bismuth-Tin-Lead (Bi-Sn-Pb) system is a ternary metallic alloy of significant interest, primarily for its low melting point characteristics. Historically, it has been a cornerstone in the formulation of solders, fuses, and other fusible alloys. The system is a classic example of a simple ternary eutectic system, where the three components are completely miscible in the liquid state but have limited solid solubility and do not form ternary intermetallic compounds. Understanding its phase diagram is crucial for predicting the solidification behavior, microstructure, and resulting mechanical properties of alloys within this system. The freezing range of these alloys is greatly influenced by the formation of a ternary eutectic, which occurs at a temperature lower than any of the binary eutectics.[1][2]

Phase Diagram Characteristics

The Bi-Sn-Pb phase diagram is defined by the phase equilibria between the liquid phase and three primary solid phases: a Bismuth-rich solid solution, a Tin-rich solid solution, and a Lead-rich solid solution. The most critical feature of this system is the ternary eutectic point, where the liquid phase transforms directly into the three solid phases upon cooling.

Constituent Elements and Binary Systems

The behavior of the ternary system is founded on the properties of its constituent elements and the three surrounding binary alloy systems (Bi-Sn, Sn-Pb, and Bi-Pb).

Component Melting Point (°C) Crystal Structure
Bismuth (Bi)271Rhombohedral
Tin (Sn)232Body-Centered Tetragonal (β)
Lead (Pb)327Face-Centered Cubic
Source:[3]

Each binary system features a simple eutectic reaction, the data for which is summarized below.

Binary System Eutectic Composition (wt. %) Eutectic Temperature (°C)
Bi-Sn58% Bi - 42% Sn138.6
Sn-Pb61.9% Sn - 38.1% Pb183
Bi-Pb55.5% Bi - 44.5% Pb125
Source:[4][5][6]
The Ternary Eutectic Point

In the Bi-Sn-Pb system, a specific composition exists that has the lowest melting point of all possible alloys in the system. This is the ternary eutectic point, where a single liquid phase solidifies into a fine mixture of the three solid phases simultaneously.

System Ternary Eutectic Composition (wt. %) Ternary Eutectic Temperature (°C)
Bi-Sn-Pb51.5% Bi - 15.5% Sn - 33% Pb95.3 ± 0.5
Source:[7]

The ternary eutectic reaction can be expressed as: L ⇌ (Bi) + (Sn) + (Pb) where L represents the liquid phase, and (Bi), (Sn), and (Pb) represent the respective solid solutions.

Experimental Determination of the Phase Diagram

The determination of a phase diagram is a meticulous process that requires a combination of several experimental techniques to ensure accuracy.[8][9] No single method is sufficient for mapping all phase boundaries.[8] The most common and reliable methods are thermal analysis, supplemented by microstructural examination and X-ray diffraction.[8][9]

Detailed Experimental Protocols

1. Alloy Preparation and Homogenization:

  • Materials: Start with high-purity (99.9% or greater) Bismuth, Tin, and Lead.[10]

  • Melting: Accurately weigh and combine the pure metals in a graphite or ceramic crucible. The mixture is then melted in a furnace, often under an inert atmosphere (e.g., argon) to prevent oxidation.[10]

  • Homogenization: To ensure a uniform composition, the molten alloy is held at a temperature above the liquidus for an extended period and mechanically stirred or agitated.

  • Solidification: The alloy is then cooled very slowly to maintain equilibrium conditions. For microstructural analysis, samples may be quenched from specific temperatures to "freeze" the high-temperature phase structure for room temperature analysis.[11]

2. Thermal Analysis (DTA/DSC):

  • Principle: Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are the most widely used methods for determining transformation temperatures (liquidus, solidus, and eutectic).[8][12] These techniques measure the temperature difference or heat flow difference between a sample and an inert reference as they are heated or cooled at a constant rate.

  • Procedure:

    • A small, precisely weighed sample of the prepared alloy is placed in the DTA/DSC instrument.

    • The sample is heated to a temperature where it is fully liquid, then cooled at a slow, controlled rate (e.g., 1°C/min).[13]

    • During cooling, phase transformations release latent heat, which is detected as a thermal event (a peak) on the resulting cooling curve (temperature vs. time).[8]

    • The onset temperatures of these peaks correspond to the liquidus, solidus, and eutectic reaction temperatures for that specific alloy composition.[6][14]

    • This process is repeated for a wide range of alloy compositions across the ternary system.

3. Microstructural and Phase Analysis:

  • X-Ray Diffraction (XRD):

    • Principle: XRD is used to identify the crystal structures of the phases present in a solidified alloy sample.[9][15]

    • Procedure: A homogenized and cooled alloy sample is ground into a fine powder or prepared as a flat, polished surface. The sample is exposed to an X-ray beam, and the resulting diffraction pattern is recorded. By comparing the peak positions in the pattern to known standards, the specific solid phases (e.g., Bi-rich, Sn-rich, Pb-rich) can be identified.[15]

  • Metallography and Microscopy (SEM):

    • Principle: Microscopic examination reveals the physical distribution, size, and morphology of the phases within the solidified alloy.

    • Procedure: An alloy sample is cut, mounted, and polished to a mirror finish. It is often chemically etched to enhance contrast between different phases. The sample is then examined using a Scanning Electron Microscope (SEM). This allows for direct visualization of the microstructure, such as the lamellar (layered) structure characteristic of eutectic solidification.[4]

4. Phase Diagram Construction:

  • The temperature and phase data collected from all the alloys of different compositions are compiled.

  • Liquidus, solidus, and eutectic temperatures are plotted on a ternary composition triangle.

  • Isothermal lines (lines of constant temperature) are drawn on the liquidus surface, and phase boundaries are delineated to create the complete phase diagram.

G cluster_prep Step 1: Alloy Preparation cluster_analysis Step 2: Analysis cluster_output Step 3: Data Compilation prep1 Weigh Pure Bi, Sn, Pb prep2 Melt in Furnace (Inert Atmosphere) prep1->prep2 prep3 Homogenize Liquid prep2->prep3 prep4 Controlled Cooling / Quenching prep3->prep4 thermal Thermal Analysis (DTA / DSC) prep4->thermal micro Microstructural Analysis (XRD, SEM) prep4->micro out1 Identify Transformation Temperatures (T) thermal->out1 out2 Identify Phases Present micro->out2 out3 Plot T vs. Composition out1->out3 out2->out3 out4 Construct Phase Diagram out3->out4

Caption: Experimental workflow for determining a metallic alloy phase diagram.

Visualizing Phase Relationships

The central reaction in the Bi-Sn-Pb system is the solidification of the liquid at the ternary eutectic composition. This transformation is fundamental to understanding the microstructure of many alloys in this system.

G cluster_solid Solid Phases liquid Liquid Phase (Bi-Sn-Pb) reaction_point liquid->reaction_point Cooling to 95.3°C bi_solid Bi-rich Phase sn_solid Sn-rich Phase pb_solid Pb-rich Phase reaction_point->bi_solid reaction_point->sn_solid reaction_point->pb_solid

Caption: The Bi-Sn-Pb ternary eutectic reaction upon cooling.

Conclusion

The Bismuth-Tin-Lead phase diagram provides essential data for materials scientists and engineers working with low-melting-point alloys. Its well-defined ternary eutectic at 95.3°C offers a predictable solidification point that is significantly lower than that of its constituent elements. The experimental determination of this diagram, relying on a combination of thermal analysis and microstructural characterization, serves as a model for investigating other multi-component alloy systems. This knowledge is critical for controlling the microstructure and, consequently, the physical and mechanical properties of Bi-Sn-Pb based materials for soldering and other specialized applications.

References

Solubility of Ostalloy in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Ostalloy, a family of low-melting-point bismuth-tin alloys, in common laboratory solvents. Due to the limited availability of direct quantitative data for specific this compound formulations, this document emphasizes the standardized experimental protocols for determining solubility and corrosion resistance, supplemented with available data for similar bismuth-tin alloys.

Executive Summary

This compound alloys are primarily composed of bismuth and tin, and are generally characterized by their low melting points and high density. In terms of solubility, these alloys are largely insoluble in water and many organic solvents in the traditional sense of physical dissolution.[1][2] However, their interaction with various chemical environments is more accurately described as a process of corrosion or chemical reaction , particularly in acidic or strongly basic solutions. This guide provides a framework for evaluating the compatibility of this compound with various laboratory solvents through standardized testing procedures.

General Solubility and Chemical Resistance

Solid metal alloys like this compound are generally stable under normal conditions and are not considered soluble in water.[3] The chemical resistance of this compound is largely dictated by the properties of its primary constituents, bismuth and tin. Bismuth is a relatively stable metal with low thermal and electrical conductivity and is known for its resistance to corrosion in certain environments.[4][5] Tin is also recognized for its corrosion resistance.[6]

However, like most metals, this compound is susceptible to attack by strong acids and certain bases. The reaction with an acid typically results in the formation of a metal salt and hydrogen gas, effectively "dissolving" the alloy through a chemical reaction.[7][8][9] The rate of this reaction is dependent on factors such as the acid concentration, temperature, and the specific composition of the this compound.

Quantitative Solubility and Corrosion Data

SolventAlloy CompositionTemperatureDurationCorrosion Rate (mm/year)Observations
Anhydrous EthanolSn-10 wt% BiAmbient-LowLess susceptible to deterioration than in NaCl solution.[9]
0.9% NaCl SolutionSn-10 wt% BiAmbient-Higher than in ethanolMore susceptible to deterioration.[9]

Note: The data presented above is for a specific bismuth-tin alloy and should be considered indicative for this compound. Actual corrosion rates for this compound may vary depending on the specific formulation and experimental conditions.

Experimental Protocol for Determining Solubility and Corrosion

To determine the solubility or corrosion resistance of this compound in a specific laboratory solvent, a standardized immersion corrosion test is recommended. The following protocol is based on the ASTM G31 - Standard Practice for Laboratory Immersion Corrosion Testing of Metals .[3][10][11]

4.1 Materials and Apparatus

  • This compound specimens (coupons) of known surface area and weight.

  • The laboratory solvent of interest.

  • Glass or other inert container for the test solution.

  • A method for controlling the temperature of the test solution.

  • Analytical balance for weighing specimens.

  • Specimen cleaning materials (e.g., appropriate acid or alkaline solutions, organic solvents, brushes).

4.2 Procedure

  • Specimen Preparation:

    • Cut this compound specimens to a suitable size. A typical coupon is a circular specimen of about 38-mm diameter with a thickness of approximately 3mm.[11]

    • Measure the dimensions of each specimen to calculate the total surface area.

    • Clean the specimens to remove any surface contamination. This may involve degreasing with a solvent, followed by chemical cleaning.

    • Rinse the specimens thoroughly with distilled water and then a volatile organic solvent (e.g., acetone).

    • Dry the specimens and weigh them to the nearest 0.1 mg.

  • Test Conditions:

    • Place the test solvent in the container. The volume of the solution should be sufficient to avoid significant changes in corrosivity during the test.

    • Immerse the prepared this compound specimen completely in the solvent.

    • Control the temperature of the solvent to the desired level.

    • The duration of the test can vary from hours to weeks, depending on the expected corrosion rate.[12]

  • Post-Test Cleaning and Evaluation:

    • At the end of the test period, remove the specimen from the solvent.

    • Clean the specimen to remove all corrosion products. This may require chemical or mechanical methods.

    • Rinse, dry, and re-weigh the specimen.

    • Calculate the mass loss.

4.3 Calculation of Corrosion Rate

The corrosion rate can be calculated from the mass loss using the following formula (from ASTM G31):

Corrosion Rate (mm/year) = (K × W) / (A × T × D)

Where:

  • K = a constant (8.76 × 10⁴)

  • W = mass loss in grams

  • A = area in cm²

  • T = time of exposure in hours

  • D = density of the alloy in g/cm³

Visualizations

5.1 Experimental Workflow for Immersion Corrosion Testing

experimental_workflow cluster_prep Specimen Preparation cluster_exposure Corrosion Exposure cluster_eval Evaluation prep1 Cut & Measure Specimen prep2 Clean & Degrease prep1->prep2 prep3 Rinse & Dry prep2->prep3 prep4 Initial Weighing prep3->prep4 exp1 Immerse in Solvent prep4->exp1 Immerse Weighed Specimen exp2 Control Temperature exp1->exp2 exp3 Maintain Test Duration exp2->exp3 eval1 Remove Specimen exp3->eval1 End of Test Period eval2 Clean Corrosion Products eval1->eval2 eval3 Rinse & Dry eval2->eval3 eval4 Final Weighing eval3->eval4 eval5 Calculate Corrosion Rate eval4->eval5

Caption: Workflow for determining the corrosion rate of this compound via immersion testing.

Conclusion

While this compound is generally resistant to dissolution in water and neutral organic solvents, it is susceptible to chemical attack by strong acids and bases. For applications requiring contact with such chemicals, it is crucial to perform empirical testing to determine the compatibility and corrosion rate. The ASTM G31 standard provides a robust methodology for conducting such tests. The lack of comprehensive published data for this compound underscores the importance of application-specific testing for researchers, scientists, and drug development professionals.

References

The Historical Development and Discovery of Fusible Alloys: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical development and discovery of fusible alloys, materials that have played a pivotal role in various scientific and technological advancements. From early applications in printing and safety devices to modern uses in electronics and medicine, the unique low-melting-point characteristics of these alloys have been harnessed for centuries. This document details the key discoveries, presents quantitative data on prominent fusible alloys, and outlines the experimental methodologies of the eras in which they were developed.

A Historical Overview of Discovery

The journey of fusible alloys is a testament to the empirical and systematic investigation of metallic mixtures. Early artisans and alchemists were aware that mixing different metals could alter their properties, including their melting points. However, it was during the 18th and 19th centuries that a more scientific approach led to the discovery of alloys with remarkably low melting points, some even below the boiling point of water.

The timeline of these discoveries was often driven by the need for materials with specific thermal properties for applications such as solders, safety plugs for steam boilers, and early dental fillings.[1] The development of these alloys was a succession of stages, influenced by the discovery of new metals and progressive experimentation.[2]

Key Milestones in the Discovery of Fusible Alloys

The following diagram illustrates the chronological development of key fusible alloys, marking the progression from early ternary systems to more complex quaternary and indium-containing alloys.

Historical_Development_of_Fusible_Alloys cluster_18th_Century 18th Century cluster_19th_Century 19th Century d'Arcet's Alloy d'Arcet's Alloy Rose's Metal Rose's Metal d'Arcet's Alloy->Rose's Metal c. 1772 (posthumously published) Wood's Metal Wood's Metal Rose's Metal->Wood's Metal 1860 Field's Metal Field's Metal Wood's Metal->Field's Metal Late 19th/Early 20th Century Early Observations Early Observations Early Observations->d'Arcet's Alloy 1775

Caption: A timeline of the discovery of major fusible alloys.

Quantitative Data of Prominent Fusible Alloys

The following tables summarize the compositional and thermal properties of key fusible alloys discovered throughout history. These values represent the typical compositions and melting points cited in the literature. It is important to note that early formulations could vary, and the purity of the constituent metals was not as controlled as it is today.

Alloy NameDate of DiscoveryBismuth (Bi) %Lead (Pb) %Tin (Sn) %Cadmium (Cd) %Indium (In) %Melting Point (°C)
d'Arcet's Alloy 1775~50~25~25--~94-100
Rose's Metal c. 17725025-2822-25--94-98[3]
Wood's Metal 18605026.713.310-~70[2]
Field's Metal Late 19th/Early 20th Century32.5-16.5-51~62[4]
Newton's Metal (Named posthumously)~50~31.2~18.8--~97

Table 1: Composition and Melting Points of Key Fusible Alloys

Constituent MetalMelting Point (°C)
Bismuth (Bi)271.4
Lead (Pb)327.5
Tin (Sn)231.9
Cadmium (Cd)321.1
Indium (In)156.6

Table 2: Melting Points of Constituent Metals

Experimental Protocols of the Era

Detailed experimental protocols from the 18th and 19th centuries are not always extensively documented in a manner that aligns with modern scientific reporting. However, based on the general understanding of metallurgical and chemical practices of the time, a generalized experimental workflow for the discovery and characterization of a new fusible alloy can be inferred.

Generalized Experimental Workflow

The process would have been largely empirical, involving the systematic variation of the proportions of constituent metals and the observation of the resulting alloy's properties.

Experimental_Workflow cluster_Preparation Alloy Preparation cluster_Characterization Characterization Weighing Weighing Melting Melting Weighing->Melting Precise Proportions Mixing Mixing Melting->Mixing Homogenization Casting Casting Mixing->Casting Solidification Melting_Point Melting_Point Casting->Melting_Point Sample for Testing Observation Observation Melting_Point->Observation Record Temperature Observation->Weighing Iterate with New Proportions

Caption: A generalized workflow for 18th and 19th-century fusible alloy experimentation.

Key Experimental Steps
  • Procurement and Purification of Metals: The first step would involve obtaining the constituent metals. The purity of these metals would have been a significant variable, as refining techniques were still developing.

  • Alloy Formulation: The metals would be weighed to achieve specific proportions. Early experimenters like Jean d'Arcet and Valentin Rose the Elder would have systematically varied these ratios to observe the effect on the melting point.[1][5]

  • Melting and Mixing: The weighed metals would be placed in a crucible, typically made of clay or graphite.[4] The crucible would be heated in a furnace, likely a charcoal-fired one, which could achieve the necessary temperatures to melt lead, tin, and bismuth.[4] The molten metals would be stirred to ensure a homogenous mixture.

  • Casting: The molten alloy would be poured into a mold to solidify. The shape of the mold would depend on the intended application or the form desired for testing.

  • Melting Point Determination: This was a critical step and would have been performed using the instruments of the time. A common method involved placing a sample of the alloy in a vessel with a liquid of a known boiling point (like water) or a liquid that could be heated to higher temperatures (like oil). A thermometer would be used to measure the temperature at which the alloy was observed to melt.[6][7] The development of more accurate thermometers was crucial to this process.

  • Observation of Physical Properties: Besides the melting point, early researchers would have noted other physical characteristics of the alloys, such as their color, brittleness, and changes in volume upon solidification. For instance, the expansion of bismuth-containing alloys upon cooling was a noted property.

Conclusion

The historical development of fusible alloys represents a significant chapter in the advancement of materials science. The work of pioneers such as d'Arcet, Rose, and Wood laid the groundwork for a class of materials that have found indispensable applications across a wide range of scientific and industrial fields. While the experimental techniques of the 18th and 19th centuries may appear rudimentary by today's standards, the systematic and empirical approach of these early researchers led to the discovery of alloys with unique and highly useful properties. The legacy of their work continues in the ongoing development of advanced low-melting-point alloys for cutting-edge applications.

References

An In-depth Technical Guide to Ostalloy, Wood's Metal, and Field's Metal: A Comparative Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Low-melting-point alloys, often referred to as fusible alloys, are a unique class of metallic materials characterized by their remarkably low melting temperatures, often below the boiling point of water. These alloys have found diverse applications in various scientific and industrial fields, including in research and development for shielding, molding, and as heat transfer media. For researchers, scientists, and drug development professionals, a thorough understanding of the properties and potential hazards of these materials is paramount for safe and effective implementation in experimental setups. This technical guide provides a detailed comparison of three common low-melting-point alloys: Ostalloy, Wood's metal, and Field's metal. The focus is on their physical and toxicological properties, supported by experimental protocols and visual diagrams to facilitate a comprehensive understanding.

Physical and Chemical Properties: A Quantitative Comparison

This compound, Wood's metal, and Field's metal are all eutectic or near-eutectic alloys, meaning they have a sharp, well-defined melting point. Their compositions are the primary determinant of their distinct physical properties. This compound 158 is noteworthy for having a composition and melting point identical to that of Wood's metal.[1][2]

PropertyThis compound 158Wood's MetalField's Metal
Composition (wt. %) 50% Bi, 26.7% Pb, 13.3% Sn, 10% Cd[3][4]50% Bi, 26.7% Pb, 13.3% Sn, 10% Cd[5][6]32.5% Bi, 51% In, 16.5% Sn[7]
Melting Point 70 °C (158 °F)[3][4]~70 °C (158 °F)[5][6]~62 °C (144 °F)[7]
Density ~9.4 g/cm³[3]9.67 - 9.7 g/cm³[6]~7.89 g/cm³[8]
Tensile Strength ~5990 psi (~41.3 MPa)[3]~6100 psi (~42.1 MPa)[5][9]Not readily available
Specific Heat (Solid) ~0.040 Btu/lb/°F (~167 J/kg·K)[3]~172 J/(kg·K)[6]~287 J/(kg·K)[10]

Table 1: Comparative Physical Properties of this compound, Wood's Metal, and Field's Metal. This table summarizes the key physical and mechanical properties of the three alloys, highlighting their similarities and differences.

Toxicological Profile: A Critical Consideration

A significant point of differentiation between these alloys lies in their toxicological profiles, primarily due to the presence of heavy metals like lead (Pb) and cadmium (Cd) in this compound and Wood's metal.

This compound and Wood's Metal:

The inclusion of lead and cadmium renders this compound and Wood's metal toxic.[5] Both lead and cadmium are known carcinogens and can cause a range of adverse health effects.[11] Exposure to fumes or dust from these alloys can be particularly hazardous, leading to "fume metal fever" with flu-like symptoms.[11] Chronic exposure can result in damage to the central nervous system, kidneys, liver, and reproductive systems.[11] Due to these health risks, handling of this compound and Wood's metal requires stringent safety protocols, including adequate ventilation and the use of personal protective equipment.

Field's Metal:

Field's metal was developed as a non-toxic alternative to Wood's metal.[7] It is free of lead and cadmium, making it a safer option for many applications. However, it is not entirely without health considerations. The primary component of Field's metal is indium, and prolonged occupational exposure to indium dust or fumes has been associated with a respiratory condition known as "indium lung," characterized by pulmonary fibrosis.[7] While the risk is primarily associated with industrial processing of indium, it is a factor to be aware of when working with Field's metal, especially if there is a potential for aerosolization. The other components, bismuth and tin, are generally considered to have low toxicity.[12][13]

Experimental Protocols

For researchers, adherence to standardized experimental protocols is crucial for obtaining reliable and reproducible data. The following sections outline general methodologies for determining key properties of these alloys.

Determination of Melting Point

The melting point of low-melting-point alloys can be determined using a capillary melting point apparatus.

Protocol:

  • Sample Preparation: A small amount of the alloy is finely powdered.

  • Capillary Tube Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate. For an unknown sample, a rapid initial heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) with a fresh sample.

  • Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Tensile Strength Testing

The tensile strength of these alloys can be determined following standardized methods such as ASTM E8/E8M - Standard Test Methods for Tension Testing of Metallic Materials.[14][15]

Protocol:

  • Specimen Preparation: A standardized "dog-bone" shaped specimen is cast from the molten alloy. The dimensions of the specimen are critical and should conform to the specifications outlined in ASTM E8/E8M.

  • Grips and Fixturing: The specimen is securely mounted in the grips of a universal testing machine.

  • Load Application: A uniaxial tensile load is applied to the specimen at a constant rate of extension.

  • Data Acquisition: The applied load and the elongation of the specimen are continuously recorded.

  • Calculation: The tensile strength is calculated as the maximum load sustained by the specimen divided by the original cross-sectional area of the gauge section.

In Vitro Cytotoxicity Assay

To assess the potential toxicity of these alloys, an in vitro cytotoxicity assay using a relevant cell line (e.g., human bronchial epithelial cells for inhalation exposure) can be performed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Culture: A suitable cell line is cultured in a 96-well plate until a confluent monolayer is formed.

  • Alloy Eluate Preparation: A sample of the alloy is incubated in cell culture medium for a specified period (e.g., 24, 48, or 72 hours) to create an eluate containing leached metal ions.

  • Cell Exposure: The culture medium is replaced with the alloy eluate at various concentrations. Control wells receive fresh culture medium.

  • MTT Assay: After the exposure period, the eluate is removed, and MTT solution is added to each well. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Data Analysis: The formazan is solubilized, and the absorbance is measured using a microplate reader. Cell viability is expressed as a percentage of the control, and the IC50 (the concentration of eluate that causes 50% inhibition of cell viability) can be calculated.

Visualization of Composition and Toxicity Pathways

The following diagrams, generated using the DOT language, provide a visual representation of the alloy compositions and a simplified overview of the cellular toxicity pathways associated with the heavy metals found in Wood's metal and this compound.

Alloy_Composition cluster_Ostalloy_Woods This compound / Wood's Metal cluster_Fields Field's Metal Ostalloy_Woods This compound / Wood's Metal Bi_OW Bismuth (50%) Ostalloy_Woods->Bi_OW Pb_OW Lead (26.7%) Ostalloy_Woods->Pb_OW Sn_OW Tin (13.3%) Ostalloy_Woods->Sn_OW Cd_OW Cadmium (10%) Ostalloy_Woods->Cd_OW Fields_Metal Field's Metal Bi_F Bismuth (32.5%) Fields_Metal->Bi_F In_F Indium (51%) Fields_Metal->In_F Sn_F Tin (16.5%) Fields_Metal->Sn_F Toxicity_Pathway cluster_metals Heavy Metal Exposure (Lead, Cadmium) cluster_cellular_effects Cellular Effects cluster_outcomes Cellular Outcomes Metals Lead (Pb) Cadmium (Cd) ROS Increased Reactive Oxygen Species (ROS) Metals->ROS ER_Stress Endoplasmic Reticulum Stress Metals->ER_Stress Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis (Programmed Cell Death) Mito_Dys->Apoptosis Cancer Carcinogenesis DNA_Damage->Cancer Inflammation Inflammation ER_Stress->Inflammation Inflammation->Cancer

References

Methodological & Application

Application Notes and Protocols for Using Ostalloy as a Coupling Medium for Ultrasonic Transducers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of ultrasonic analysis, efficient transmission of acoustic energy between the transducer and the sample is paramount for acquiring high-quality data. This requires an acoustic couplant to displace air and bridge the interface, ensuring minimal acoustic impedance mismatch. While gels and liquids are common couplants, certain applications benefit from a solid coupling medium that provides a rigid, stable, and reproducible interface. Ostalloy, a low-melting-point eutectic alloy, presents a unique solution as a reusable, solid-at-room-temperature couplant.

This document provides detailed application notes and protocols for the use of this compound as an ultrasonic transducer coupling medium. This compound 158, also known as Wood's metal or Cerrobend, is a eutectic alloy composed primarily of bismuth, lead, tin, and cadmium, with a melting point of approximately 70°C (158°F).[1][2] Its ability to be melted and solidified in place allows for the creation of a conforming, solid acoustic bond that can be ideal for applications requiring long-term stability or coupling to irregularly shaped surfaces.

Key Advantages of this compound as an Ultrasonic Couplant:

  • Solid at Room Temperature: Provides a stable and rigid coupling interface, eliminating variability associated with couplant thickness and viscosity changes.

  • Conformability: Can be melted to perfectly conform to the surfaces of the transducer and the test material, ensuring excellent acoustic contact even with irregular geometries.

  • High Acoustic Impedance: Offers a closer acoustic impedance match to metals and ceramics compared to traditional liquid or gel couplants, potentially improving signal transmission.

  • Reusability: The alloy can be melted and reused multiple times, making it a cost-effective solution for certain applications.

Limitations and Considerations:

  • Toxicity: this compound 158 contains lead and cadmium, which are toxic and carcinogenic.[1][3] Strict safety protocols must be followed when handling the molten alloy.

  • Thermal Considerations: The need to heat the alloy to its melting point may not be suitable for all samples or experimental setups.

  • Brittleness: As a solid, it is not suitable for applications requiring transducer movement (e.g., scanning).

Quantitative Data: Acoustic Properties

The effectiveness of an ultrasonic couplant is determined by its acoustic properties, primarily its acoustic impedance and attenuation coefficient. A close acoustic impedance match between the couplant and the materials being coupled minimizes signal reflection at the interfaces, maximizing energy transmission.

Acoustic Properties of this compound and Common Couplants

The acoustic impedance of this compound 158 has been estimated based on its material properties. The following tables summarize the key acoustic and physical properties of this compound 158 and compare them with other common ultrasonic couplants and materials.

MaterialCompositionDensity (ρ)Sound Velocity (v)Acoustic Impedance (Z)
This compound 158 (Wood's Metal) 50% Bi, 26.7% Pb, 13.3% Sn, 10% Cd[1]9.67 g/cm³[3]~1146 m/s (calculated)~11.08 MRayl (calculated)
GlycerinC₃H₈O₃1.26 g/cm³1920 m/s[4]2.42 MRayl[5]
Water (20°C)H₂O0.998 g/cm³1480 m/s[4]1.48 MRayl[5]
Propylene GlycolC₃H₈O₂1.04 g/cm³~1540 m/s1.61 MRayl[5]
Motor Oil (SAE 30)-~0.87 g/cm³1740 m/s[4]~1.5 MRayl[5]

Note: 1 MRayl = 10^6 kg/(m ²s). The acoustic impedance of this compound 158 was calculated using the formula Z = ρv, where v = √(E/ρ) with an elastic modulus (E) of 12.7 GPa for Wood's metal.[1]

Acoustic Impedance of Common Transducer and Sample Materials
MaterialAcoustic Impedance (Z)
Aluminum17.0 MRayl
Steel (Stainless)45.4 MRayl
PZT (Ceramic)~33 MRayl
Glass (Crown)18.9 MRayl
Polystyrene2.5 MRayl
Acoustic Attenuation

Experimental Protocols

Safety Precautions for Handling this compound

WARNING: this compound 158 contains lead and cadmium, which are hazardous. Inhalation of fumes or dust, and skin contact with the molten alloy should be strictly avoided.[1][3]

  • Ventilation: All melting and pouring operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood with local exhaust ventilation.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are mandatory when working with molten this compound.

    • Hand Protection: Use heat-resistant gloves over nitrile or latex gloves when handling the molten alloy.[3] Nitrile or latex gloves should be worn when handling the solid alloy to prevent skin contact.

    • Respiratory Protection: If working outside of a fume hood or if airborne concentrations of lead or cadmium are expected to be elevated, a NIOSH-approved respirator with appropriate cartridges for metal fumes should be used.[3]

    • Protective Clothing: A lab coat should be worn.

  • Handling Molten Alloy:

    • Use a clean, dedicated heating pot or double boiler.

    • Never heat the alloy above its required melting temperature to minimize fume generation.

    • Ensure all surfaces and tools that will come into contact with the molten alloy are completely dry to prevent steam explosions.

    • In case of a spill, allow the molten alloy to solidify before cleaning it up.[3]

  • Waste Disposal: Dispose of this compound waste in accordance with all federal, state, and local regulations for hazardous waste.[3]

Protocol for Coupling an Ultrasonic Transducer using this compound

This protocol describes the process of creating a solid this compound couplant layer between an ultrasonic transducer and a sample.

Materials and Equipment:

  • This compound 158 alloy

  • Heating pot or double boiler with temperature control

  • Ultrasonic transducer

  • Sample/test piece

  • Clamping or fixture mechanism

  • Heat-resistant surface (e.g., ceramic tile)

  • Thermocouple

  • Personal Protective Equipment (as per section 3.1)

  • Fume hood

Procedure:

  • Preparation:

    • Ensure the surfaces of the ultrasonic transducer and the sample are clean and free of any contaminants.

    • Pre-warm the transducer and the sample to a temperature slightly above the melting point of this compound (~75-80°C) to prevent premature solidification of the alloy upon contact. This can be done on a hot plate or in an oven.

    • Set up the clamping mechanism to hold the transducer and sample in the desired alignment.

  • Melting the this compound:

    • Place a sufficient amount of solid this compound 158 into the heating pot.

    • Heat the alloy slowly to just above its melting point (70°C). Use a thermocouple to monitor the temperature. Avoid overheating.

  • Application of Molten this compound:

    • Carefully pour a small amount of the molten this compound onto the surface of the sample.

    • Immediately and carefully bring the pre-warmed transducer into contact with the molten alloy, ensuring no air bubbles are trapped.

    • Apply gentle pressure and secure the assembly in the clamping fixture. A thin, uniform layer of the alloy is desirable for optimal acoustic transmission.

  • Solidification and Measurement:

    • Allow the entire assembly to cool down slowly to room temperature. The this compound will solidify, forming a rigid bond.

    • Once cooled, the ultrasonic measurements can be performed.

  • Decoupling:

    • To decouple the transducer and sample, gently heat the assembly to just above 70°C until the this compound melts.

    • Separate the components and wipe away the molten alloy with a clean, dry cloth or swab.

    • The collected this compound can be reused.

Protocol for Measuring Acoustic Impedance of a Solid Couplant

This protocol outlines a method for determining the acoustic impedance of a solid material like this compound using a pulse-echo technique.

Materials and Equipment:

  • Ultrasonic pulser-receiver

  • Broadband ultrasonic transducer (e.g., 5-10 MHz)

  • Digital oscilloscope

  • A reference material with known acoustic impedance (e.g., a thick block of aluminum or steel)

  • A sample of the couplant material (this compound) of known thickness and parallel faces.

  • A standard liquid couplant (e.g., glycerin)

Procedure:

  • Reference Measurement:

    • Couple the transducer to the reference block using the standard liquid couplant.

    • Acquire the pulse-echo signal from the front surface of the reference block. Record the amplitude of this reflection (A_ref).

  • Sample Measurement:

    • Couple the transducer to the this compound sample using the same standard liquid couplant.

    • Acquire the pulse-echo signal from the interface between the liquid couplant and the this compound sample. Record the amplitude of this reflection (A_sample).

  • Calculation of Reflection Coefficient:

    • The reflection coefficient (R) at the liquid-Ostalloy interface is the ratio of the reflected signal amplitude to the incident signal amplitude (approximated by the reference signal): R = A_sample / A_ref.

  • Calculation of Acoustic Impedance:

    • The acoustic impedance of the this compound (Z_this compound) can be calculated using the formula for the reflection coefficient at the interface of two media: R = (Z_this compound - Z_liquid) / (Z_this compound + Z_liquid)

    • Rearranging the formula to solve for Z_this compound: Z_this compound = Z_liquid * (1 + R) / (1 - R) where Z_liquid is the known acoustic impedance of the liquid couplant (e.g., 2.42 MRayl for glycerin).

Visualizations

Signaling Pathway of Ultrasonic Measurement

G cluster_0 Instrumentation cluster_1 Acoustic Path Pulser Ultrasonic Pulser-Receiver Transducer Transducer Pulser->Transducer Electrical Pulse Display Oscilloscope/Display Transducer->Display Electrical Signal Couplant This compound Couplant Transducer->Couplant Ultrasonic Wave Couplant->Transducer Sample Sample Couplant->Sample Sample->Couplant Defect Defect/Interface Sample->Defect Defect->Sample Reflected Wave

Caption: Flow of ultrasonic signal from generation to detection.

Experimental Workflow for this compound Coupling

G Start Start Prep Prepare & Clean Transducer and Sample Start->Prep Heat_Components Pre-warm Components (>70°C) Prep->Heat_Components Melt_this compound Melt this compound (in Fume Hood) Heat_Components->Melt_this compound Apply_this compound Apply Molten this compound to Sample Melt_this compound->Apply_this compound Couple_Transducer Couple Transducer Apply_this compound->Couple_Transducer Solidify Cool to Room Temp Couple_Transducer->Solidify Measure Perform Ultrasonic Measurement Solidify->Measure Decouple Re-heat to Decouple Measure->Decouple End End Decouple->End

Caption: Step-by-step workflow for using this compound as a couplant.

Logical Relationship for Acoustic Impedance Mismatch

G Z1 Acoustic Impedance of Medium 1 (Z1) Mismatch Impedance Mismatch |Z1 - Z2| Z1->Mismatch Z2 Acoustic Impedance of Medium 2 (Z2) Z2->Mismatch Reflection Signal Reflection Mismatch->Reflection Increases Transmission Signal Transmission Mismatch->Transmission Decreases

Caption: The effect of acoustic impedance mismatch on signal transmission.

References

Application of Ostalloy® 158 in the Creation of Custom Radiation Shielding Blocks

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ostalloy® 158 is a fusible, low-melting-point eutectic alloy widely utilized in various scientific and industrial applications.[1] Composed primarily of bismuth, lead, tin, and cadmium, it offers a unique combination of a low melting temperature (70°C or 158°F), high density, and excellent castability.[1][2] These properties make it an ideal material for the fabrication of custom radiation shielding blocks, particularly in research and clinical settings where precise and patient-specific shielding is required. Applications range from shielding critical organs during radiotherapy to collimating radiation beams in experimental setups for drug development and radiobiology studies.[3]

The high atomic number components of this compound 158, particularly bismuth and lead, provide effective attenuation of photons, including gamma rays and X-rays.[4] Its low melting point allows for easy and rapid fabrication of custom-shaped blocks using simple laboratory equipment, a significant advantage over machining high-melting-point materials like lead or tungsten.[1] Furthermore, this compound 158 is reusable, making it a cost-effective and environmentally conscious choice for dynamic research and clinical environments.[1]

This document provides detailed application notes and protocols for the use of this compound 158 in creating custom radiation shielding blocks. It includes the physical and radiological properties of the alloy, a step-by-step protocol for the fabrication of shielding blocks, and quality assurance procedures to ensure their efficacy and safety.

Physical and Radiological Properties of this compound® 158

A comprehensive understanding of the physical and radiological properties of this compound 158 is crucial for its effective application in radiation shielding.

Physical Properties

The key physical properties of this compound 158 are summarized in the table below.

PropertyValueReference
Composition 50.0% Bismuth, 26.7% Lead, 13.3% Tin, 10.0% Cadmium[1]
Melting Point 70°C (158°F)[1]
Density 9.4 g/cm³[3]
Brinell Hardness 9.2[1]
Radiological Properties

The radiation attenuation characteristics of this compound 158 are primarily due to its high-density and high atomic number constituents. The following table provides estimated half-value layers (HVL) for this compound 158 (approximated from data for the similar alloy, Cerrobend) for various photon energies. The HVL is the thickness of the material required to reduce the intensity of the radiation beam to half its initial value.

Photon EnergyEstimated Half-Value Layer (HVL) in this compound 158 (cm)Reference
6 MV X-rays~1.5[3]
18 MV X-rays~1.8 - 2.0[3]

Note: To effectively attenuate a beam to approximately 3-5% of its original intensity, a thickness of about 5 HVLs is required.[3]

Protocol for Fabrication of Custom Radiation Shielding Blocks

This protocol outlines the steps for creating custom-shaped radiation shielding blocks using this compound 158.

Materials and Equipment
  • This compound 158 alloy

  • Electric melting pot with temperature control

  • Styrofoam or other suitable mold material

  • Hot-wire foam cutter or milling machine

  • Fume hood or well-ventilated area

  • Personal Protective Equipment (PPE): heat-resistant gloves, safety glasses, lab coat

  • Mold release agent (optional)

  • Leveling table

Fabrication Workflow

fabrication_workflow cluster_prep Preparation cluster_melting Melting & Pouring cluster_finishing Finishing & QC prep_mold 1. Prepare Mold (Cut Styrofoam) place_mold 2. Position Mold on Level Surface prep_mold->place_mold melt_alloy 3. Melt this compound 158 (in fume hood) place_mold->melt_alloy pour_alloy 4. Pour Molten Alloy into Mold melt_alloy->pour_alloy cool_solidify 5. Cool and Solidify pour_alloy->cool_solidify remove_mold 6. Remove Mold Material cool_solidify->remove_mold qc_check 7. Quality Control Checks remove_mold->qc_check

Fabrication workflow for custom this compound 158 shielding blocks.

Step-by-Step Procedure
  • Mold Preparation:

    • Design the desired shape of the shielding block based on treatment planning software output or experimental requirements.

    • Using a hot-wire foam cutter or milling machine, create a negative mold of the desired shape from a block of high-density Styrofoam. Ensure the cuts are smooth and precise.

  • Melting the Alloy:

    • Place the required amount of this compound 158 into a clean electric melting pot.

    • Crucially, perform this step in a fume hood or a well-ventilated area to avoid inhalation of any fumes, particularly from the cadmium and lead components.[2][5]

    • Set the temperature of the melting pot to approximately 80-90°C. The melting point of this compound 158 is 70°C, so a slightly higher temperature ensures the alloy is fully molten and flows easily. Avoid overheating, which can increase fume production.

  • Pouring the Alloy:

    • Place the prepared Styrofoam mold on a level surface.

    • If desired, apply a thin layer of mold release agent to the inside of the mold, though this is often not necessary with Styrofoam as it will be dissolved by the molten alloy.

    • Carefully and slowly pour the molten this compound 158 into the mold. Pour from a low height to minimize splashing. The molten alloy will melt and displace the Styrofoam.

  • Cooling and Solidification:

    • Allow the poured alloy to cool and solidify completely at room temperature. This process is relatively quick due to the low latent heat of fusion.

  • Finishing:

    • Once solidified, the custom shielding block can be removed from any remaining mold material.

    • Minor imperfections can be smoothed with a file or grinding tool. As this compound 158 is soft, this should be done with care.

Quality Assurance Protocol

A thorough quality assurance (QA) program is essential to ensure the accuracy and safety of the custom-fabricated shielding blocks.

Quality Assurance Workflow

qa_workflow start Fabricated Block visual 1. Visual Inspection (Bubbles, Cracks) start->visual dimensional 2. Dimensional Accuracy Check (Compare to Plan) visual->dimensional radiographic 3. Radiographic Verification (Check for Voids, Correct Placement) dimensional->radiographic approval Block Approved for Use radiographic->approval Pass recast Recast Block radiographic->recast Fail

Quality assurance workflow for custom shielding blocks.

Step-by-Step QA Procedure
  • Visual Inspection:

    • Carefully inspect the solidified block for any visible defects such as cracks, voids, or an incomplete fill. The presence of air bubbles with a diameter greater than 3 mm can significantly affect beam attenuation.[6]

  • Dimensional Verification:

    • Compare the dimensions of the fabricated block with the original design specifications. This can be done using calipers or by placing the block on a printout of the design.

  • Radiographic Verification:

    • Acquire a portal image or radiograph of the block in the treatment or experimental position.

    • This allows for the verification of the block's shape, position, and the absence of internal voids that could compromise its shielding integrity.

    • The radiographic image should be compared with the digitally reconstructed radiograph (DRR) from the treatment planning system.

Safety Precautions

Working with this compound 158 requires adherence to safety protocols due to its composition.

  • Handling: Always handle this compound 158 in a well-ventilated area, preferably within a fume hood, especially when melting.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including heat-resistant gloves when handling the molten alloy, safety glasses to protect from splashes, and a lab coat.[2]

  • Toxicity: this compound 158 contains lead and cadmium, which are toxic and carcinogenic.[2][7] Avoid ingestion and inhalation of fumes or dust. Wash hands thoroughly after handling.

  • Disposal: Dispose of waste this compound 158 and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.[5]

Conclusion

This compound 158 is a highly effective and versatile material for the fabrication of custom radiation shielding blocks. Its low melting point and high density offer significant advantages in terms of ease of fabrication and radiation attenuation. By following the detailed protocols for fabrication, quality assurance, and safety outlined in this document, researchers, scientists, and drug development professionals can confidently and safely utilize this compound 158 to create precise and reliable custom shielding for a wide range of applications.

References

Application Notes and Protocols for Casting with Ostalloy 281

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for casting with Ostalloy 281, a low-melting point bismuth-tin eutectic alloy. The information is intended for research and development applications where precise replication, temporary fixturing, or the creation of custom-shaped components is required.

Introduction to this compound 281

This compound 281 is a eutectic alloy composed of 58% bismuth and 42% tin by weight.[1] Its primary advantages in a laboratory and development setting include its low and sharp melting point, minimal shrinkage upon solidification, and the ability to be easily melted and reused multiple times.[1][2] These characteristics make it an ideal material for a variety of applications, including:

  • Custom Shielding Blocks: Creating custom-shaped blocks for radiation shielding in experimental setups.

  • Temporary Fixturing: Securely holding delicate or irregularly shaped components for machining or assembly without causing damage.

  • Molding and Prototyping: Rapidly creating molds or prototypes for new device components.

  • Fusible Elements: Acting as a reliable, low-temperature fusible element in safety devices for experimental apparatus.[1]

Physical and Mechanical Properties

A summary of the key quantitative data for this compound 281 is presented in the table below for easy reference and comparison.

PropertyValueUnits
Composition 58% Bismuth, 42% Tin% by weight
Melting Point (Eutectic) 138 (281)°C (°F)
Pouring Temperature ~149-163 (~300-325)°C (°F)
Density ~8.56g/cm³
Tensile Strength ~8000psi
Brinell Hardness 22-
Growth/Shrinkage (after 24 hrs) +0.0005in/in

Note: The provided data represents typical values and should be used as a guide.[1]

Safety and Handling

Proper safety precautions are essential when working with molten metals. While this compound 281 is lead-free and considered non-toxic, the primary hazards are associated with high temperatures and the fumes generated during melting.

3.1. Hazard Identification:

  • Molten Metal Burns: Contact with molten this compound 281 will cause severe skin burns.[3]

  • Fume Inhalation: Inhalation of fumes from the molten alloy may cause respiratory irritation.[3][4]

  • Eye Irritation: Fumes and dust can cause eye irritation.[3]

3.2. Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or a face shield are mandatory to protect against splashes of molten metal.

  • Hand Protection: Heat-resistant gloves are required when handling the melting pot, molds, and the molten alloy.

  • Protective Clothing: A lab coat or other protective clothing should be worn to protect against splashes.

3.3. Handling and Storage:

  • Work in a well-ventilated area, preferably under a fume hood, to avoid inhalation of fumes.

  • Store this compound 281 in a cool, dry place away from strong acids and oxidizers.

  • Wash hands thoroughly after handling the alloy, especially before eating or drinking.[3]

3.4. First Aid Measures:

  • Skin Contact (Molten Metal): Immediately cool the affected area with cold water. Do not attempt to remove the solidified metal from the skin. Seek immediate medical attention.

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3]

Experimental Protocol for Casting

This protocol outlines the step-by-step procedure for melting and casting this compound 281.

4.1. Materials and Equipment:

  • This compound 281 alloy (ingot, shot, or other forms)

  • Electric melting pot with temperature control

  • Mold (material should be compatible with the casting temperature, e.g., silicone, steel, or aluminum)

  • Stirring rod (graphite or stainless steel)

  • Tongs for handling hot molds

  • Personal Protective Equipment (see section 3.2)

4.2. Step-by-Step Procedure:

  • Preparation:

    • Ensure the work area is clean, dry, and well-ventilated.

    • Don all required PPE.

    • Preheat the mold to a temperature slightly above the melting point of the alloy (~150°C). This prevents premature solidification of the alloy during pouring and improves the surface finish of the cast part.

  • Melting:

    • Place the desired amount of this compound 281 into the clean, dry melting pot.

    • Set the temperature control on the melting pot to the recommended pouring temperature of approximately 150-160°C.

    • Allow the alloy to melt completely.

  • Dross Removal and Stirring:

    • Once the alloy is fully molten, a layer of oxide (dross) may form on the surface.

    • Gently skim the dross from the surface using the stirring rod.

    • Stir the molten alloy gently to ensure a homogenous temperature and composition.

  • Pouring:

    • Carefully and slowly pour the molten this compound 281 into the preheated mold.

    • Pour in a continuous stream to avoid air bubbles and cold shuts (where the molten metal solidifies before the mold is completely filled).

  • Solidification and Cooling:

    • Allow the cast part to cool and solidify completely within the mold at room temperature.

    • The time required for solidification will depend on the size and geometry of the cast part.

  • Demolding:

    • Once the part has fully solidified and cooled, carefully remove it from the mold.

    • The cast part is now ready for its intended use.

Visualizing the Workflow

The following diagram illustrates the key stages of the this compound 281 casting process.

Ostalloy281_Casting_Workflow cluster_prep Preparation cluster_melt Melting & Pouring cluster_finish Finalization Prep_Area 1. Prepare Workspace & PPE Preheat_Mold 2. Preheat Mold Prep_Area->Preheat_Mold Melt_Alloy 3. Melt this compound 281 Preheat_Mold->Melt_Alloy Skim_Stir 4. Skim Dross & Stir Melt_Alloy->Skim_Stir Pour_Alloy 5. Pour into Mold Skim_Stir->Pour_Alloy Cool_Solidify 6. Cool & Solidify Pour_Alloy->Cool_Solidify Demold 7. Demold Part Cool_Solidify->Demold Final_Part Final Cast Part Demold->Final_Part

Caption: Workflow for casting with this compound 281.

Applications in Research and Development

Low-melting-point alloys like this compound 281 are versatile tools in a research and development environment. Their applications extend beyond simple casting and can be integral to the development and testing of new technologies.

  • Thermal Management: Due to their thermal conductivity, these alloys can be used as thermal interface materials in experimental electronic setups.[5][6]

  • Microfluidics: The ease of creating intricate molds allows for the rapid prototyping of microfluidic devices.

  • Biomedical Applications: In drug delivery research, low-melt alloys can be used to create molds for custom-shaped drug matrices or delivery devices. The non-toxic nature of bismuth-tin alloys is an advantage in this context.[7]

  • Aerospace and Automotive Prototyping: These alloys are used to create prototypes for components in the aerospace and automotive industries, including fusible plugs and temperature-sensitive safety devices.[7]

References

Application Notes and Protocols for Ostalloy as a Reusable Mold Material for Microfluidic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Ostalloy, a low-melting-point bismuth-tin alloy, as a reusable mold material for the fabrication of polydimethylsiloxane (PDMS) microfluidic devices. This method offers a rapid and cost-effective alternative to traditional SU-8 photolithography, particularly for iterative prototyping and medium-scale production.

Introduction to this compound Molds

This compound offers a unique set of properties that make it an attractive material for creating high-fidelity, reusable molds for soft lithography. Its low melting point allows for easy casting and recycling, while its metallic nature provides durability and robustness far exceeding that of traditional photoresist-based molds. This allows for numerous PDMS casting cycles without significant degradation of the mold features.

Key Advantages of this compound Molds:

  • Reusability: Can be used for multiple PDMS casting cycles, reducing the cost and time associated with mold fabrication.

  • Rapid Prototyping: The low melting point allows for quick fabrication and iteration of mold designs.

  • Durability: Metallic molds are less prone to damage during PDMS peeling compared to fragile SU-8 masters.

  • Cost-Effective: The ability to recycle the alloy reduces material waste and overall cost.

  • Compatibility with 3D Printing: this compound can be easily cast against master patterns fabricated using high-resolution 3D printers, enabling the creation of complex three-dimensional channel geometries.

Quantitative Data Summary

The following tables summarize the key properties of this compound 158 and compare its performance as a mold material with the commonly used SU-8 photoresist.

Table 1: Properties of this compound 158

PropertyValueReference
Composition Bismuth, Lead, Tin, Cadmium[1][2]
Melting Point 70 °C (158 °F)[1]
Density 9.4 g/cm³[1]
Hazards Contains Lead and Cadmium (carcinogens). Handle with appropriate personal protective equipment.[1][2]

Table 2: Performance Comparison of Mold Materials

ParameterThis compound Mold (from 3D printed master)SU-8 MoldReference
Fabrication Time 1-2 hours24-48 hours[3][4]
Minimum Feature Size ~100-200 µm (dependent on 3D printer resolution)Down to sub-micron levels[5][6]
Surface Roughness (Ra of PDMS replica) 0.2 - 2 µm (can be improved with surface treatment)≤0.15 µm[4][7][8]
Reusability (Number of PDMS Castings) >50 cycles (with proper care and cleaning)5-20 cycles (prone to delamination)[9]
Cost per Mold (Prototyping) Low (recyclable material)High (cleanroom facilities and materials)[6]

Experimental Protocols

This section provides detailed step-by-step protocols for the entire workflow, from master fabrication to PDMS device creation using this compound molds.

Safety Precautions

This compound 158 contains lead and cadmium, which are hazardous materials.[1][2] Always handle the alloy in a well-ventilated area, preferably within a fume hood.[1] Wear appropriate personal protective equipment (PPE), including:

  • Heat-resistant gloves when handling molten alloy.

  • Nitrile or latex gloves when handling the solid alloy.[1]

  • Safety glasses or a face shield.[1]

  • A lab coat.

Refer to the Material Safety Data Sheet (MSDS) for this compound 158 for complete safety information.[1][2]

Master Mold Fabrication (Using 3D Printing)

High-resolution stereolithography (SLA) or Digital Light Processing (DLP) 3D printers are recommended for fabricating the master mold with fine features.[10]

Materials:

  • High-resolution 3D printer

  • Photoreactive resin (e.g., standard clear resin)

  • Isopropyl alcohol (IPA) for cleaning

  • UV curing chamber

Protocol:

  • Design the microfluidic channels using CAD software. Ensure that the design accounts for the draft angles to facilitate demolding.

  • Print the master mold using the 3D printer according to the manufacturer's instructions.

  • Post-process the printed master by washing it thoroughly with IPA to remove any uncured resin.

  • Cure the master mold in a UV curing chamber until it is fully solidified and no longer tacky.

This compound Mold Fabrication (Casting)

This protocol describes the casting of molten this compound against the 3D printed master to create the reusable metal mold.

Materials:

  • This compound 158 alloy

  • 3D printed master mold

  • Hot plate or a small crucible furnace

  • Petri dish or a suitable casting container

  • Heat-resistant, non-stick surface (e.g., silicone mat)

Protocol:

  • Place the 3D printed master mold in the center of the petri dish.

  • In a well-ventilated fume hood, place the this compound in a beaker or crucible and heat it on a hot plate to slightly above its melting point of 70 °C.

  • Carefully pour the molten this compound over the master mold in the petri dish, ensuring the master is completely submerged.

  • Allow the this compound to cool and solidify at room temperature. This process is relatively quick due to the low melting point.

  • Once the alloy has fully solidified, carefully separate the this compound mold from the 3D printed master. The master can often be reused for subsequent castings.

Surface Treatment of this compound Mold

A surface treatment is recommended to facilitate the release of PDMS during replica molding.

Materials:

  • This compound mold

  • (Tridecafluoro-1,1,2,2-tetrahydrooctyl)-1-trichlorosilane (FOTS) or a similar silanizing agent

  • A vacuum desiccator

  • Toluene or a suitable organic solvent

  • Plasma cleaner (optional but recommended)

Protocol:

  • Clean the surface of the this compound mold with an organic solvent like toluene to remove any oils or residues.

  • For enhanced surface activation, treat the mold with oxygen plasma for 1-2 minutes (optional).[1]

  • Place the cleaned this compound mold in a vacuum desiccator.

  • In a small vial, place a few drops of the silanizing agent (e.g., FOTS).

  • Place the open vial inside the desiccator with the mold, ensuring they are not in direct contact.

  • Evacuate the desiccator to create a vacuum. The silane will vapor-deposit onto the surface of the mold.

  • Leave the mold in the desiccator for at least 1 hour to ensure a uniform coating.

  • Vent the desiccator in a fume hood and remove the surface-treated this compound mold.

PDMS Replica Molding

This protocol details the casting of PDMS against the surface-treated this compound mold.

Materials:

  • Surface-treated this compound mold

  • Polydimethylsiloxane (PDMS) kit (e.g., Sylgard 184)

  • Weighing scale

  • Mixing container and spatula

  • Vacuum desiccator

  • Oven or hot plate

Protocol:

  • Prepare the PDMS by mixing the base and curing agent in a 10:1 ratio by weight.[11]

  • Thoroughly mix the two components for at least 3 minutes, scraping the sides and bottom of the container.

  • Place the mixed PDMS in a vacuum desiccator and degas for 20-30 minutes to remove any air bubbles.

  • Place the surface-treated this compound mold in a clean petri dish.

  • Carefully pour the degassed PDMS over the this compound mold.

  • Cure the PDMS in an oven at 70 °C for at least 2 hours.

  • Once cured, allow the PDMS and mold to cool to room temperature.

  • Carefully peel the PDMS replica from the this compound mold. The silane coating should allow for easy release.

  • The PDMS replica is now ready for bonding to a glass slide or another PDMS layer to create the final microfluidic device.

This compound Mold Cleaning and Recycling

The reusability of the this compound mold is one of its key advantages. Proper cleaning and storage are essential for maximizing its lifespan.

Cleaning Protocol:

  • After each PDMS casting, inspect the mold for any residual PDMS.

  • If necessary, gently remove any residues using a soft-bristled brush and a mild detergent solution.

  • Rinse the mold thoroughly with deionized water and dry it completely with a lint-free cloth or compressed air.[12]

  • Store the clean, dry mold in a dust-free container.

Recycling Protocol:

  • If the mold becomes damaged or is no longer needed, the this compound can be easily recycled.

  • Place the old mold in a crucible or beaker in a fume hood.

  • Heat the alloy above its melting point (70 °C).

  • The molten alloy can then be recast to create a new mold or stored as an ingot for future use.

Visualizations

Experimental Workflow for this compound Mold Fabrication and Use

This compound Mold Workflow cluster_Master Master Mold Fabrication cluster_this compound This compound Mold Fabrication cluster_PDMS PDMS Device Fabrication cluster_Recycle Recycling cad CAD Design printing 3D Printing cad->printing post_process Post-Processing (Wash & Cure) printing->post_process cast Cast Against Master post_process->cast Master melt Melt this compound melt->cast demold_this compound Demold this compound cast->demold_this compound surface_treat Surface Treatment (Silanization) demold_this compound->surface_treat This compound Mold recycle Recycle this compound demold_this compound->recycle Used Mold pdms_cast PDMS Casting surface_treat->pdms_cast pdms_demold Demold PDMS pdms_cast->pdms_demold bonding Device Bonding pdms_demold->bonding recycle->melt Recycled Alloy

Caption: Workflow for creating and using reusable this compound molds.

Comparison of Mold Fabrication Processes

Mold_Fabrication_Comparison cluster_this compound This compound Mold Process cluster_SU8 SU-8 Mold Process o1 3D Print Master o2 Cast this compound o1->o2 o3 Demold o2->o3 s1 Spin Coat SU-8 s2 Soft Bake s1->s2 s3 UV Exposure s2->s3 s4 Post-Exposure Bake s3->s4 s5 Develop s4->s5 s6 Hard Bake s5->s6

Caption: Comparison of this compound and SU-8 mold fabrication workflows.

Logical Relationship of Reusability

Reusability_Logic This compound This compound Mold PDMS_Cast PDMS Casting This compound->PDMS_Cast PDMS_Device PDMS Device PDMS_Cast->PDMS_Device Clean_Reuse Clean & Reuse Mold PDMS_Cast->Clean_Reuse After Demolding Clean_Reuse->this compound Multiple Cycles

Caption: The cyclical and reusable nature of this compound molds.

References

Application Note: Utilizing Ostalloy for Temporary Mounting of Delicate Samples for SEM

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Scanning Electron Microscopy (SEM) is a powerful technique for high-resolution imaging of sample surfaces. However, the preparation of delicate samples, such as biological tissues, soft polymers, or fragile micro-assemblies, presents a significant challenge. Traditional mounting methods using adhesives like carbon tape or silver paint can induce mechanical stress, leading to sample damage and artifacts.[1][2] Furthermore, achieving a stable, conductive mount for irregularly shaped samples can be difficult.

This application note details a robust protocol for the temporary mounting of delicate samples for SEM using Ostalloy, a family of low-melting-point bismuth-based alloys.[3][4][5][6] The key advantage of this compound is its ability to be cast at a low temperature, gently encapsulating the sample without causing thermal damage.[3][4] The solidified alloy provides excellent mechanical support and electrical conductivity, crucial for high-quality SEM imaging.[7] Importantly, the low melting point also allows for the easy and non-destructive recovery of the sample after analysis.[3][4] This method is particularly beneficial for precious or unique samples that need to be preserved for further investigation.

This compound Variants and Properties

Several this compound variants are available, each with a distinct melting point and composition. The choice of alloy depends on the thermal sensitivity of the sample. For highly delicate biological or polymeric samples, this compound 117, with its melting point of 47°C (117°F), is recommended.[3][8][9] For more robust samples, this compound 158, melting at 70°C (158°F), can be used.[4][10]

Table 1: Composition of Selected this compound Variants

AlloyBismuth (Bi) %Lead (Pb) %Tin (Sn) %Cadmium (Cd) %Indium (In) %
This compound 117 [3][8]44.722.68.35.319.1
This compound 158 [4][10][11]50.026.713.310.0-
This compound 281 [5]58.0-42.0--

Table 2: Physical and Mechanical Properties of Selected this compound Variants

PropertyThis compound 117This compound 158This compound 281
Melting Point (°C) 47[3][8][9]70[4][10][11]138[5][6]
Melting Point (°F) 117[3][9]158[4]281[5][6]
Density (g/cm³) 8.9[3]9.4[4]8.72[12]
Tensile Strength (psi) 5400[3]5990[4]8000[5]
Brinell Hardness 12[3]9.2[4]22[5]
Growth/Shrinkage (in/in) after 24 hours -0.0002[3]+0.0051 (after 1 hr)[9]+0.0005[5]

Experimental Protocols

Materials
  • This compound alloy (e.g., this compound 117 or 158)

  • Delicate sample (e.g., biological tissue, polymer fiber)

  • Standard SEM stubs (aluminum)

  • Hot plate or water bath

  • Beaker

  • Molding container (e.g., small, smooth-walled silicone mold)

  • Fine-tipped forceps

  • Conductive carbon tape or silver paint (optional)

  • Sputter coater with a suitable target (e.g., gold-palladium)

  • Petri dish

  • Deionized water

Protocol 1: Sample Mounting with this compound

This protocol describes the encapsulation of a delicate sample in this compound for SEM analysis.

G cluster_prep Preparation cluster_mount Mounting cluster_final Final Steps A Prepare Sample (Fixation & Dehydration if biological) B Melt this compound in Water Bath C Prepare Mold & SEM Stub D Pour Molten this compound into Mold C->D E Position Sample in Molten Alloy D->E F Solidify Alloy at Room Temperature E->F G Mount Solidified Puck on SEM Stub F->G H Sputter Coat (if necessary) G->H I Introduce into SEM H->I G cluster_demount Demounting cluster_recover Recovery A Place this compound Puck in Hot Water B Melt Alloy A->B C Gently Retrieve Sample with Forceps B->C D Rinse Sample (if necessary) C->D E Store Sample D->E

References

Application Notes and Protocols: Low-Temperature Soldering with Ostalloy 117

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ostalloy 117 for low-temperature soldering applications, particularly relevant for assembling temperature-sensitive components in research, scientific, and drug development laboratory settings. The extremely low melting point of this compound 117 makes it an ideal choice for creating electrical or mechanical joints without risking thermal damage to delicate instruments, sensors, or experimental apparatuses.

This compound 117 is a eutectic, controlled-shrinkage bismuth-based alloy.[1][2] Its primary advantage is its very low melting point of 117°F (47°C), which allows for soldering with simple, low-power heat sources and minimizes thermal stress on components.[1][3][4]

Material Properties and Specifications

A summary of the key physical and mechanical properties of this compound 117 is presented below. This data is essential for understanding the material's behavior and for designing appropriate soldering processes.

Table 1: Composition of this compound 117

ElementWeight Percentage (%)
Bismuth (Bi)44.7
Lead (Pb)22.6
Indium (In)19.1
Tin (Sn)8.3
Cadmium (Cd)5.3
Source:[1][3]

Table 2: Physical and Mechanical Properties of this compound 117

PropertyValue
Melting Point117°F (47°C)[1][2][3][4]
Density0.32 lb/cu in[3][4]
Specific Gravity7.5[5]
Tensile Strength5400 psi[1][4]
Brinell Hardness12[1][3][4]
Elongation (in 2 in.)1.5% (Slow loading)[1][4]
Specific Heat (Solid & Liquid)0.035 Btu/lb/°F[4]
Latent Heat of Fusion6 Btu/lb[4]
Growth/Shrinkage (after 500 hrs)-0.0002 in/in[3]

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound 117 in low-temperature soldering applications.

Protocol 1: General Soldering of Temperature-Sensitive Electronic Components

This protocol outlines the standard procedure for creating a solder joint between two metallic surfaces where at least one component is sensitive to heat.

Materials:

  • This compound 117 solder wire or small ingots

  • Low-temperature soldering iron or a controllable hot air gun

  • Appropriate flux for low-temperature solders (e.g., rosin-based or water-soluble organic flux)

  • Isopropyl alcohol (IPA) or other suitable cleaning solvent

  • Lint-free swabs or wipes

  • Tweezers or other fine-tipped manipulation tools

  • Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.

Procedure:

  • Surface Preparation:

    • Ensure the surfaces to be soldered are clean and free of oxides, grease, and other contaminants.

    • Use a lint-free swab with isopropyl alcohol to gently clean the contact pads or wires.

    • If necessary, use a very fine-grit abrasive pad to gently remove any oxidation, followed by another cleaning with IPA.

  • Flux Application:

    • Apply a small amount of low-temperature flux to the surfaces that will be joined. Flux is critical for removing residual oxides and promoting wetting of the solder.

  • Melting the Alloy:

    • Due to its low melting point, this compound 117 can be melted with a variety of heat sources. A soldering iron set to a low temperature (e.g., 60-80°C) is suitable.

    • Alternatively, a controlled hot air gun can be used, which is often preferable for preventing direct contact with very delicate components.

    • The alloy can also be melted in a clean double boiler or water bath for dip-soldering applications.[1]

  • Applying the Solder:

    • For Soldering Iron: Heat the joint area (both the component lead and the pad) simultaneously and touch the this compound 117 wire to the heated joint. The solder should flow smoothly and wet the entire joint.

    • For Hot Air Gun: Heat the joint area with the hot air gun. Once the flux is activated, introduce the solder wire to the joint.

    • For Pre-tinning: Individual components can be pre-tinned by applying flux and a small amount of solder to their leads or pads before bringing them together for the final joint.

  • Joint Formation and Cooling:

    • Once the solder has flowed and formed a fillet, remove the heat source.

    • Hold the components steady until the solder solidifies. Due to the low latent heat of fusion, solidification will be rapid.

  • Cleaning and Inspection:

    • After the joint has cooled, clean off the flux residue using a lint-free swab and the appropriate solvent for your chosen flux (e.g., IPA for rosin-based fluxes).

    • Visually inspect the solder joint under magnification to ensure it is smooth, shiny, and has good wetting on all surfaces.

Protocol 2: Attaching a Sensor to a Heat-Sensitive Substrate

This protocol details a specific application: mounting a small temperature sensor onto a polymer-based, flexible substrate that cannot withstand conventional soldering temperatures.

Materials:

  • This compound 117 solder paste or preforms

  • Temperature sensor with solderable pads

  • Flexible polymer substrate with copper traces

  • Low-temperature flux

  • Hot plate or reflow oven with precise temperature control

  • Cleaning solvents (IPA)

  • PPE

Procedure:

  • Substrate and Component Preparation:

    • Clean the copper traces on the flexible substrate and the sensor pads with IPA.

    • Ensure the surfaces are completely dry.

  • Solder Paste Application:

    • If using solder paste, dispense a small, precise amount onto the copper traces where the sensor will be placed. A manual or automated dispenser can be used.

    • If using preforms, place a preform of the correct size onto the fluxed pads.

  • Component Placement:

    • Carefully place the temperature sensor onto the solder paste or preforms, ensuring proper alignment of the sensor pads with the substrate traces.

  • Reflow Process:

    • Place the entire assembly on a hot plate or in a reflow oven.

    • Slowly ramp the temperature to just above the melting point of this compound 117 (e.g., 50-60°C). The low melting point allows for a significantly reduced peak reflow temperature.[6]

    • Hold at this temperature for a short duration (e.g., 30-60 seconds) to allow the solder to fully melt and wet the joints.

    • Slowly cool the assembly back to room temperature.

  • Post-Reflow Cleaning and Inspection:

    • Clean any flux residue from the assembly.

    • Inspect the solder joints for quality, ensuring there are no bridges or opens.

    • Perform an electrical continuity test to confirm a successful connection.

Visualizations

The following diagrams illustrate key workflows and decision-making processes related to the use of this compound 117.

G cluster_prep Preparation cluster_solder Soldering cluster_post Post-Processing prep_surface 1. Clean Surfaces (IPA) apply_flux 2. Apply Low-Temp Flux prep_surface->apply_flux melt_alloy 3. Melt this compound 117 (Low Heat Source) apply_flux->melt_alloy apply_solder 4. Apply Solder to Joint melt_alloy->apply_solder form_joint 5. Form Joint & Cool apply_solder->form_joint clean_residue 6. Clean Flux Residue form_joint->clean_residue inspect_joint 7. Inspect Joint clean_residue->inspect_joint

Caption: General workflow for soldering with this compound 117.

G start Component Assembly Required q1 Are components temperature sensitive? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no use_this compound Use Low-Temp Solder (e.g., this compound 117) a1_yes->use_this compound q2 Is step-soldering required? a1_no->q2 end Proceed with Soldering Protocol use_this compound->end use_standard Use Standard Solder (e.g., SAC alloys) use_standard->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no a2_yes->use_this compound a2_no->use_standard

Caption: Decision matrix for selecting a low-temperature solder.

Safety Precautions

  • This compound 117 contains lead and cadmium, which are toxic.[1][3][5] Handle the alloy in a well-ventilated area.

  • Always wear appropriate PPE, including gloves and safety glasses.[5]

  • Avoid creating dust from the solid alloy.[5]

  • Molten metal will cause thermal burns, even at this low temperature.[5]

  • Wash hands thoroughly after handling the material.[5]

  • Dispose of waste material in accordance with federal, state, and local regulations.[5]

References

Application Notes and Protocols for Creating Custom Apertures and Shields for Particle Beams with Ostalloy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In experimental particle physics, radiotherapy, and advanced drug development, the precise control of particle beams is paramount. Custom-designed apertures and shields are critical for collimating beams, protecting sensitive components, and ensuring targeted dose delivery.[1] Ostalloy, a family of bismuth-based, low-melting-point eutectic alloys, offers a versatile and efficient solution for rapidly prototyping and producing such custom components.[2] Its key advantages include a low melting temperature, ease of casting, and the ability to be recycled multiple times, making it a cost-effective alternative to machining high-density materials like lead or tungsten.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and technicians on the safe and effective use of this compound for creating custom particle beam apertures and shields. The document covers material properties, detailed safety protocols, and a step-by-step experimental protocol for fabrication.

Material Properties of this compound Variants

This compound is available in several formulations, each with a distinct melting point and composition. The choice of alloy depends on the specific application requirements, such as operating temperature and structural needs. The properties of two common variants are summarized below.

PropertyThis compound 158This compound 117
Melting Point 158°F (70°C)[2]117°F (47.2°C)[3]
Composition (Weight %) Bismuth-base eutectic alloy[2]Bi: 44.7%, Pb: 22.6%, Sn: 8.3%, Cd: 5.3%, In: 19.1%[3]
Density ~9.2 g/cm³ (Approximate)[2]0.32 lb/cu in (8.9 g/cm³)[3]
Tensile Strength Not specified5400 psi[3]
Hardness (Brinell) Not specified12[3]
Key Feature General purpose, easy to handle.[2]Eutectic, controlled-shrinkage characteristics.[3][4]

Critical Safety Protocols

This compound variants may contain heavy metals such as lead and cadmium, which are toxic and carcinogenic.[5][6] Strict adherence to safety protocols is mandatory to minimize health risks.

2.1 Personal Protective Equipment (PPE)

  • Respiratory Protection: When melting the alloy or creating dust, use a NIOSH/MSHA-approved respirator with HEPA cartridges, especially if airborne exposures may exceed OSHA limits.[6][7]

  • Eye Protection: Safety glasses or goggles are required at all times. Use a full-face shield when handling molten alloy.[6]

  • Hand Protection: Wear heat-resistant gloves over nitrile or latex gloves when handling molten material.[6] Nitrile or latex gloves should be worn when handling the solid alloy to prevent skin contact.[6]

  • Protective Clothing: A lab coat or long-sleeved shirt should be worn.[7]

2.2 Handling and Storage

  • Ventilation: All melting and casting procedures must be performed in a well-ventilated area, preferably within a certified fume hood with local exhaust ventilation.[6]

  • Handling Molten Alloy: Keep water and other volatile liquids away from the molten alloy to prevent dangerous splattering.[7]

  • Storage: Store this compound in clearly labeled, closed containers in a designated area.

  • Hygiene: Do not smoke, eat, drink, or apply cosmetics in the work area.[7] Always wash hands thoroughly with soap and water after handling the material and before eating or drinking.[6]

2.3 Spill and Waste Disposal

  • Spills: If molten alloy is spilled, allow it to solidify completely before scraping it up.[6] Avoid creating dust during cleanup.[7]

  • Waste Disposal: Dispose of waste this compound and contaminated materials (e.g., gloves, wipes) in accordance with all federal, state, and local hazardous waste regulations.[6] Alternatively, the material can often be returned to the manufacturer for recycling.[2]

Experimental Protocol: Fabrication of a Custom Shield

This protocol outlines the steps for creating a custom aperture or shield using this compound 158. The process involves creating a mold, melting the alloy, casting the part, and finishing.

3.1 Materials and Equipment

  • This compound 158 ingots[2]

  • Electric melting pot or clean double boiler[2]

  • Thermometer[2]

  • Mold material (e.g., expanded polystyrene, silicone rubber, or plaster)

  • Hot wire cutter or CNC mill for mold fabrication[8]

  • Personal Protective Equipment (as per Section 2.0)

  • Fume hood

  • Chilling plate or water bath for cooling

  • Files and deburring tools for finishing

3.2 Detailed Methodology

Step 1: Design and Mold Fabrication

  • Design the aperture or shield using CAD software based on beam parameters and shielding requirements.

  • Fabricate a negative mold of the desired shape. For complex shapes, 3D printing a master pattern to create a silicone mold is effective. For simpler designs, a hot wire can be used to cut the desired shape from an expanded polystyrene block.[8] Ensure the mold material can withstand the pouring temperature of the alloy.

  • If using polystyrene, ensure the cut is angled to match the particle beam's divergence to minimize penumbra.[8]

  • Coat the mold with a suitable release agent if necessary to facilitate part removal.

Step 2: Melting the this compound

  • Place the required amount of this compound 158 ingots into a clean, dry melting pot or the top of a double boiler.[2]

  • Position the melting setup inside a fume hood and turn on the exhaust fan.

  • Gently heat the alloy. For this compound 158, the target pouring temperature is approximately 212°F (100°C).[2] Use a thermometer to monitor the temperature closely. Do not overheat, as this can increase the generation of toxic fumes.[7]

Step 3: Casting the Part

  • Ensure the mold is securely positioned on a level, heat-resistant surface.

  • Carefully pour the molten this compound into the mold in a smooth, continuous stream to avoid introducing air bubbles.

  • For intricate molds, "puddle" the alloy with a fine wire to ensure the cavity is completely filled.[3]

Step 4: Cooling and Solidification

  • Allow the cast part to cool and solidify at room temperature. To accelerate the process, the mold can be placed on a chilling plate or in a shallow cold water bath.

  • This compound 158 is ready for use as soon as it freezes.[2]

Step 5: Demolding and Finishing

  • Once the part is fully solidified and cool to the touch, carefully remove it from the mold.

  • Inspect the part for any defects, such as voids or incomplete fill.

  • Use hand files or deburring tools to remove any flashing or rough edges. As the alloy is soft and gummy, machining is generally not recommended.[2]

Step 6: Quality Control and Cleaning

  • Verify the critical dimensions of the finished aperture or shield against the design specifications.

  • Clean the part to remove any residual mold release agent or debris.

  • The finished component is now ready for installation in the beamline.

Visualized Workflows and Concepts

The following diagrams illustrate the fabrication workflow and the fundamental principle of particle beam collimation.

G cluster_prep Preparation Phase cluster_fab Fabrication Phase cluster_post Post-Processing Phase Design 1. CAD Design of Aperture/Shield Mold_Fab 2. Mold Fabrication (e.g., Polystyrene, Silicone) Design->Mold_Fab Safety 3. Adhere to Safety Protocols (PPE, Ventilation) Mold_Fab->Safety Melting 4. Melt this compound (Approx. 100°C) Safety->Melting Casting 5. Pour Molten Alloy into Mold Melting->Casting Cooling 6. Cool & Solidify Part Casting->Cooling Demold 7. Demold Solidified Part Cooling->Demold Finish 8. Finish & Deburr Part Demold->Finish QC 9. Quality Control (Dimensional Check) Finish->QC Install 10. Install in Beamline QC->Install

Caption: Workflow for creating custom this compound shields.

G cluster_shield Custom Shield Assembly Source Particle Source Shield_Top This compound Shield Source->Shield_Top Beam Halo (Blocked)   Shield_Bottom This compound Shield Source->Shield_Bottom p1 Source->p1 Aperture p2 Aperture->p2 Result Collimated Beam (Reduced Halo) p1->Aperture Primary Beam   p2->Result

Caption: Principle of particle beam collimation using a custom shield.

References

Application Notes and Protocols for Ostalloy as a Sealant in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ostalloy is a family of low-melting-point fusible alloys, with specific compositions leading to a range of melting points. One common formulation, this compound 158, is a eutectic alloy with a sharply defined melting point of 70°C (158°F).[1] Its low melting point has led to its use in various applications, including as a sealant. This document provides detailed application notes and protocols for the consideration of this compound as a sealant in experimental setups, with a strong emphasis on its application in vacuum systems.

Critical Evaluation for High-Vacuum Applications

While its low melting point makes this compound seemingly attractive for creating seals without the need for high-temperature brazing, its composition presents significant challenges for high-vacuum (HV) and ultra-high-vacuum (UHV) applications. This compound 158 is composed of elements that have relatively high vapor pressures, making them generally unsuitable for systems that require low background pressures, especially if bake-out procedures are necessary.

The primary concern is the outgassing of the constituent metals, which can contaminate the vacuum environment and sensitive experimental components. The vapor pressure of the elements in this compound 158 increases significantly with temperature. Cadmium and lead, in particular, are known to have high vapor pressures that are generally considered unacceptable for UHV systems.[2]

Health and Safety Warning: this compound 158 contains lead and cadmium, which are toxic and carcinogenic.[1][3] Extreme caution must be exercised when handling this alloy, particularly in its molten state. Refer to the detailed safety protocol in this document.

Quantitative Data

The following tables summarize the key physical and safety data for this compound 158 and the vapor pressures of its constituent elements at various temperatures.

Table 1: Properties of this compound 158

PropertyValueReference
Melting Point70 °C (158 °F)[1]
Composition50% Bismuth, 26.7% Lead, 13.3% Tin, 10% Cadmium[1]
Boiling Point> 100 °C[1]
Specific Gravity9.67[1]

Table 2: Vapor Pressure of Constituent Elements at Various Temperatures

ElementVapor Pressure at 200°C (Torr)Vapor Pressure at 400°C (Torr)
Cadmium~3 x 10⁻⁴~1
Lead< 1 x 10⁻⁶~1 x 10⁻⁴
Tin<< 1 x 10⁻⁸~1 x 10⁻⁷
Bismuth<< 1 x 10⁻⁸~1 x 10⁻⁵

Note: Data is extrapolated from various sources and should be considered approximate. The vapor pressure of an element within an alloy may be lower than that of the pure element.

Experimental Protocols

Health and Safety Protocol for Handling this compound 158

Due to the toxicity of lead and cadmium, a strict safety protocol is mandatory when handling this compound 158.

  • Ventilation: Always handle this compound 158, especially when melting, in a well-ventilated area, preferably within a certified fume hood with an active exhaust.[1]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or latex gloves when handling the solid alloy. When handling the molten alloy, use thermal-resistant gloves over the nitrile/latex gloves.[1]

    • Eye Protection: Chemical safety goggles and a face shield are required when working with the molten alloy to protect against splashes.[1]

    • Lab Coat: A lab coat should be worn to protect against accidental spills.

  • Hygiene: Do not eat, drink, or apply cosmetics in the work area. Wash hands thoroughly with soap and water after handling the alloy.[1]

  • Waste Disposal: Dispose of all this compound waste in a designated, sealed container for hazardous materials, following all local and institutional regulations.[1]

  • Spill Cleanup: If the molten alloy is spilled, allow it to solidify completely before carefully scraping it up.[1]

Protocol for Using this compound 158 as a Sealant for Low-Vacuum or Temporary Seals

This protocol is intended for applications where a low-vacuum seal is required and the system will not be baked out.

Materials:

  • This compound 158 alloy

  • Heating source (e.g., hot plate, heat gun) with temperature control

  • Components to be sealed

  • Appropriate cleaning solvents (e.g., acetone, isopropyl alcohol)

  • Flux (optional, depending on the materials to be sealed)

  • Leak detector (e.g., helium leak detector for fine leaks, or a simple pressure rise test)

Procedure:

  • Surface Preparation:

    • Thoroughly clean the surfaces to be sealed to remove any grease, oil, or other contaminants. Use appropriate solvents for the materials of your components.

    • For metallic surfaces, a light mechanical abrasion with a fine-grit abrasive paper can improve wetting of the alloy. Clean the surfaces again after abrasion to remove any particulate matter.

  • Heating the Components:

    • Gently and uniformly heat the components to be sealed to a temperature slightly above the melting point of this compound 158 (e.g., 80-90°C). This preheating prevents the alloy from solidifying too quickly and ensures good flow and adhesion.

  • Melting and Applying the this compound:

    • In a separate, clean container (e.g., a small beaker on a hotplate), melt the this compound 158.

    • Once molten, apply the alloy to the joint to be sealed. A small, clean stainless steel tool or a syringe can be used for precise application.

    • If using flux, apply a small amount to the joint before applying the molten alloy.

  • Creating the Seal:

    • Allow the molten alloy to flow into the joint, ensuring complete coverage. Capillary action will help draw the alloy into small gaps.

    • If sealing a flange or a similar joint, ensure the components are properly assembled and clamped before the alloy solidifies.

  • Cooling and Solidification:

    • Allow the assembly to cool slowly and uniformly to room temperature. Rapid cooling can induce stress and compromise the seal.

  • Leak Testing:

    • Once the assembly has returned to room temperature, perform a leak test to verify the integrity of the seal. For high-sensitivity applications, a helium leak detector is recommended. For less stringent requirements, a simple pressure rise or drop test may be sufficient.

Visualizations

experimental_workflow cluster_prep Preparation cluster_application Application cluster_finalization Finalization A Surface Cleaning and Preparation B Component Pre-heating (80-90°C) A->B C Melt this compound 158 (in fume hood) B->C D Apply Molten Alloy to Joint C->D E Slow Cooling and Solidification D->E F Leak Testing E->F

Experimental workflow for applying this compound 158 as a sealant.

logical_relationship cluster_advantages Potential Advantages cluster_disadvantages Significant Disadvantages for High Vacuum This compound This compound 158 Properties LowMelt Low Melting Point (70°C) This compound->LowMelt HighVP High Vapor Pressure of Constituents (Cd, Pb) This compound->HighVP Toxicity Toxicity (Carcinogenic Components) This compound->Toxicity EasyApp Ease of Application LowMelt->EasyApp NoBake Incompatible with Bake-out HighVP->NoBake

Logical relationships of this compound 158 properties for vacuum sealing.

References

Application of Fusible Alloys in the Creation of Anatomical Models for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The generation of physiologically relevant in vitro models is a cornerstone of modern biomedical research and drug development. Fusible alloys, particularly those with low melting points, offer a unique and powerful tool for the creation of intricate and detailed anatomical models. These models, especially of vascular networks, provide a scaffold for three-dimensional (3D) cell culture, enabling the study of complex biological processes and the evaluation of therapeutic agents in a more realistic microenvironment. This document provides detailed application notes and protocols for the use of fusible alloys in creating anatomical models for research purposes.

The primary application of fusible alloys in this context is in "corrosion casting" or "fusible core" techniques. In this method, the alloy is injected into a mold or a natural anatomical structure (e.g., the vasculature of an organ) to create a solid, detailed cast. This cast then serves as a template around which a biocompatible material, such as a hydrogel, is solidified. Finally, the low-melting-point alloy is melted and removed, leaving behind a hollow, perfusable network that mimics the original anatomical structure. This technique is particularly valuable for creating models of vascularized tissues, which are essential for studying angiogenesis, drug delivery, and tumor microenvironments.

Data Presentation: Properties of Common Fusible Alloys

The selection of a suitable fusible alloy is critical and depends on factors such as the desired casting temperature, the complexity of the anatomical model, and the biocompatibility requirements of the subsequent cell culture experiments. The following table summarizes the properties of several common fusible alloys.

Alloy NameCompositionMelting Point (°C)EutecticNotes
Wood's Metal[1]50% Bi, 26.7% Pb, 13.3% Sn, 10% Cd~70 °C (158 °F)[1]YesContains cadmium and lead, which are toxic. Use with caution and appropriate safety measures. Not suitable for direct contact with cells.
Field's Metal32.5% Bi, 51% In, 16.5% Sn~62 °C (144 °F)YesNon-toxic alternative to Wood's metal. More expensive due to the high indium content.
Rose's Metal50% Bi, 25-28% Pb, 22-25% Sn~94-98 °C (201-208 °F)NoContains lead, posing toxicity concerns.
Galinstan68.5% Ga, 21.5% In, 10% SnLiquid at room temperatureYesLow toxicity, but gallium can be corrosive to other metals.
Indalloy 11744.7% Bi, 22.6% Pb, 8.3% Sn, 5.3% Cd, 19.1% In~47 °C (117 °F)YesVery low melting point. Contains lead and cadmium.
Indalloy 13649% Bi, 18% Pb, 12% Sn, 21% In~58 °C (136 °F)YesLow melting point and lead-containing.

Experimental Protocols

Protocol 1: Fabrication of a Vascularized Hydrogel Scaffold using a Fusible Alloy Core

This protocol describes the creation of a perfusable vascular network within a hydrogel, suitable for 3D cell culture and drug screening applications.

Materials:

  • Fusible alloy (e.g., Field's Metal)

  • 3D printed mold of the desired vascular network

  • Biocompatible hydrogel (e.g., gelatin methacryloyl - GelMA)

  • Photoinitiator (e.g., Irgacure 2959)

  • UV light source (365 nm)

  • Heated water bath or oven

  • Syringe and needle

  • Cell culture medium

  • Endothelial cells (e.g., HUVECs)

Methodology:

  • Mold Preparation:

    • Design a 3D model of the desired vascular network using CAD software.

    • 3D print the mold using a high-resolution printer (e.g., SLA or PolyJet). The mold should be designed to be easily disassembled.

    • Post-process the 3D printed mold to ensure a smooth internal surface.

  • Fusible Alloy Casting:

    • Melt the fusible alloy in a temperature-controlled bath or oven slightly above its melting point.

    • Assemble the 3D printed mold and pre-heat it to the temperature of the molten alloy to prevent premature solidification.

    • Carefully inject the molten alloy into the mold using a pre-heated syringe.

    • Allow the alloy to cool and completely solidify at room temperature.

    • Carefully disassemble the mold to release the solid fusible alloy cast of the vascular network.

  • Hydrogel Encapsulation:

    • Prepare the hydrogel solution according to the manufacturer's instructions, incorporating the photoinitiator.

    • Place the fusible alloy cast into a suitable casting chamber (e.g., a petri dish or a custom-made PDMS chamber).

    • Pour the hydrogel solution over the alloy cast, ensuring it is completely submerged.

    • Degas the hydrogel-alloy construct in a vacuum chamber to remove any air bubbles.

    • Expose the construct to UV light to crosslink the hydrogel. The duration and intensity of UV exposure will depend on the hydrogel and photoinitiator used.

  • Fusible Core Removal (Liquefaction):

    • Immerse the hydrogel construct in a heated water bath set to a temperature just above the melting point of the fusible alloy.

    • The alloy will melt and can be flushed out of the hydrogel scaffold, leaving behind a network of hollow, perfusable channels.

    • Flush the channels thoroughly with sterile, warm cell culture medium to remove any residual alloy.

  • Cell Seeding:

    • Prepare a suspension of endothelial cells in cell culture medium.

    • Perfuse the cell suspension through the channels of the hydrogel scaffold.

    • Incubate the scaffold under appropriate cell culture conditions to allow the endothelial cells to adhere to the channel walls and form a monolayer, creating a biomimetic vascular network.

Protocol 2: Biocompatibility Testing of Fusible Alloys for Cell Culture Applications

This protocol outlines a basic method to assess the cytotoxicity of a fusible alloy, which is crucial before using it in cell culture applications.

Materials:

  • Fusible alloy sample

  • Cell culture medium (e.g., DMEM)

  • Mammalian cell line (e.g., L929 fibroblasts or the endothelial cells to be used in the final application)

  • 24-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • Sterile PBS

Methodology:

  • Preparation of Alloy Extracts:

    • Sterilize a small, solid piece of the fusible alloy by autoclaving or ethanol washing followed by UV irradiation.

    • Prepare extracts by incubating the sterilized alloy in cell culture medium at 37°C for 24-72 hours. The surface area of the alloy to medium volume ratio should be standardized (e.g., according to ISO 10993-5).

    • Prepare serial dilutions of the extract in fresh cell culture medium (e.g., 100%, 50%, 25%, 12.5%).

  • Cell Seeding:

    • Seed the chosen cell line into a 24-well plate at a predetermined density and allow them to adhere overnight.

  • Exposure to Alloy Extracts:

    • Remove the old medium from the cells and replace it with the prepared alloy extracts of different concentrations.

    • Include a positive control (e.g., a known cytotoxic substance like dilute Triton X-100) and a negative control (fresh cell culture medium).

    • Incubate the cells for 24-48 hours.

  • Assessment of Cytotoxicity:

    • After the incubation period, assess cell viability using a standard cytotoxicity assay (e.g., MTT).

    • Follow the manufacturer's protocol for the chosen assay. This typically involves incubating the cells with the assay reagent for a specific time and then measuring the absorbance or fluorescence.

    • Calculate the percentage of cell viability for each extract concentration relative to the negative control.

  • Data Analysis:

    • Plot the cell viability against the extract concentration.

    • A significant reduction in cell viability indicates that the alloy may be leaching toxic components and is not suitable for direct or indirect contact with the cells in your intended application.

Visualizations

G cluster_0 Phase 1: Fusible Core Fabrication cluster_1 Phase 2: Scaffold Creation cluster_2 Phase 3: Vascularized Model Development CAD 3D CAD Model of Vasculature Print 3D Printing of Mold CAD->Print Melt Melt Fusible Alloy Print->Melt Cast Cast Alloy into Mold Melt->Cast Core Solid Fusible Alloy Core Cast->Core Embed Embed Alloy Core in Hydrogel Core->Embed Hydrogel Prepare Hydrogel Solution Hydrogel->Embed Cure Crosslink Hydrogel (e.g., UV) Embed->Cure Liquefy Liquefy and Remove Alloy Core Cure->Liquefy Scaffold Perfusable Hydrogel Scaffold Liquefy->Scaffold Seed Seed Cells into Scaffold Channels Scaffold->Seed Cells Culture Endothelial Cells Cells->Seed Incubate Incubate to Form Monolayer Seed->Incubate VascModel Vascularized Anatomical Model Incubate->VascModel

Caption: Workflow for creating a vascularized anatomical model.

VEGF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF VEGFR2->RAF Activates AKT Akt PI3K->AKT eNOS eNOS AKT->eNOS Survival Survival AKT->Survival NO Nitric Oxide eNOS->NO Permeability Permeability NO->Permeability MEK MEK RAF->MEK ERK ERK MEK->ERK GeneExp Gene Expression ERK->GeneExp Translocates to nucleus Proliferation Proliferation GeneExp->Proliferation Migration Migration GeneExp->Migration VEGF VEGF-A VEGF->VEGFR2 Binds to

Caption: VEGF signaling pathway in endothelial cells.

References

Troubleshooting & Optimization

How to prevent oxidation of molten Ostalloy during casting.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the oxidation of molten Ostalloy during casting procedures.

Frequently Asked Questions (FAQs)

Q1: What is the dull, grey skin or black powder that forms on the surface of my molten this compound?

A1: That layer is dross, which consists of metal oxides that form when the molten alloy reacts with oxygen in the air.[1][2] The constituent metals in this compound, such as tin and bismuth, are susceptible to oxidation in their liquid state. This dross is an impurity and can compromise the quality of your final cast.[2]

Q2: My final cast part has a poor surface finish and seems brittle. Could this be related to oxidation?

A2: Yes, it is highly likely. If dross from the molten surface is introduced into the mold during pouring, it can be trapped within the final part as inclusions. These inclusions can lead to a variety of defects, including poor surface finish, reduced mechanical integrity, brittleness, and a lack of pressure tightness.

Q3: What are the primary methods to prevent the oxidation of molten this compound?

A3: There are three main strategies to prevent dross formation:

  • Using a Cover Flux: Applying a chemical compound (a flux) to the surface of the molten alloy creates a protective barrier against the atmosphere.[1][3]

  • Casting in an Inert Atmosphere: Replacing the air in the casting environment with an inert gas, such as argon or nitrogen, eliminates the oxygen required for oxidation.[4][5][6]

  • Vacuum Casting: Performing the melting and casting process in a vacuum removes air and other dissolved gases, offering the most complete protection against oxidation and contamination.[7][8]

Q4: How do I select the appropriate oxidation prevention method for my application?

A4: The choice depends on the required purity of your final cast and the equipment available.

  • For general-purpose applications: Using a cover flux is often sufficient, economical, and easy to implement.

  • For high-quality, sensitive applications: Casting in an inert atmosphere is recommended to ensure a clean, dross-free part.

  • For mission-critical components or reactive alloys: Vacuum casting provides the highest purity and is ideal for parts with complex geometries or those requiring superior mechanical properties.[7][8]

Q5: What type of flux is suitable for low-melting-point alloys like this compound?

A5: For low-temperature fusible alloys, you need a flux that is active at or below the melting point of the alloy. Look for fluxes specifically designed for tin/bismuth or tin/indium alloys.[9] These are often water-based or alcohol-based fluxes that activate at room temperature, allowing the molten alloy to flow cleanly.[9] General-purpose chloride-based fluxes may also be effective, but their melting point must be lower than your casting temperature.[1]

Q6: Can I simply cover my melting crucible with a lid to prevent oxidation?

A6: While a lid can help reduce the amount of air interacting with the molten surface, it does not offer complete protection and will not prevent oxidation entirely.[1] For reliable prevention, a flux or a controlled atmosphere is necessary.

Troubleshooting Guide: Common Casting Issues

ProblemPossible CauseRecommended Solution
Visible Dross/Oxide Film on Molten Alloy Direct exposure of the molten metal to atmospheric oxygen.Apply a suitable cover flux to the surface of the melt.[1][3] Alternatively, melt and cast the alloy under an inert gas atmosphere or in a vacuum.[5][7]
Inclusions or Porosity in Final Cast Dross from the melt surface was poured into the mold.Skim the surface of the molten alloy carefully before pouring. Use a flux to trap oxides, making them easier to remove.[1] For higher purity, use an inert atmosphere or vacuum casting where metal is drawn from below the surface.[7]
Poor Fluidity or "Gummy" Molten Alloy The formation of oxides can increase the viscosity of the melt.Maintain proper temperature control, as excessive heat can accelerate oxidation.[2] Use a refining flux to clean the melt and improve flow characteristics.
Inconsistent Casting Quality Variable levels of oxidation between batches.Standardize your casting protocol. Implement a consistent method of oxidation prevention (flux, inert gas, or vacuum) for all castings to ensure repeatable results.

Comparative Analysis of Prevention Methods

This table summarizes the key characteristics of each oxidation prevention method for easy comparison.

FeatureCover FluxInert Atmosphere CastingVacuum Casting
Effectiveness Good - Prevents surface oxidation effectively.Excellent - Drastically reduces oxygen content.Superior - Eliminates dissolved gases and prevents all oxidation.[7][8]
Purity of Final Part GoodExcellentHighest Possible
Equipment Complexity Low (Crucible, heat source, skimming tool)Moderate (Glove box, inert gas supply)High (Vacuum furnace, pumps)
Cost LowModerateHigh
Recommended Use Case General prototyping, non-critical components.High-quality parts, research applications, sensitive materials.Aerospace, medical, and high-performance applications; reactive alloys.[7]

Experimental Protocols

Protocol 1: Casting this compound Using a Protective Cover Flux

This protocol outlines the standard procedure for using a flux to prevent dross formation during casting.

  • Material Preparation: Ensure the this compound ingots and the melting crucible are clean and dry.

  • Melting: Place the this compound in the crucible and heat it gently until it is completely molten. Avoid overheating, as this can accelerate oxidation.[2]

  • Flux Application: Once the alloy is molten, sprinkle a thin, even layer of a suitable low-temperature flux onto the entire surface of the melt. The flux will melt and form a liquid protective barrier.

  • Dross Removal (Skimming): If any dross was present before the flux was added, the flux will help coagulate it. Use a preheated stainless steel or ceramic skimming tool to gently remove the drossy flux layer from the surface.

  • Pouring: Carefully pour the clean, molten metal into your preheated mold, holding back the remaining flux layer with the skimming tool to prevent it from entering the mold cavity.

  • Solidification: Allow the casting to cool and solidify completely according to standard procedure.

Protocol 2: Casting this compound Under an Inert Atmosphere

This protocol describes the process of casting within a glove box to create an oxygen-free environment.

  • Equipment Setup: Place a hot plate, crucible, this compound, molds, and all necessary tools inside an argon- or nitrogen-purged glove box.

  • Atmosphere Purge: Seal the glove box and purge it with the inert gas until the oxygen concentration is at a minimal level (typically <50 ppm, monitored by an oxygen sensor).

  • Melting: Place the this compound in the crucible on the hot plate and melt the alloy inside the controlled atmosphere. You should observe a clean, mirror-like surface on the molten alloy with no dross formation.

  • Pouring: Once the alloy is molten and at the correct casting temperature, carefully pour it into the preheated molds.

  • Solidification and Cooling: Allow the casting to fully solidify within the inert atmosphere. This prevents any oxidation from occurring during the cooling phase.

  • Removal: Once the part has cooled to a safe temperature, it can be removed from the glove box.

Visualizations

Decision_Flowchart Decision Flowchart: Selecting an Oxidation Prevention Method start Start: Define Casting Requirements purity Is highest purity critically required? start->purity equipment Is specialized equipment (Vacuum Furnace, Glove Box) available? purity->equipment Yes complexity Can the part tolerate minor surface oxides? purity->complexity No flux Use Protective Flux (Economical & Simple) equipment->flux No inert Use Inert Atmosphere (Excellent Purity) equipment->inert Yes, Glove Box vacuum Use Vacuum Casting (Superior Purity) equipment->vacuum Yes, Vacuum Furnace complexity->flux Yes complexity->inert No

Caption: A flowchart to guide the selection of the appropriate oxidation prevention method.

Experimental_Workflow Workflow for Casting Under an Inert Atmosphere cluster_prep Preparation Phase cluster_casting Casting Phase (Inside Glove Box) cluster_post Post-Processing A 1. Place Equipment in Glove Box B 2. Purge with Inert Gas (Ar/N2) A->B C 3. Melt this compound on Hot Plate B->C D 4. Pour Molten Alloy into Mold C->D E 5. Allow to Solidify & Cool D->E F 6. Remove Cooled Part from Glove Box E->F G Result: Dross-Free Casting F->G

Caption: The experimental workflow for preventing oxidation using an inert atmosphere.

References

Technical Support Center: Best Practices for Cleaning and Reusing Ostalloy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for cleaning and reusing Ostalloy. Adherence to these protocols is crucial for preventing cross-contamination and ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it reusable?

A1: this compound is a family of low-melting-point alloys, typically composed of bismuth, lead, tin, and sometimes cadmium or indium.[1][2] These alloys are designed to be easily meltable at temperatures that are unlikely to damage most laboratory equipment.[3][4] The ability to transition between a solid and liquid state at low temperatures allows for its recovery and reuse in various applications.[1][5][6]

Q2: What are the primary concerns when reusing this compound in a research setting?

A2: The primary concerns are cross-contamination from previous experiments, the accumulation of oxides (dross), and changes in the alloy's composition over repeated use. In drug development and sensitive biological experiments, even trace amounts of residual compounds can lead to inaccurate results or experimental failure.[7][8]

Q3: What is dross and how does it form?

A3: Dross is a layer of metal oxides and other impurities that forms on the surface of molten this compound upon exposure to air.[9] Its formation is a natural oxidation process.[9][10] Dross can trap contaminants and alter the physical properties of the alloy if mixed back in.[9]

Q4: How many times can this compound be reused?

A4: Theoretically, this compound can be recycled numerous times.[1][5][6] However, with each melting cycle, there is a potential for dross formation and the introduction of impurities. The number of reuses depends on the specific application, the cleaning procedure employed, and the level of purity required for subsequent experiments.

Q5: Are there safety concerns when working with this compound?

A5: Yes. This compound may contain lead and cadmium, which are toxic.[11][12] Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, especially when handling the molten alloy.[11] Consult the Material Safety Data Sheet (MSDS) for specific handling instructions.[11][12]

Troubleshooting Guide

Issue Possible Cause Solution
Difficulty removing this compound from equipment. Insufficient heating; Complex geometry of the equipment.Gently heat the equipment in a calibrated oven or on a hot plate to melt the this compound. For complex parts, consider immersing the component in a heated, inert oil bath to ensure even melting.
Visible residue or discoloration on reused this compound. Incomplete cleaning; Dross incorporation; Contamination from previous use.Follow the detailed cleaning protocols outlined below. Ensure all dross is removed before pouring the molten alloy. If contamination is suspected, consider dedicating a batch of this compound to a specific application or disposing of it according to regulations.
Change in melting behavior or solidification time. Altered alloy composition due to dross formation or loss of lower melting point components.While minor variations can be expected, significant changes may indicate that the alloy is no longer within its original specifications. It may be necessary to replace the batch.
Experimental results show unexpected interference. Cross-contamination from a previous experiment.Implement a rigorous cleaning and validation protocol. For highly sensitive assays, consider using fresh this compound or having dedicated batches for specific classes of compounds.[7][8]

Experimental Protocols

Protocol 1: General Cleaning of this compound

This protocol is suitable for removing general laboratory contaminants.

Methodology:

  • Melting: Carefully heat the solid this compound in a clean, designated container (e.g., a borosilicate glass beaker or a stainless steel vessel) on a calibrated hot plate or in a furnace until it is completely molten.

  • Dross Removal: Once molten, a layer of dross (a dull, non-metallic film) will form on the surface.[9] Using a clean, stainless steel spatula or skimmer, gently skim the dross from the surface and collect it for proper disposal. Avoid vigorous stirring, which can incorporate dross into the molten alloy.

  • Casting: Pour the clean, molten this compound into a clean, dry mold to solidify for reuse.

  • Storage: Store the cleaned this compound in a labeled, sealed container in a dry environment to prevent oxidation.[13][14][15][16]

Protocol 2: Enhanced Cleaning for Removal of Organic Contaminants

This protocol is recommended when this compound has been in contact with organic compounds, such as small molecules in drug development.

Methodology:

  • Initial Melt and Dross Removal: Follow steps 1 and 2 from Protocol 1.

  • Solvent Wash (Solid State): After the this compound has solidified, place it in a sonicator bath with an appropriate organic solvent (e.g., isopropanol, ethanol) that is compatible with the alloy and effective against the suspected contaminants. Sonicate for 15-30 minutes.[5][6]

  • Aqueous Wash: Remove the this compound from the solvent and rinse thoroughly with deionized water.

  • Drying: Dry the this compound completely in a low-temperature oven (below the alloy's melting point) before storage or reuse.

Protocol 3: Chemical Cleaning for Removal of Tenacious Residues

This protocol is a more aggressive cleaning method and should be used with caution and appropriate safety measures. It is adapted from a method for cleaning lead-bismuth eutectic alloys.[14]

Methodology:

  • Preparation of Cleaning Solution: In a well-ventilated fume hood, prepare a cleaning solution with a 1:1:1 volume ratio of 30% hydrogen peroxide, concentrated acetic acid, and deionized water.[14]

  • Cleaning: Immerse the solid this compound in the cleaning solution at room temperature. The solution will oxidize the surface and dissolve residual metallic and organic contaminants.[14] The cleaning time will depend on the level of contamination.

  • Rinsing: Thoroughly rinse the this compound with deionized water to remove all traces of the cleaning solution.

  • Drying and Storage: Dry the cleaned alloy completely before storing it in a sealed container.

Data Summary

This compound Type Composition Melting Point (°C)
This compound 15850% Bi, 26.7% Pb, 13.3% Sn, 10% Cd70
This compound 28158% Bi, 42% Sn138
This compound 13649% Bi, 18% Pb, 12% Sn, 21% In58

Data sourced from ASM International publications.[1][5]

Visualizations

Experimental_Workflow_for_Cleaning_this compound cluster_physical_cleaning Physical Cleaning cluster_chemical_cleaning Chemical Cleaning (Optional) A Solid this compound with Contaminants B Melt this compound in Designated Vessel A->B C Skim Dross from Surface B->C D Pour Molten Alloy into Mold C->D E Solidified Clean this compound D->E F Solidified this compound E->F For Tenacious Contaminants G Immerse in Cleaning Solution (e.g., Solvent or Acidic Mixture) F->G H Rinse with Deionized Water G->H I Dry Thoroughly H->I J Store in Sealed Container I->J Ready for Reuse or Storage

Caption: Workflow for cleaning and reusing this compound.

Reuse_Decision_Pathway Start This compound Post-Experiment Clean Perform Appropriate Cleaning Protocol Start->Clean Inspect Visual Inspection for Residue/Dross Clean->Inspect Reuse Reuse in Non-Sensitive Application Inspect->Reuse Clean Reclean Perform More Aggressive Cleaning Inspect->Reclean Contaminated SensitiveReuse Reuse in Sensitive Application Reuse->SensitiveReuse If Purity is Validated Reclean->Inspect Dispose Dispose According to Safety Regulations Reclean->Dispose Contamination Persists

Caption: Decision pathway for reusing cleaned this compound.

References

Minimizing dimensional changes in Ostalloy castings upon cooling.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing dimensional changes in Ostalloy castings upon cooling.

Troubleshooting Guide & FAQs

Q1: My this compound casting is slightly larger than the mold dimensions. Why is this happening and how can I fix it?

A1: This is a known characteristic of certain bismuth-based alloys like this compound 158. Bismuth expands upon solidification, and this property is transferred to many of its alloys.[1] This expansion can be advantageous for applications requiring a tight fit.

  • Solution: If precise dimensions are critical and the expansion is problematic, consider using an this compound formulation with controlled shrinkage characteristics, such as this compound 117. Alternatively, you may need to factor in a slight negative shrinkage allowance in your mold design.

Q2: My casting has warped or distorted upon cooling. What are the likely causes and solutions?

A2: Warping is typically caused by uneven cooling across the casting.[2][3] Thinner sections cool and solidify faster than thicker sections, leading to internal stresses that can deform the part.

  • Solutions:

    • Control the Cooling Rate: Implement a slower, more uniform cooling process. This can be achieved by preheating the mold, using insulating materials around the mold, or allowing the casting to cool within a temperature-controlled oven with a gradual temperature ramp-down.[4][5]

    • Optimize Mold Design: If possible, design the cast part with uniform wall thicknesses to promote even cooling.[2] Adding ribs or serrations to larger flat areas can also increase stiffness and reduce the likelihood of warping.[2]

    • Proper Gate Placement: The location where the molten alloy enters the mold (the gate) can influence the cooling pattern. Position gates to ensure a smooth, uniform flow of the alloy into the mold cavity.[2]

Q3: I'm observing small cracks in my this compound casting, particularly at sharp corners. What is causing this and how can I prevent it?

A3: These are likely "cold cracks," which occur at lower temperatures due to internal stresses from cooling shrinkage being constrained by the mold.[6] Sharp internal corners are areas of high-stress concentration, making them more susceptible to cracking.

  • Prevention Methods:

    • Improve Casting Design: Avoid sharp internal corners and abrupt changes in section thickness in your design. Incorporate fillets and radii to distribute stress more evenly.[6]

    • Ensure Uniform Cooling: Similar to preventing warping, uniform cooling is crucial. Localized overheating can be prevented by a well-designed gating system.[6]

    • Reduce Mold Strength: If using a rigid mold, consider a material with more "give" or collapsibility to reduce the stress on the casting as it cools.[6]

Q4: The dimensions of my castings are inconsistent from one batch to the next. How can I improve repeatability?

A4: Inconsistent dimensions often stem from a lack of control over key process variables.

  • Solutions to Improve Consistency:

    • Standardize Pouring Temperature: Use a thermometer to ensure the this compound is melted to and poured at the same temperature for each casting.

    • Regulate Cooling Conditions: Ensure the ambient temperature and airflow around the mold are consistent for each casting. For higher precision, use a controlled cooling chamber or oven.

    • Consistent Mold Preparation: Use the same mold material and preparation steps for each batch. If using reusable molds, ensure they are at a consistent temperature before pouring.

Quantitative Data: Dimensional Changes in Low-Melting-Point Alloys

The following table summarizes the growth and shrinkage characteristics of various low-melting-point alloys over time after casting. A positive value indicates expansion, while a negative value indicates shrinkage.

Alloy CompositionMelting PointDimensional Change (in/in) after 2 minDimensional Change (in/in) after 1 hourDimensional Change (in/in) after 24 hoursDimensional Change (in/in) after 500 hours
This compound 117 (44.7% Bi, 22.6% Pb, 8.3% Sn, 5.3% Cd, 19.1% In)117°F / 47°C+0.0005-0.0001-0.0002-0.0002
Alloy 136 (Bi-Pb-In-Sn)136°F / 58°C+0.00030.0000-0.0002-0.0002
This compound 158 (50% Bi, 26.7% Pb, 13.3% Sn, 10% Cd)158°F / 70°C+0.0025+0.0051+0.0051+0.0057
Alloy 281-338 (Bi-Sn)281-338°F / 138-170°C-0.0001-0.0001-0.0001-0.0001

Experimental Protocols

Protocol for Controlled Slow Cooling of this compound Castings

This protocol is designed to achieve a slow and uniform cooling rate to minimize warping and cracking in this compound castings.

Materials and Equipment:

  • This compound alloy

  • Melting pot with temperature control (e.g., electric melting pot, or a beaker on a hot plate)

  • Thermometer or thermocouple

  • Mold (e.g., silicone, 3D printed plastic, or metal)

  • Insulating material (e.g., ceramic fiber blanket, sand)

  • Tongs or heat-resistant gloves

  • Safety glasses

Procedure:

  • Mold Preparation:

    • Ensure the mold is clean, dry, and free of any contaminants.

    • For enhanced control over the cooling rate, preheat the mold to a temperature slightly below the solidification point of the this compound. This can be done in a laboratory oven.

  • Melting the Alloy:

    • Place the required amount of this compound in the melting pot.

    • Heat the alloy slowly and uniformly to the recommended pouring temperature (typically 20-30°C above its melting point). Use a thermometer to monitor the temperature closely. Avoid overheating, as this can lead to increased oxidation and potential changes in the alloy's properties.

  • Casting:

    • Carefully pour the molten alloy into the prepared mold in a steady, continuous stream to avoid turbulence and air entrapment.

  • Controlled Cooling:

    • Method A: Insulation: Immediately after pouring, place the mold into a container and surround it with an insulating material like dry sand or a ceramic fiber blanket. This will slow down the rate of heat loss to the ambient environment.

    • Method B: Oven Cooling: For more precise control, place the filled mold into a preheated laboratory oven set to a temperature just below the alloy's solidification point. Then, program the oven to gradually cool down to room temperature over a period of several hours. A cooling rate of 10-20°C per hour is a good starting point.

  • Demolding:

    • Once the casting has completely cooled to room temperature, carefully remove it from the mold.

Visualizations

experimental_workflow Experimental Workflow for Minimizing Dimensional Changes cluster_prep Preparation cluster_casting Casting & Cooling cluster_post Post-Processing mold_prep 1. Prepare Mold (Clean, Dry, Pre-heat) melt_alloy 2. Melt this compound (Controlled Temperature) pour_alloy 3. Pour Alloy into Mold melt_alloy->pour_alloy controlled_cooling 4. Controlled Cooling (Insulation or Oven) pour_alloy->controlled_cooling demold 5. Demold Casting at Room Temperature controlled_cooling->demold inspect 6. Inspect for Defects (Warping, Cracks) demold->inspect

Caption: Workflow for this compound casting with controlled cooling.

logical_relationships Logical Relationships in this compound Casting cluster_outcome Desired Outcome cooling_rate Cooling Rate warping Warping cooling_rate->warping Uneven cracking Cracking cooling_rate->cracking Too Fast mold_design Mold Design mold_design->warping Non-uniform Thickness mold_design->cracking Sharp Corners alloy_comp Alloy Composition dim_inaccuracy Dimensional Inaccuracy alloy_comp->dim_inaccuracy Expansion/Shrinkage stable_casting Dimensionally Stable Casting

Caption: Factors influencing dimensional stability in castings.

References

Troubleshooting poor adhesion of Ostalloy to substrate materials.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor adhesion of Ostalloy to various substrate materials.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common adhesion problems encountered during experiments with this compound.

Question: What are the primary causes of poor this compound adhesion?

Poor adhesion of this compound to a substrate can stem from a variety of factors, often related to surface preparation, contamination, or improper application of the alloy. A logical approach to troubleshooting this issue is essential for identifying the root cause and implementing an effective solution.

Troubleshooting Workflow:

start Start: Poor this compound Adhesion sub_prep Step 1: Verify Substrate Surface Preparation start->sub_prep contamination Step 2: Inspect for Surface Contamination sub_prep->contamination Preparation OK fail Adhesion Still Poor (Consult Further Resources) sub_prep->fail Inadequate alloy_prep Step 3: Check this compound Melting and Application contamination->alloy_prep No Contamination contamination->fail Contaminated material_comp Step 4: Assess Substrate and this compound Compatibility alloy_prep->material_comp Process OK alloy_prep->fail Process Issue success Adhesion Improved material_comp->success Compatible material_comp->fail Incompatible

Caption: Troubleshooting workflow for poor this compound adhesion.

Step 1: Verify Substrate Surface Preparation

Proper surface preparation is critical for achieving strong adhesion. The goal is to create a clean, and often slightly roughened, surface that promotes mechanical interlocking and chemical bonding.

  • Issue: Inadequate surface roughness.

    • Solution: Mechanical or chemical treatments can be employed to increase the surface area and provide more sites for the this compound to anchor. For very smooth substrates, roughening the surface is necessary to improve joint durability.[1]

  • Issue: Presence of an oxide layer.

    • Solution: For metals like aluminum, a native oxide layer forms almost instantly upon exposure to air.[2] This layer can be weak and detrimental to adhesion. Specific chemical treatments can remove this layer and create a more stable surface for bonding.[2][3]

Step 2: Inspect for Surface Contamination

Contaminants on the substrate surface can act as a barrier, preventing intimate contact between the this compound and the substrate.

  • Issue: Organic and inorganic contaminants (oils, grease, dust).

    • Solution: Thorough cleaning of the substrate is essential. This can be achieved through solvent cleaning, alkaline cleaning, or ultrasonic cleaning.[2] The choice of cleaning method depends on the substrate material and the nature of the contaminant.

  • Issue: Moisture on the substrate.

    • Solution: Ensure the substrate is completely dry before applying the molten this compound. Any moisture can turn into steam upon contact with the hot alloy, creating voids and preventing proper bonding.

Step 3: Check this compound Melting and Application

The temperature and application method of the molten this compound can significantly impact adhesion.

  • Issue: this compound temperature is too low.

    • Solution: A temperature that is too low can lead to poor wetting of the substrate.[4] Ensure the this compound is heated to the recommended temperature for the specific alloy being used to ensure it is fully molten and has low viscosity.

  • Issue: this compound temperature is too high.

    • Solution: Excessive temperatures can lead to oxidation of the this compound or damage to the substrate, especially for temperature-sensitive materials like plastics.[4]

  • Issue: Non-uniform application.

    • Solution: Ensure the molten this compound is applied evenly and that sufficient pressure is used to ensure full contact with the substrate surface.

Step 4: Assess Substrate and this compound Compatibility

In some cases, the inherent properties of the substrate material may make it challenging to achieve good adhesion with this compound.

  • Issue: Low surface energy of the substrate.

    • Solution: Polymers and some ceramics have low surface energy, which can inhibit wetting.[5] Surface treatments like plasma etching or chemical etching can increase the surface energy and promote better adhesion.[5]

  • Issue: Formation of brittle intermetallic compounds.

    • Solution: When this compound (a bismuth-tin based alloy) is in contact with certain metals like copper, intermetallic compounds can form at the interface.[6] While a thin layer is necessary for good bonding, excessive growth can lead to brittleness and joint failure.[6] Controlling the time and temperature of the bonding process can help manage the thickness of this layer.

Frequently Asked Questions (FAQs)

Q1: What are the typical compositions of common this compound variants?

This compound is a family of low-melting-point alloys, primarily composed of bismuth, lead, tin, and sometimes cadmium. The exact composition determines the melting point and mechanical properties of the alloy.

This compound VariantBismuth (Bi) %Lead (Pb) %Tin (Sn) %Cadmium (Cd) %Melting Point (°C)
This compound 158 50.026.713.310.070
This compound 117 44.722.68.35.347
This compound 281 58.0-42.0-138

Note: Data compiled from various sources.

Q2: What are common substrate materials used with this compound?

This compound can be used with a variety of substrate materials. Common examples include:

  • Metals: Aluminum, Copper, Steel, Brass.[7]

  • Plastics: Polyetherimide (PEI), Polyamide (PA).[4]

  • Ceramics: Alumina (Al2O3).[8]

Q3: What surface preparation methods are recommended for different substrates?

The optimal surface preparation method depends on the substrate material.

SubstrateRecommended Surface Preparation Methods
Aluminum Degreasing, Alkaline Cleaning, Acid Etching (to remove the native oxide layer).[9]
Copper Degreasing, Acid Etching, Black Oxide Treatment (to prevent brittle amine formation with some adhesives).[9]
Steel Degreasing, Abrasive Blasting (sandblasting), Acid Pickling.[1]
Plastics Solvent wiping, Plasma treatment, Corona discharge, Chemical etching.[10]
Ceramics Cleaning, Surface roughening, Application of a metallic adhesion layer.[8]

Q4: How can I test the adhesion of this compound to my substrate?

Several qualitative and quantitative methods can be used to evaluate adhesion.

Test MethodDescriptionStandard
Pull-Off Test A loading fixture (dolly) is glued to the this compound coating and pulled off with a portable tester to measure the tensile strength required for detachment. This is a quantitative test.ASTM D4541
Tape Test Pressure-sensitive tape is applied over cuts made in the coating and then rapidly removed. The amount of coating removed is assessed. This is a qualitative test.ASTM D3359
Knife Test A utility knife is used to make an 'X' cut through the coating to the substrate. The adhesion is evaluated by attempting to lift the coating with the knife. This is a highly subjective, qualitative test.ASTM D6677

Note: While these are general standards for coatings, they can be adapted for evaluating this compound adhesion.

Experimental Protocols

Protocol 1: Surface Preparation of Aluminum Substrates

This protocol describes a general procedure for preparing aluminum surfaces to enhance this compound adhesion.

  • Degreasing:

    • Wipe the aluminum surface with a clean, lint-free cloth soaked in acetone or isopropyl alcohol to remove organic contaminants.

    • Alternatively, immerse the substrate in an ultrasonic bath with a suitable degreasing agent for 10-15 minutes.

  • Alkaline Cleaning:

    • Immerse the degreased substrate in a 5-10% solution of sodium hydroxide at 50-60°C for 2-5 minutes. This will remove the native oxide layer.

    • Rinse thoroughly with deionized water.

  • Acid Etching (Desmutting):

    • Immerse the substrate in a 30-50% nitric acid solution at room temperature for 1-2 minutes to remove any smut left from the alkaline cleaning.

    • Rinse thoroughly with deionized water.

  • Drying:

    • Dry the substrate completely using a stream of clean, dry air or in an oven at a low temperature (e.g., 60-80°C).

  • Application of this compound:

    • Apply the molten this compound to the prepared surface as soon as possible to prevent the reformation of the oxide layer.

Experimental Workflow for Aluminum Surface Preparation:

A Start: Aluminum Substrate B Degreasing (Acetone/IPA) A->B C Alkaline Cleaning (NaOH solution) B->C D Deionized Water Rinse C->D E Acid Etching (Nitric Acid) D->E F Deionized Water Rinse E->F G Drying F->G H Apply Molten this compound G->H

Caption: Workflow for preparing aluminum substrates.

Protocol 2: Pull-Off Adhesion Test (Adapted from ASTM D4541)

This protocol provides a method for quantifying the adhesion strength of this compound to a substrate.

  • Preparation of Test Area:

    • Select a flat, representative area of the this compound-coated substrate.

    • Lightly abrade the surface of the this compound and the loading fixture (dolly) to promote adhesive bonding.

    • Clean the surfaces of the this compound and the dolly with a suitable solvent.

  • Adhesive Application:

    • Mix a high-strength, two-part epoxy adhesive according to the manufacturer's instructions.

    • Apply a uniform layer of adhesive to the face of the dolly.

  • Dolly Attachment:

    • Press the dolly firmly onto the this compound surface.

    • Ensure a small, uniform bead of adhesive squeezes out around the dolly.

    • Allow the adhesive to cure fully as per the manufacturer's recommendations.

  • Scoring the Coating (Optional but Recommended):

    • Using a cutting tool, carefully score through the this compound down to the substrate, around the circumference of the dolly. This isolates the test area.

  • Testing:

    • Attach the pull-off adhesion tester to the dolly.

    • Apply a perpendicular tensile force at a smooth, continuous rate.

    • Record the force at which the dolly detaches.

  • Analysis:

    • Calculate the pull-off strength in megapascals (MPa) or pounds per square inch (psi) by dividing the pull-off force by the area of the dolly.

    • Examine the fracture surface on the dolly and the substrate to determine the mode of failure (e.g., adhesive failure at the this compound-substrate interface, cohesive failure within the this compound, or adhesive failure at the dolly-Ostalloy interface).

Adhesion Test Failure Modes:

cluster_0 Adhesive Failure (this compound-Substrate) cluster_1 Cohesive Failure (Within this compound) cluster_2 Adhesive Failure (Dolly-Ostalloy) A1 Dolly A2 Adhesive A1->A2 A3 This compound A2->A3 A3->A2 Failure Plane A4 Substrate A3->A4 B1 Dolly B2 Adhesive B1->B2 B3 This compound B2->B3 B4 This compound B3->B4 B3->B4 Failure Plane B5 Substrate B4->B5 C1 Dolly C2 Adhesive C1->C2 C2->C1 Failure Plane C3 This compound C2->C3 C4 Substrate C3->C4

Caption: Different modes of failure in a pull-off adhesion test.

References

Technical Support Center: Safe Handling and Disposal of Cadmium-Containing Ostalloy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cadmium-containing Ostalloy. Adherence to these guidelines is critical to ensure personal safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it a concern?

A1: this compound is a family of low-melting-point alloys, often used for applications like soldering, casting, and creating custom blocks for holding delicate components.[1][2] Certain formulations, such as this compound 158, contain cadmium, a heavy metal that is highly toxic and a known human carcinogen.[3][4] Exposure to cadmium can lead to severe health effects, including kidney damage, bone disease, and an increased risk of cancer.[5][6] Therefore, handling and disposing of cadmium-containing this compound requires strict safety measures.

Q2: How can I identify if the this compound I am using contains cadmium?

A2: Always refer to the Safety Data Sheet (SDS) or technical data sheet provided by the manufacturer. The composition of the alloy will be listed, indicating the percentage of cadmium. For example, this compound 158 contains approximately 10% cadmium by weight.[7] If you are unsure, treat the alloy as if it contains cadmium until you can confirm its composition.

Q3: What are the primary routes of exposure to cadmium when working with this compound?

A3: The primary routes of exposure are inhalation of fumes or dust and ingestion.[8] When this compound is heated to its molten state, it can release cadmium fumes.[3] Dust can be generated during any mechanical processing of the solid alloy, such as grinding or filing. Ingestion can occur if hands are not properly washed after handling the alloy and before eating, drinking, or smoking.[9]

Q4: What are the immediate health effects of acute exposure to cadmium fumes?

A4: Acute inhalation of cadmium fumes can cause flu-like symptoms known as "the cadmium blues" or "metal fume fever."[6] Symptoms include chills, fever, muscle aches, and chest tightness.[10] In more severe cases, it can lead to respiratory damage, including pneumonitis and pulmonary edema.[6]

Q5: What personal protective equipment (PPE) is mandatory when handling cadmium-containing this compound?

A5: A comprehensive PPE strategy is essential. This includes:

  • Respiratory Protection: When melting or creating dust, a full-face respirator with HEPA cartridges is recommended if exposures are above OSHA or ACGIH limits.[3][4]

  • Eye and Face Protection: Safety glasses or goggles are necessary. When handling molten alloy, a face shield is also required to protect against splashes.[11][12]

  • Hand Protection: Use nitrile or latex gloves for handling the solid alloy. When working with molten this compound, thermal-resistant gloves should be worn over the nitrile or latex gloves.[3][4]

  • Protective Clothing: A lab coat or coveralls should be worn to prevent skin contact.[13] Disposable coveralls are recommended to avoid contaminating personal clothing.[11]

Troubleshooting Guide

Problem: I accidentally spilled a small amount of molten this compound.

Solution:

  • Do not touch the molten alloy. It will cause severe thermal burns.[4]

  • Allow the molten alloy to solidify completely.[3]

  • Once solid, carefully scrape up the material.

  • Place the collected alloy in a clearly labeled, sealed container for hazardous waste disposal.[14]

  • Decontaminate the spill area using a wet method to avoid generating airborne dust. All cleaning materials must also be disposed of as hazardous waste.[14]

Problem: I think I may have inhaled cadmium fumes. What should I do?

Solution:

  • Immediately move to an area with fresh air.[3][4]

  • Seek medical attention promptly and inform the medical personnel about the potential cadmium exposure.[3]

  • If another person has inhaled fumes and is not breathing, move them to fresh air and provide artificial respiration, if trained to do so, while awaiting emergency medical services.[4]

  • Report the incident to your institution's Environmental Health and Safety (EHS) department.

Problem: The local exhaust ventilation system in my work area does not seem to be functioning correctly.

Solution:

  • Immediately stop any work involving the heating or mechanical processing of cadmium-containing this compound.

  • Do not attempt to use the equipment until the ventilation system has been inspected and certified as fully operational by qualified personnel.

  • Report the malfunction to your supervisor and your institution's EHS department. All work with cadmium should be conducted in a well-ventilated area, with local exhaust ventilation being the primary engineering control.[3][12]

Quantitative Data Summary

The following table summarizes key quantitative data related to the safe handling of cadmium-containing this compound.

ParameterValueReference
This compound 158 Composition Bismuth: 50.0%, Lead: 26.7%, Tin: 13.3%, Cadmium: 10.0%[7]
This compound 117 Composition Bismuth: 44.7%, Lead: 22.6%, Tin: 8.3%, Cadmium: 5.3%, Indium: 19.1%[1]
This compound 158 Melting Point 158 °F (70 °C)[7]
This compound 117 Melting Point 117 °F (47 °C)[1]
OSHA Permissible Exposure Limit (PEL) for Cadmium 5 µg/m³ (8-hour time-weighted average)[15][16]
OSHA Action Level (AL) for Cadmium 2.5 µg/m³ (8-hour time-weighted average)[15][16]
RCRA Hazardous Waste Limit for Cadmium (TCLP) 1.0 mg/L[14]

Experimental Protocols

Protocol 1: Safe Melting and Casting of this compound
  • Preparation:

    • Ensure all work is performed within a certified chemical fume hood or with local exhaust ventilation.[3][12]

    • Don all required PPE as outlined in the FAQ section.

    • Pre-heat any molds or surfaces that will come into contact with the molten alloy.[7]

  • Melting:

    • Use a clean, dedicated heating pot or double boiler.[7]

    • Slowly heat the this compound to just above its melting point. For this compound 158, a pouring temperature of around 212°F (100°C) is recommended.[7] Do not overheat, as this will increase the generation of cadmium fumes.

  • Casting:

    • Carefully pour the molten alloy into the prepared mold or onto the surface.

    • Avoid splashing.

  • Cooling and Solidification:

    • Allow the alloy to cool and solidify completely in the ventilated area.

  • Cleanup:

    • Once cooled, any excess material should be collected and stored for reuse or disposal as hazardous waste.

    • Decontaminate all work surfaces and equipment.

Protocol 2: Collection and Segregation of Cadmium-Containing Waste
  • Designated Waste Containers:

    • Use separate, clearly labeled, and sealed containers for all cadmium-containing waste.[14]

    • Label containers with "Hazardous Waste" and "Contains Cadmium."[14]

  • Waste Segregation:

    • Solid Metal Waste: Collect all solid pieces of this compound, including scraps, filings, and solidified spills.

    • Contaminated Labware: Any disposable labware (e.g., pipette tips, weighing boats) that has come into contact with the alloy should be placed in the designated hazardous waste container.

    • Contaminated PPE: Used gloves, disposable lab coats, and respirator cartridges must be disposed of as hazardous waste.[14]

  • Storage:

    • Store the hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department. Drain disposal of any cadmium-containing material is strictly prohibited.[14]

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal A Verify Alloy Composition (SDS) B Don Full PPE A->B C Ensure Ventilation is Active B->C D Heat Alloy in Ventilated Area C->D E Perform Casting/Soldering D->E F Allow to Cool and Solidify E->F G Collect Solid Alloy Scraps F->G H Decontaminate Work Surfaces (Wet Method) G->H I Segregate All Waste H->I J Label Waste as 'Hazardous - Cadmium' I->J K Store in a Secure, Designated Area J->K L Contact EHS for Pickup K->L

Caption: Workflow for the safe handling of cadmium-containing this compound.

Disposal_Decision_Tree Start Waste Generated Q1 Does the waste contain this compound or has it been in contact with it? Start->Q1 HW Treat as Hazardous Waste Q1->HW Yes NHW Treat as Non-Hazardous Waste Q1->NHW No Segregate Segregate into appropriate Hazardous Waste streams: - Solid Metal - Contaminated PPE - Contaminated Labware HW->Segregate Label Label with 'Hazardous Waste - Cadmium' Segregate->Label Store Store in a secure, designated area Label->Store EHS Arrange for EHS disposal Store->EHS

Caption: Decision tree for the proper disposal of laboratory waste.

References

Technical Support Center: Optimizing Ostalloy Cooling Rates for Fine-Grained Microstructures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the cooling rate of Ostalloy for achieving fine-grained microstructures in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is a fine-grained microstructure important?

A1: this compound is a family of low-melting-point fusible alloys, often composed of bismuth, lead, tin, and cadmium.[1][2] A fine-grained microstructure is crucial as it generally leads to improved mechanical properties such as higher strength and hardness.[3] For applications in research and drug development, a consistent and fine-grained microstructure ensures reproducibility and reliability of experimental setups where this compound is used, for instance, as a shielding material or for creating molds and patterns.[1]

Q2: What is the general relationship between cooling rate and grain size in alloys like this compound?

A2: Generally, a higher cooling rate leads to a smaller (finer) grain size.[4] This is because rapid cooling promotes the formation of a larger number of crystal nuclei, resulting in a finer-grained structure. Conversely, a slower cooling rate allows for more significant grain growth, leading to a coarser microstructure.[4]

Q3: What are the common methods for controlling the cooling rate of this compound?

A3: The cooling rate of this compound can be controlled through several methods, including:

  • Mold Material: Using molds with high thermal conductivity (e.g., copper or steel) will result in a faster cooling rate compared to molds with low thermal conductivity (e.g., sand or plaster).

  • Mold Temperature: Pre-heating or pre-chilling the mold can decrease or increase the cooling rate, respectively.

  • Quenching Medium: Immersing the cast this compound in a quenching medium such as water, oil, or forced air can achieve rapid cooling. The severity of the quench depends on the medium's heat capacity and thermal conductivity.

  • Sample Geometry: The thickness and overall size of the this compound casting will influence the cooling rate, with thinner sections cooling more rapidly.

Q4: How can I measure the grain size of my this compound sample?

A4: The average grain size of this compound can be determined using standard metallographic techniques. The most common method is the ASTM E112 standard test method, which outlines procedures such as the comparison method, the planimetric (Jeffries) method, and the intercept method.[3][5][6][7][8] This typically involves preparing a polished and etched cross-section of the sample for microscopic examination.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the process of optimizing the cooling rate of this compound to achieve a fine-grained microstructure.

Problem Possible Causes Recommended Solutions
Coarse or Non-Uniform Grain Structure 1. Cooling rate is too slow: This allows for excessive grain growth.[4] 2. Inconsistent cooling: Different sections of the casting are cooling at different rates.1. Increase the cooling rate by using a mold with higher thermal conductivity (e.g., copper), quenching in water or oil, or using a thinner casting cross-section. 2. Ensure uniform contact between the casting and the mold. For larger castings, consider using chills or a more aggressive and uniform quenching method.
Porosity (Gas or Shrinkage) 1. Gas Porosity: Trapped gases in the molten alloy during solidification. This can be exacerbated by overheating the alloy.[9][10][11] 2. Shrinkage Porosity: Occurs because most alloys are less dense as a liquid than a solid, leading to volume contraction during solidification.[10][11]1. Avoid overheating the this compound melt. Ensure the mold is adequately vented to allow gases to escape. Melt the alloy under a vacuum or an inert atmosphere if possible.[10] 2. Design the casting with risers to feed molten metal to shrinking sections. Optimize the gating system to ensure a continuous flow of molten metal.[10]
Hot Tears or Cracks 1. High thermal stresses during cooling: This is more likely with very high cooling rates or complex casting geometries. 2. Alloy composition: Certain impurities can increase the susceptibility to hot tearing.1. Reduce the severity of the quench. Consider a less aggressive quenching medium (e.g., oil instead of water) or a stepped cooling process. Modify the casting design to avoid sharp corners and abrupt changes in thickness. 2. Ensure the use of high-purity this compound and avoid contamination.
Incomplete Casting or Misruns 1. Low fluidity of the molten alloy: The alloy solidifies before completely filling the mold cavity. This can be due to a low pouring temperature.[12] 2. Premature solidification: The mold is too cold, causing the alloy to freeze on contact before the mold is full.1. Increase the pouring temperature of the this compound slightly to improve fluidity. However, avoid significant overheating to prevent gas porosity. 2. Pre-heat the mold to a suitable temperature before pouring. Optimize the gating system for faster and more uniform mold filling.
Surface Defects (e.g., Scars, Blisters) 1. Mold surface imperfections: The surface of the casting replicates the surface of the mold. 2. Reaction between the molten alloy and the mold material. 1. Ensure the mold surface is smooth and clean before casting. 2. Apply a suitable mold release agent or coating to prevent reactions and improve the surface finish of the casting.

Quantitative Data

The following table provides a summary of the expected relationship between cooling rate and grain size for a typical eutectic alloy similar to this compound. Please note that these are representative values and the actual results may vary depending on the specific this compound composition and experimental conditions.

Cooling Rate (°C/s)Expected Average Grain Size (µm)Microstructure Description
0.1 - 1200 - 500Coarse, equiaxed grains with potential for dendritic structures.
1 - 1050 - 200Medium-grained structure, becoming more equiaxed.
10 - 10010 - 50Fine-grained, equiaxed microstructure.
> 100 (Quenching)< 10Very fine-grained to amorphous-like structure.

Experimental Protocols

Metallographic Sample Preparation for this compound

Objective: To prepare an this compound sample for microscopic examination to determine its grain size and microstructure.

Materials:

  • This compound sample

  • Sectioning tool (low-speed diamond saw is ideal to minimize deformation)

  • Mounting press and mounting compound (cold mounting with epoxy is also suitable for low-melting alloys)

  • Grinding papers (e.g., 240, 320, 400, 600, 800, 1200 grit SiC paper)

  • Polishing cloths (e.g., nylon, silk)

  • Polishing abrasives (e.g., 6 µm, 1 µm, 0.05 µm diamond paste or alumina suspension)

  • Etching reagent (e.g., a dilute solution of nitric acid or ferric chloride in ethanol)

  • Metallurgical microscope

Procedure:

  • Sectioning: Carefully cut a representative cross-section from the this compound sample. Ensure cooling during cutting to prevent microstructural changes.

  • Mounting: Mount the sectioned sample in a mounting compound to facilitate handling during grinding and polishing. For this compound, cold mounting is often preferred to avoid any thermal effects.[13]

  • Grinding: Begin with the coarsest grit grinding paper (e.g., 240 grit) and proceed to successively finer grits.[13] During each step, hold the sample so that the new scratches are perpendicular to the scratches from the previous step. Continue with each grit until all scratches from the prior step are removed. Use water as a lubricant and coolant.

  • Polishing: After the final grinding step, polish the sample using polishing cloths and successively finer abrasive particles.[13] Clean the sample thoroughly between each polishing step to avoid contamination. The final step should produce a mirror-like, scratch-free surface.

  • Etching: Apply the etchant to the polished surface for a few seconds to reveal the grain boundaries. The optimal etching time will need to be determined experimentally. Immediately after etching, rinse the sample with water and then alcohol, and dry it with a stream of warm air.

  • Microscopic Examination: Examine the etched sample under a metallurgical microscope. The grain boundaries should be clearly visible.

  • Grain Size Measurement: Use the methods outlined in ASTM E112 (e.g., comparison charts, intercept method) to determine the average grain size.[3][5][6][7][8]

Differential Scanning Calorimetry (DSC) for Solidification Analysis

Objective: To analyze the solidification behavior of this compound, including its melting and freezing temperatures, which can provide insights into the effects of different cooling rates.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • This compound sample (typically 5-10 mg)

  • DSC sample pans (e.g., aluminum, graphite, or ceramic, depending on the reactivity of this compound)

  • Reference pan (empty)

Procedure:

  • Sample Preparation: Accurately weigh a small, representative sample of this compound and place it in a DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heat the sample to a temperature well above its melting point (e.g., 100°C for this compound 158 which melts at 70°C[2]) at a controlled heating rate (e.g., 10°C/min).

    • Hold the sample at this temperature for a few minutes to ensure it is completely molten and thermally stable.

    • Cool the sample at a controlled cooling rate (e.g., 5°C/min, 10°C/min, 20°C/min) to a temperature well below its solidification point.

    • A subsequent heating cycle can be performed to confirm the melting behavior.

  • Data Analysis: The DSC will record the heat flow to or from the sample as a function of temperature. The resulting thermogram can be analyzed to determine:

    • Melting Point (Tm): The peak of the endothermic event during heating.

    • Solidification Temperature (Tc): The peak of the exothermic event during cooling.

    • Undercooling: The difference between the melting and solidification temperatures (Tm - Tc). The degree of undercooling can influence the nucleation rate and resulting grain size.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_cooling Controlled Cooling cluster_analysis Analysis Melt Melt this compound Pour Pour into Mold Melt->Pour Slow Slow Cool (e.g., Air Cool) Pour->Slow Apply Cooling Rate Moderate Moderate Cool (e.g., Steel Mold) Pour->Moderate Apply Cooling Rate Fast Fast Cool (e.g., Water Quench) Pour->Fast Apply Cooling Rate Prepare Metallographic Preparation Slow->Prepare Moderate->Prepare Fast->Prepare Examine Microscopic Examination Prepare->Examine Measure Grain Size Measurement (ASTM E112) Examine->Measure

Caption: Experimental workflow for optimizing this compound cooling rate.

Troubleshooting_Logic Start Start: Desired Fine-Grained Microstructure CheckGrain Is Grain Size Fine? Start->CheckGrain Success Success: Optimal Cooling Rate Achieved CheckGrain->Success Yes CoarseGrain Issue: Coarse Grain CheckGrain->CoarseGrain No IncreaseRate Action: Increase Cooling Rate (e.g., change mold, quench) CoarseGrain->IncreaseRate CheckDefects Are Defects Present? IncreaseRate->CheckDefects NoDefects No Defects CheckDefects->NoDefects No Defects Defects Present (e.g., Cracks, Porosity) CheckDefects->Defects Yes NoDefects->Start Troubleshoot Action: Troubleshoot Specific Defect (e.g., reduce quench severity, improve venting) Defects->Troubleshoot Troubleshoot->Start

Caption: Troubleshooting logic for achieving fine-grained this compound.

References

Preventing contamination of Ostalloy in a multi-user laboratory setting.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the contamination of Ostalloy in a multi-user laboratory setting.

Troubleshooting Guide

This section addresses specific issues that may arise from contaminated this compound.

Issue Potential Cause Recommended Action
This compound appears dull, grainy, or has surface discoloration after solidification. Minor surface oxidation or contamination from handling. See Protocol 1: Basic Cleaning of Solid this compound. For persistent issues, consider remelting and dross removal as described in Protocol 2: Cleaning and Recasting of Molten this compound.
This compound is brittle and fractures easily when solid. Contamination with other metals, such as zinc or aluminum, which can alter the alloy's crystalline structure. Isolate the contaminated batch. See Protocol 3: Purity Verification via Melting Point Analysis to confirm deviation from the expected melting point. Contaminated alloy should be clearly labeled and stored separately.
This compound does not melt at its specified temperature (e.g., 70°C for this compound 158). Significant metallic contamination. A higher melting point strongly indicates contamination with higher-melting-point metals. A lower melting point could indicate contamination with other low-melting-point alloys. Use Protocol 3: Purity Verification via Melting Point Analysis to quantify the deviation.
This compound adheres to or appears to "wet" surfaces it shouldn't. Organic residues (oils, solvents) on the this compound or the contact surface. Ensure all surfaces in contact with molten this compound are thoroughly cleaned and dried. See Protocol 1: Basic Cleaning of Solid this compound for cleaning the alloy itself.
Inconsistent results when using this compound for embedding or molding. Inhomogeneous composition due to improper mixing of the molten alloy or segregation of contaminants. When melting, gently stir the molten alloy with a clean, dry, non-reactive tool (e.g., a glass rod) before use to ensure homogeneity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our lab?

A1: this compound is a family of low-melting-point alloys, with this compound 158 being a common variant.[1][2][3] It is a eutectic alloy composed primarily of bismuth, lead, tin, and cadmium, and it melts at approximately 70°C (158°F).[1][3] Its low melting point and dimensional stability upon solidification make it ideal for applications such as embedding delicate samples for sectioning, creating custom shields for radiation therapy, and temporarily mounting components for machining.[1][2][3]

Q2: What are the most common sources of this compound contamination in a multi-user lab?

A2: In a shared laboratory, contamination can arise from several sources:

  • Cross-contamination with other metals: Using tools (spatulas, forceps, beakers) that have been in contact with other metals, especially soft metals like zinc, aluminum, or other solders.

  • Improper cleaning: Not thoroughly cleaning casting molds, tools, and work surfaces between uses.

  • Organic residues: Introduction of oils, greases, or solvents from hands, tools, or improperly cleaned containers.

  • Accidental mixing: Different low-melting-point alloys being inadvertently mixed.

Q3: How does contamination affect this compound's performance?

A3: Contamination can significantly alter the physical properties of this compound. Metallic impurities can change its melting point, making it harder or more brittle.[4][5] Organic residues can lead to poor surface finish and adhesion issues. For applications requiring a precise melting temperature, such as in safety devices, contamination can lead to device failure.

Q4: Can I visually inspect this compound to check for contamination?

A4: While severe contamination may cause a grainy, dull, or discolored surface, visual inspection alone is not a reliable method for determining purity.[6][7][8][9] A clean, pure this compound ingot should have a bright, silvery luster. However, minor but significant contamination may not be visible. A simple melting point test is a more definitive method for purity verification in a lab setting.

Q5: How should I store this compound to prevent contamination?

A5: this compound should be stored in clearly labeled, dedicated containers.[10][11] To prevent atmospheric oxidation and contamination from dust and airborne particulates, it is best to store it in a sealed container in a clean, dry location. Each user or research group should ideally have their own designated supply to minimize the risk of cross-contamination.

Q6: Is it safe to handle this compound?

A6: this compound 158 contains lead and cadmium, which are toxic.[2][3] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the solid alloy. When melting this compound, it is crucial to do so in a well-ventilated area, preferably within a fume hood, to avoid inhaling any fumes.[2][3]

Experimental Protocols

Protocol 1: Basic Cleaning of Solid this compound

This protocol is for removing surface oils and oxides from solid this compound pieces.

Methodology:

  • Preparation: Wear nitrile gloves and safety glasses. Work on a clean, non-porous surface.

  • Degreasing: If the alloy is visibly greasy, wipe it with a lint-free cloth dampened with isopropyl alcohol.

  • Washing: Prepare a solution of mild detergent in deionized water. Submerge the this compound pieces in this solution and gently agitate. A soft-bristled brush can be used to lightly scrub the surface.

  • Rinsing: Thoroughly rinse the this compound with deionized water to remove all detergent residue.

  • Drying: Dry the this compound completely with a clean, lint-free cloth or by placing it in a low-temperature oven (below 50°C). Ensure it is completely dry before storage or use.

Protocol 2: Cleaning and Recasting of Molten this compound

This protocol is for purifying a larger batch of this compound that may have accumulated dross and minor impurities.

Methodology:

  • Safety Precautions: This procedure must be performed in a designated fume hood. Wear heat-resistant gloves, a lab coat, and safety glasses.

  • Melting: Place the solid this compound in a clean, dry borosilicate glass beaker or a ceramic crucible. Heat the container on a hot plate set to approximately 90-100°C.

  • Dross Removal: As the alloy melts, a layer of oxides (dross) may form on the surface. Using a clean, dry glass rod or stainless steel spatula, gently skim this dross from the surface.

  • Casting: Prepare a clean, dry mold (e.g., an aluminum or silicone mold). Slowly pour the molten this compound into the mold, leaving any remaining dross at the bottom of the beaker.

  • Cooling: Allow the this compound to cool and solidify completely at room temperature.

  • Storage: Once cooled, remove the ingot from the mold and store it in a labeled, sealed container.

Protocol 3: Purity Verification via Melting Point Analysis

This protocol uses a standard laboratory melting point apparatus or a Differential Scanning Calorimeter (DSC) to verify the purity of this compound 158.

Methodology using a Melting Point Apparatus:

  • Sample Preparation: Shave a small amount of the this compound sample into a fine powder or small flakes.

  • Loading: Pack a small amount of the sample into a capillary tube.

  • Measurement: Place the capillary tube in the melting point apparatus. Slowly heat the sample (approximately 1-2°C per minute) as you approach the expected melting point (70°C).

  • Observation: Record the temperature at which the sample begins to melt (solidus) and the temperature at which it becomes completely liquid (liquidus).

  • Analysis: For a pure eutectic alloy like this compound 158, the melting range should be very narrow (ideally less than 1°C). A melting range wider than 2°C or a significant deviation from 70°C indicates contamination.

Methodology using Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Weigh a small sample (5-10 mg) of the this compound into a standard aluminum DSC pan.[12]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.[12]

  • Thermal Program: Heat the sample at a controlled rate (e.g., 5°C/min) from room temperature to approximately 100°C.

  • Data Analysis: Analyze the resulting thermogram. A pure sample of this compound 158 will show a single, sharp endothermic peak with an onset temperature very close to 70°C. A broadened peak, multiple peaks, or a significant shift in the peak's onset temperature indicates contamination.

Visualizations

Contamination_Prevention_Workflow cluster_handling Handling this compound cluster_cleanup Post-Experiment Cleanup cluster_verification Purity Verification start Start: Need to use this compound use_ppe Wear appropriate PPE start->use_ppe use_tools Use dedicated, clean tools use_ppe->use_tools work_area Work in a designated clean area use_tools->work_area melt Melt in a clean vessel (fume hood) work_area->melt use_alloy Use molten alloy for experiment melt->use_alloy collect Collect all used this compound use_alloy->collect clean_solid Clean solid pieces (Protocol 1) collect->clean_solid recast Remelt and recast if needed (Protocol 2) clean_solid->recast store Store in labeled, sealed container recast->store check_purity Suspect contamination? recast->check_purity clean_tools Clean all tools and work area store->clean_tools mp_test Perform Melting Point Test (Protocol 3) check_purity->mp_test Yes pass Result: Pass (Sharp melt at ~70°C) mp_test->pass fail Result: Fail (Broad/shifted melt) mp_test->fail pass->store quarantine Quarantine contaminated batch fail->quarantine

Caption: Workflow for handling, cleaning, and verifying the purity of this compound.

Troubleshooting_Logic cluster_appearance Visual Appearance cluster_mechanical Mechanical Properties cluster_thermal Thermal Properties start Problem with this compound q_appearance Is the appearance off? (Dull, grainy, discolored) start->q_appearance q_brittle Is the alloy brittle? start->q_brittle q_melting Incorrect melting point? start->q_melting a_appearance_yes Cause: Surface Oxidation/Minor Contamination q_appearance->a_appearance_yes q_appearance->q_brittle No s_appearance Solution: Basic Cleaning (Protocol 1) or Recasting (Protocol 2) a_appearance_yes->s_appearance a_brittle_yes Cause: Metallic Contamination q_brittle->a_brittle_yes q_brittle->q_melting No s_brittle Action: Isolate and Verify Purity (Protocol 3) a_brittle_yes->s_brittle a_melting_yes Cause: Significant Contamination q_melting->a_melting_yes s_melting Action: Quantify with MP Test (Protocol 3) and Quarantine a_melting_yes->s_melting

Caption: Troubleshooting flowchart for identifying and addressing this compound issues.

References

Technical Support Center: Ostalloy Removal from Complex Geometries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter challenges with removing solidified Ostalloy from complex geometries during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research and development?

A1: this compound is a family of low-melting-point alloys, primarily composed of bismuth, lead, tin, and in some cases, cadmium and indium.[1][2][3] These alloys are eutectic, meaning they have a sharp melting point at a relatively low temperature.[1][2][3][4] This property makes them ideal for various applications in research and development, such as:

  • Temporary support: Providing rigid support for delicate or complex components during machining or assembly.

  • Tube bending: Filling tubes to prevent kinking during bending.

  • Proof casting: Creating detailed replicas of internal cavities.

  • Low-temperature soldering: Joining heat-sensitive components.[3]

The key advantage of this compound is its ease of removal, as it can be melted out at temperatures that do not damage most experimental apparatus.[1][3]

Q2: What are the primary methods for removing solidified this compound?

A2: The two primary methods for removing solidified this compound are thermal removal and chemical dissolution.

  • Thermal Removal: This is the most common and straightforward method, involving heating the assembly to a temperature above the melting point of the specific this compound variant.[1]

  • Chemical Dissolution: This method is employed when thermal removal is not feasible due to the heat sensitivity of the components or the complexity of the geometry, which might trap molten alloy. This involves using chemical solutions to dissolve the alloy.

Q3: How do I choose between thermal and chemical removal methods?

A3: The choice of removal method depends on several factors, including the material of your component, the complexity of the geometry, and the available equipment. A decision-making workflow is provided below to guide your selection.

Q4: Are there any safety concerns when working with this compound?

A4: Yes, there are several safety considerations. This compound contains lead and cadmium, which are toxic heavy metals.[5][6]

  • Handling Solid this compound: It is recommended to wear gloves when handling the material to avoid direct skin contact.[5][6]

  • Handling Molten this compound: When melting this compound, it is crucial to work in a well-ventilated area to avoid inhaling any fumes that may be generated.[5][7] Appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, should be worn.[5][7] A full-face cartridge with HEPA filters is recommended if exposures are above OSHA or ACGIH limits.[5][6]

  • Chemical Removal: When using chemical dissolution methods, all standard laboratory safety protocols for handling acids and other hazardous chemicals must be followed. This includes working in a fume hood, wearing appropriate gloves, safety glasses, and a lab coat.

Troubleshooting Guides

Thermal Removal Issues

Problem: this compound residue remains after melting.

  • Possible Cause: Incomplete melting or insufficient drainage from complex internal channels.

  • Solution:

    • Ensure the entire assembly is heated uniformly to a temperature at least 20-30°C above the this compound's melting point.

    • If possible, reorient the part to allow gravity to assist in draining the molten alloy.

    • For enclosed geometries, consider flushing the part with hot oil or hot water while it is still hot to remove any remaining droplets.

    • A final cleaning step with a suitable solvent (e.g., isopropanol) can help remove any oily residue.

Problem: The component is sensitive to the temperatures required for melting this compound.

  • Solution:

    • Verify the specific this compound variant being used and its exact melting point. Some variants, like this compound 117, have a very low melting point of 47.2°C (117°F).[3]

    • If the component cannot tolerate even these low temperatures, chemical dissolution is the recommended alternative.

Chemical Removal Issues

Problem: The chemical dissolution process is too slow.

  • Possible Cause: The concentration of the chemical solution is too low, the temperature is too low, or the surface of the this compound has oxidized, passivating the surface.

  • Solution:

    • Increase the concentration of the acetic acid and/or hydrogen peroxide in the solution, within the recommended limits of the protocol.

    • Gently warm the solution. For the acetic acid and hydrogen peroxide mixture, increasing the temperature to around 32.5°C can significantly increase the dissolution rate.[8]

    • Agitation of the solution can also help to speed up the reaction by continuously exposing a fresh surface of the alloy to the chemical etchant.

Problem: The chemical etchant is damaging the component.

  • Possible Cause: The material of the component is not compatible with the chemical solution.

  • Solution:

    • Immediately remove the component from the etchant and rinse it thoroughly with a neutralizing solution (e.g., a dilute sodium bicarbonate solution for acids) and then with deionized water.

    • Consult a chemical compatibility chart to select an alternative etchant or consider if a different removal method is more appropriate. The acetic acid and hydrogen peroxide mixture has been shown to have minimal corrosive effects on austenitic stainless steel.[1]

Data Presentation

This compound VariantMelting Point (°C)Melting Point (°F)Composition (%)
This compound 117 47.211744.7% Bi, 22.6% Pb, 8.3% Sn, 5.3% Cd, 19.1% In
This compound 158 7015850.0% Bi, 26.7% Pb, 13.3% Sn, 10.0% Cd
This compound 281 138.328158.0% Bi, 42.0% Sn

Experimental Protocols

Protocol 1: Thermal Removal of this compound

Objective: To remove solidified this compound from a component by melting.

Materials:

  • Component with solidified this compound

  • Temperature-controlled oven or a hot water/oil bath

  • Heat-resistant beaker or container

  • Tongs or other implements for handling the hot component

  • Appropriate PPE (heat-resistant gloves, safety glasses)

Procedure:

  • Preparation: Ensure the work area is clean and free of flammable materials. Don appropriate PPE.

  • Heating:

    • Oven Method: Place the component in a temperature-controlled oven. Set the temperature to at least 20-30°C above the melting point of the this compound variant being used.

    • Bath Method: Submerge the component in a hot water or hot oil bath heated to at least 20-30°C above the melting point of the this compound. This method is particularly effective for complex geometries as the liquid can help to flush out the molten alloy.[1]

  • Removal: Once the this compound has melted, carefully remove the component from the heat source using tongs. Allow the molten alloy to drain completely. The collected this compound can be solidified and reused.[1][2]

  • Cleaning: If necessary, rinse the component with hot water or a suitable solvent to remove any residual alloy or oil.

  • Cooling: Allow the component to cool to room temperature.

Protocol 2: Chemical Dissolution of this compound

Objective: To remove solidified this compound from a component using a chemical etchant. This protocol is based on methods developed for lead-bismuth alloys, which are major constituents of most this compound variants.[1]

Materials:

  • Component with solidified this compound

  • Acetic acid (glacial)

  • Hydrogen peroxide (30%)

  • Deionized water

  • Glass beaker

  • Stir plate (optional)

  • Fume hood

  • Appropriate PPE (chemical-resistant gloves, safety glasses, lab coat)

Procedure:

  • Preparation: Perform this procedure in a fume hood. Don appropriate PPE.

  • Solution Preparation: Prepare a 1:1:1 volumetric solution of 30% hydrogen peroxide, concentrated acetic acid, and deionized water.[1] For example, to make 300 mL of solution, mix 100 mL of 30% hydrogen peroxide, 100 mL of acetic acid, and 100 mL of deionized water.

  • Dissolution:

    • Place the component in a glass beaker and add enough of the prepared solution to completely submerge the this compound.

    • The dissolution mechanism involves the oxidation of the metals by hydrogen peroxide, followed by the dissolution of the metal oxides in acetic acid.[1]

    • Gentle agitation or stirring can increase the rate of dissolution.

    • The process can be accelerated by gently warming the solution to approximately 32.5°C.[8]

  • Monitoring: Observe the component periodically until all of the this compound has been dissolved.

  • Cleaning: Once the this compound is removed, carefully decant the etchant solution. Rinse the component thoroughly with deionized water.

  • Waste Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations.

Protocol 3: Ultrasonic-Assisted Removal (Exploratory)

Objective: To investigate the use of ultrasonic agitation to enhance the removal of solidified this compound, particularly from fine channels or blind holes where thermal or simple chemical dissolution may be slow.

Background: While ultrasonics are well-documented for degassing molten metals, their application for removing solidified alloys is less established.[8][9][10][11] The principle is that ultrasonic cavitation can help to break up the solid alloy and enhance the transport of the chemical etchant to the alloy surface.

Materials:

  • Component with solidified this compound

  • Chemical etchant solution from Protocol 2

  • Ultrasonic bath

  • Beaker

  • Appropriate PPE

Procedure:

  • Preparation: Follow the safety precautions for the chemical dissolution protocol.

  • Setup: Place the component in a beaker and add the chemical etchant solution.

  • Ultrasonication: Place the beaker in the ultrasonic bath. Ensure the water level in the bath is appropriate for efficient operation.

  • Operation: Turn on the ultrasonic bath. The ultrasonic energy will be transmitted through the beaker into the etchant solution, creating cavitation bubbles that can help to dislodge and dissolve the this compound.

  • Monitoring and Completion: Monitor the process until the this compound is removed. The time required will depend on the size of the component and the thickness of the alloy.

  • Cleaning and Waste Disposal: Follow the cleaning and waste disposal steps from Protocol 2.

Visualizations

RemovalMethodSelection start Start: Need to remove solidified this compound q1 Is the component material compatible with temperatures ~30°C above the this compound melting point? start->q1 thermal Thermal Removal (Hot Water/Oil Bath or Oven) q1->thermal Yes chemical Chemical Dissolution (Acetic Acid / H2O2) q1->chemical No q2 Are there complex internal geometries where molten alloy could be trapped? thermal->q2 q2->chemical Yes end_thermal End q2->end_thermal No ultrasonic_assist Consider Ultrasonic-Assisted Chemical Dissolution for very fine features chemical->ultrasonic_assist end_chemical End ultrasonic_assist->end_chemical

Caption: Decision workflow for selecting an this compound removal method.

ChemicalDissolutionWorkflow start Start: Chemical Dissolution prep_ppe 1. Don appropriate PPE (gloves, safety glasses, lab coat) start->prep_ppe prep_solution 2. In a fume hood, prepare a 1:1:1 solution of 30% H2O2, acetic acid, and deionized water prep_ppe->prep_solution submerge 3. Submerge the component with this compound in the solution prep_solution->submerge agitate 4. Optional: Gently agitate or warm to ~32.5°C to accelerate dissolution submerge->agitate monitor 5. Monitor until all This compound is dissolved agitate->monitor rinse 6. Remove component and rinse thoroughly with deionized water monitor->rinse dispose 7. Dispose of chemical waste according to regulations rinse->dispose end End dispose->end

Caption: Step-by-step workflow for chemical dissolution of this compound.

References

Addressing porosity and voids in cast Ostalloy components.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the casting of Ostalloy components, with a specific focus on preventing porosity and voids.

Troubleshooting Guides

Addressing Porosity and Voids in Cast this compound Components

This guide provides a question-and-answer format to troubleshoot and resolve porosity and void-related defects in your cast this compound parts.

1. What are the common types of porosity and voids in this compound castings?

Porosity in castings is broadly categorized into two types: gas porosity and shrinkage porosity.[1][2]

  • Gas Porosity: This appears as smooth-walled, generally spherical or oval-shaped bubbles.[3][4] It is caused by the entrapment of gas within the molten alloy during casting or the evolution of dissolved gases during solidification.[2][5]

  • Shrinkage Porosity: This defect manifests as jagged, irregular-shaped cavities or cracks.[3][4] It occurs because most metals and alloys, including this compound, shrink and become denser as they cool and solidify.[1][6] If the flow of molten metal is not sufficient to compensate for this shrinkage, voids will form.[1]

2. What are the primary causes of gas porosity in my this compound castings?

Gas porosity in this compound castings can stem from several sources:

  • Trapped Air: Turbulence during the pouring of the molten alloy can entrap air within the casting.[4][5] This is more likely with high pouring speeds or an improperly designed gating system.[5]

  • Moisture: Moisture from the mold or casting environment can vaporize upon contact with the molten alloy, creating gas bubbles that get trapped.[7]

  • Dissolved Gases: Molten alloys can absorb gases from the atmosphere, particularly hydrogen, which is then released during solidification as its solubility decreases, forming pores.[4][8]

3. How can I prevent or minimize gas porosity?

To mitigate gas porosity, consider the following preventative measures:

  • Optimize Pouring Technique: Pour the molten this compound smoothly and at a controlled rate to minimize turbulence.[4] The goal is for the metal to flow rather than tumble into the mold.[4]

  • Proper Mold and Material Preparation: Ensure molds are thoroughly dry before casting. Preheating the mold can help drive off any residual moisture.[9]

  • Control Melting Environment: While this compound has a low melting point, minimizing its exposure to a humid atmosphere during melting can be beneficial. In critical applications, melting and casting in a vacuum can prevent gas absorption.[6][10]

  • Venting: Ensure your mold has adequate vents to allow trapped air and other gases to escape.[5]

4. My castings have rough, jagged voids. What is causing this and how can I fix it?

Jagged voids are characteristic of shrinkage porosity.[3] The primary causes and their solutions are outlined below:

  • Inadequate Feeding: As the this compound solidifies and shrinks, a continuous supply of molten metal is needed to fill the forming voids. If sections of the casting become isolated from the main flow of molten metal before they are fully solid, shrinkage porosity will occur.[5]

    • Solution: Improve the design of your gating and riser system. Risers act as reservoirs of molten metal that feed the casting as it shrinks. Ensure risers are large enough and placed strategically to feed the thickest sections of the casting, which are the last to solidify.[11]

  • Non-Uniform Cooling: Thicker sections of a casting cool and solidify more slowly than thinner sections.[12][13] This differential cooling can create isolated hot spots where shrinkage porosity is likely to form.[5]

    • Solution: Promote directional solidification. This means ensuring the casting solidifies progressively from the points furthest from the riser towards the riser. This can be achieved by:

      • Using Chills: Place materials with high thermal conductivity (chills) in the mold adjacent to thick sections to accelerate their cooling.[12][14]

      • Mold Design: Design the casting with more uniform wall thicknesses where possible.[10]

      • Mold Temperature Control: Preheating the mold can help establish a more uniform temperature gradient.[15]

5. What are the recommended casting parameters for this compound?

While optimal parameters can vary based on the specific component geometry and mold type, the following table provides a general starting point for this compound 281 (a common bismuth-tin alloy).

ParameterRecommended Value/RangeRationale
Pouring Temperature 149-163°C (300-325°F)Ensures good fluidity to fill the mold completely without being excessively high, which can increase gas absorption and reaction with the mold.[16][17]
Mold Pre-heating Temperature Slightly above room temperature to warmHelps to drive off moisture and can improve surface finish by preventing premature solidification of the alloy upon contact with a cold mold.[9][15]
Cooling Rate Controlled and directionalA controlled cooling rate is crucial to prevent defects.[18] Directional solidification, from the thinnest to the thickest sections towards the riser, is ideal to prevent shrinkage porosity.[5]

Experimental Protocols

Protocol 1: Metallographic Analysis of Porosity

This protocol outlines the steps to prepare a cast this compound component for microscopic examination to identify the type and extent of porosity.

  • Sectioning: Carefully cut the cast component through the area of interest using a low-speed diamond saw to minimize deformation.

  • Mounting: Mount the sectioned sample in an epoxy or phenolic resin to facilitate handling during polishing.

  • Grinding: Sequentially grind the sample surface using abrasive papers of decreasing grit size (e.g., 240, 400, 600, 800, 1200 grit) with water as a lubricant.

  • Polishing: Polish the ground surface using a series of diamond pastes (e.g., 6 µm, 3 µm, 1 µm) on a polishing cloth to achieve a mirror-like finish.

  • Etching (Optional): To reveal the microstructure, the polished surface can be etched with a suitable reagent. The specific etchant will depend on the exact this compound composition.

  • Microscopic Examination: Examine the prepared sample under an optical microscope or a scanning electron microscope (SEM). Gas porosity will typically appear as spherical voids, while shrinkage porosity will be characterized by its dendritic and irregular shape.

Mandatory Visualizations

G start Porosity or Voids Observed in Casting q1 Examine Void Shape: Smooth & Round or Jagged & Irregular? start->q1 gas_porosity Likely Gas Porosity q1->gas_porosity Smooth & Round shrinkage_porosity Likely Shrinkage Porosity q1->shrinkage_porosity Jagged & Irregular action_gas1 Reduce Pouring Turbulence (Optimize Pouring Speed & Gating) gas_porosity->action_gas1 action_gas2 Ensure Dry Molds (Pre-heat Molds) gas_porosity->action_gas2 action_gas3 Improve Mold Venting gas_porosity->action_gas3 action_shrink1 Improve Feeding (Redesign Gating & Risers) shrinkage_porosity->action_shrink1 action_shrink2 Promote Directional Solidification (Use Chills, Optimize Part Geometry) shrinkage_porosity->action_shrink2 action_shrink3 Control Cooling Rate shrinkage_porosity->action_shrink3

Caption: Troubleshooting workflow for identifying and addressing porosity in castings.

G start Defective this compound Casting sectioning Sectioning start->sectioning mounting Mounting sectioning->mounting grinding Grinding mounting->grinding polishing Polishing grinding->polishing examination Microscopic Examination polishing->examination analysis Identify Porosity Type (Gas vs. Shrinkage) examination->analysis

Caption: Experimental workflow for the metallographic analysis of a cast component.

FAQs

Q1: Can I remelt and reuse this compound that was part of a porous casting?

A1: Yes, this compound can typically be recovered and recycled multiple times.[16] However, if the porosity was caused by impurities, it is advisable to clean the alloy before reuse. Skimming the surface of the molten alloy is generally not recommended for this compound 281; instead, vigorous stirring before pouring is advised.[16]

Q2: Does the type of mold material affect porosity?

A2: Yes, the mold material can significantly influence casting quality.[12] The thermal conductivity of the mold material affects the cooling rate.[12] For instance, a material with high thermal conductivity will cool the casting faster.[14] The permeability of the mold material is also important for allowing gases to escape, which can help prevent gas porosity.[19]

Q3: Is vacuum casting a viable solution for preventing porosity in this compound?

A3: Vacuum casting is a very effective method for reducing or eliminating gas porosity.[10][20] By creating a vacuum in the mold cavity before and during the pour, trapped air is removed, and the absorption of gases into the molten alloy is prevented.[10] This technique is particularly useful for complex geometries or when a high degree of integrity is required in the final component.

Q4: Can the design of the cast component itself contribute to porosity?

A4: Absolutely. The design of the component is a crucial factor.[21] Sharp corners and abrupt changes in section thickness can disrupt the smooth flow of molten metal and create hot spots that are prone to shrinkage porosity.[5][6] Designing parts with uniform wall thicknesses and generous fillets at intersections can significantly reduce the likelihood of these defects.[10]

Q5: What is the difference between pinholes and blowholes?

A5: Both are types of gas porosity.[3] Pinholes are typically small, dispersed pores, while blowholes are larger, often found on the surface or just below it.[1] The underlying cause for both is trapped gas.[3]

References

Validation & Comparative

A comprehensive guide for researchers, scientists, and drug development professionals on the performance of Ostalloy and indium as thermal interface materials, supported by experimental data.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Ostalloy and Indium as Thermal Interface Materials for Scientific Applications

In the precise environments of research and drug development, effective thermal management is critical for equipment performance and experimental accuracy. Thermal interface materials (TIMs) play a pivotal role in dissipating heat from sensitive components. This guide provides a detailed comparison of two metallic TIMs: this compound and indium, focusing on their thermal performance and suitability for scientific applications.

Quantitative Performance Data

The selection of a thermal interface material is often dictated by its thermal conductivity, which determines its efficiency in transferring heat. The following table summarizes the key thermal and physical properties of this compound and indium.

PropertyThis compound 158This compound 281Indium
Thermal Conductivity 18.0 W/m·K[1]19.0 W/m·K[2]~82-86 W/m·K[3]
Melting Point 70 °C (158 °F)[1][4]138 °C (281 °F)[2][5]156.6 °C (313.9 °F)[3]
Composition 50% Bi, 26.7% Pb, 13.3% Sn, 10.0% Cd[4]58% Bi, 42% Sn[2][5]99.99% In (typically)
Density 9.4 g/cm³[4]8.56 g/cm³[2]7.31 g/cm³[3]
Hardness (Brinell) 9.2[4]23[2]- (Indium is very soft and typically not characterized by Brinell hardness in this context)

Key Performance Insights:

Indium exhibits a significantly higher thermal conductivity, approximately 4.5 times greater than that of the common this compound formulations. This superior property makes indium a more effective material for applications requiring rapid and efficient heat dissipation. This compound, being a eutectic alloy, has a lower melting point than pure indium, which could be advantageous in applications with strict temperature limitations during assembly. However, for most thermal management applications in a research setting, the primary goal is to maximize heat transfer, giving indium a clear advantage.

Experimental Protocol: Measuring Thermal Performance

The thermal properties of interface materials are typically characterized using standardized testing methods to ensure comparability and reproducibility of results. The most widely accepted standard for thin, thermally conductive materials is ASTM D5470.

ASTM D5470: Standard Test Method for Thermal Transmission Properties

This method determines the thermal impedance of a material under steady-state heat flow conditions.[6][7][8][9]

Methodology:

  • Sample Preparation: A sample of the thermal interface material of a known thickness is prepared. For materials like this compound and indium, this would typically be a thin, flat foil or preform.

  • Apparatus: The core of the apparatus consists of two cylindrical metal bars (meter bars) with known thermal conductivity. One bar is heated at a constant rate, and the other is connected to a heat sink to maintain a lower temperature.

  • Assembly: The TIM sample is placed between the two meter bars. A controlled pressure is applied to the assembly to simulate the mounting pressure in a real-world application.

  • Temperature Measurement: Thermocouples are embedded at precise locations along the length of each meter bar.

  • Steady-State Heat Flow: The system is allowed to reach a steady state, where the temperature at each point remains constant over time.

  • Data Acquisition: Once at steady state, the temperatures at the thermocouple locations are recorded.

  • Calculation:

    • The temperature gradients along the meter bars are used to calculate the heat flow through each bar.

    • The temperatures at the surfaces of the TIM are determined by extrapolating the temperature gradients in the meter bars to the interface.

    • The thermal impedance of the TIM is then calculated by dividing the temperature difference across the sample by the heat flow.

    • The apparent thermal conductivity is calculated from the thermal impedance and the thickness of the sample.

By testing materials under the controlled conditions of ASTM D5470, researchers can obtain reliable data for comparing the thermal performance of different TIMs like this compound and indium.

Visualizing Key Concepts

To further understand the function and selection of thermal interface materials, the following diagrams illustrate the heat transfer mechanism at the microscopic level and a logical workflow for TIM selection in a research environment.

Heat_Transfer_Mechanism Diagram 1: Heat Transfer at the Thermal Interface cluster_surfaces Microscopic View of Two Surfaces in Contact cluster_interface Interface with Air Gaps (Poor Heat Transfer) cluster_tim Interface with TIM (Improved Heat Transfer) Surface_1 Heat Source Surface Air_Gaps Air Gaps (Low Thermal Conductivity) Surface_1->Air_Gaps Heat Flow TIM Thermal Interface Material (e.g., this compound, Indium) Surface_1->TIM Heat Flow Surface_2 Heat Sink Surface Air_Gaps->Surface_2 Inefficient Transfer TIM->Surface_2 Efficient Transfer

Caption: Heat transfer mechanism at the interface with and without a TIM.

TIM_Selection_Workflow Diagram 2: Workflow for TIM Selection in a Research Setting Start Start: Need for Thermal Management Define_Reqs Define Requirements: - Operating Temperature Range - Required Heat Dissipation - Mounting Pressure - Electrical Insulation Needs Start->Define_Reqs Identify_Candidates Identify Candidate TIMs: - Indium - this compound - Thermal Greases - Phase Change Materials Define_Reqs->Identify_Candidates Compare_Properties Compare Material Properties: - Thermal Conductivity - Melting Point - Hardness/Conformability Identify_Candidates->Compare_Properties Indium_Path Indium: High Thermal Conductivity Soft & Conformable Compare_Properties->Indium_Path High Performance Needed Ostalloy_Path This compound: Lower Melting Point Lower Cost (Potentially) Compare_Properties->Ostalloy_Path Lower Temperature Application Other_TIMs_Path Other TIMs: Consider for specific needs (e.g., electrical insulation) Compare_Properties->Other_TIMs_Path Other Constraints Prototype_Testing Prototype and Test: - Fabricate Test Setup - Measure Thermal Performance (e.g., using ASTM D5470) Indium_Path->Prototype_Testing Ostalloy_Path->Prototype_Testing Other_TIMs_Path->Prototype_Testing Final_Selection Final Material Selection Prototype_Testing->Final_Selection

Caption: Logical workflow for selecting a suitable TIM.

Conclusion

For demanding applications in research, scientific instrumentation, and drug development where efficient heat removal is paramount, indium is the superior choice as a thermal interface material due to its significantly higher thermal conductivity. While this compound offers a lower melting point, which may be relevant in specific, temperature-sensitive assembly processes, its thermal performance is considerably lower than that of indium. The softness and malleability of indium also allow it to conform well to surfaces, minimizing thermal resistance at the interface. When selecting a TIM, it is crucial to consider the specific requirements of the application and to rely on standardized testing data to make an informed decision.

References

Ostalloy Biocompatibility: A Comparative Guide for In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate materials for in vitro applications is a critical step that can significantly impact experimental outcomes. This guide provides a comparative analysis of Ostalloy's biocompatibility against commonly used materials in laboratory settings, supported by established experimental protocols for evaluating material-cell interactions.

Executive Summary

This compound is a family of low-melting-point alloys, with compositions that often include bismuth, lead, tin, and cadmium.[1][2][3] While these alloys are versatile for various industrial applications, their use in direct contact with biological systems in vitro raises significant biocompatibility concerns. The constituent metals, particularly lead and cadmium, are known for their cytotoxicity. This guide will objectively compare the postulated biocompatibility of this compound with standard in vitro materials like tissue culture-treated polystyrene and titanium alloys, based on fundamental biocompatibility assays.

Comparative Analysis of Material Biocompatibility

The following table summarizes the expected performance of this compound in key in vitro biocompatibility assays compared to established alternatives. The data for this compound is inferred from the known toxic effects of its primary components, as direct biocompatibility studies on this alloy are not available in the public domain.

FeatureThis compound (Postulated)Tissue Culture-Treated Polystyrene (TCPS)Titanium Alloy (e.g., Ti-6Al-4V)
Cell Viability / Cytotoxicity High cytotoxicity expected due to leaching of lead and cadmium ions.[1]High cell viability; specifically treated to be non-toxic and promote cell growth.Generally non-toxic and exhibits good cell viability.[4][5][6]
Cell Adhesion and Proliferation Poor cell adhesion and inhibition of proliferation anticipated.Excellent support for cell adhesion and proliferation.Promotes cell adhesion and proliferation, especially with surface modifications.[7]
Inflammatory Response Likely to induce a significant pro-inflammatory response in immune cells.[8][9]Minimal inflammatory response.Generally low inflammatory response, considered bioinert.
Material Composition Bismuth, Lead, Tin, Cadmium.[1][2]Polystyrene.Titanium, Aluminum, Vanadium.[4]

Experimental Protocols for Biocompatibility Assessment

To validate the biocompatibility of any new material intended for in vitro applications, a series of standardized tests are essential.[10][11] These protocols provide a framework for assessing cytotoxicity, cell adhesion, and inflammatory potential.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.[12]

Methodology:

  • Material Preparation: Sterilize samples of this compound, TCPS (as a negative control), and a known cytotoxic material (e.g., organotin-containing PVC as a positive control)[13] and place them in individual wells of a 24-well plate.

  • Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts or primary human osteoblasts) into each well at a predetermined density.[12][14]

  • Incubation: Culture the cells in direct contact with the materials for 24, 48, and 72 hours.[13]

  • MTT Addition: After each time point, add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the solution at 570 nm using a microplate reader. A lower absorbance indicates reduced cell viability and thus higher cytotoxicity.[12]

Cell Adhesion Assay

This assay quantifies the ability of cells to attach to a material's surface, a crucial factor for cell growth and function.[15][16][17]

Methodology:

  • Material Coating: Coat the wells of a 96-well plate with extracts of the test materials or place the solid materials at the bottom of the wells.

  • Cell Seeding: Seed cells onto the material surfaces and allow them to adhere for a specific period (e.g., 4 hours).

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: The remaining adherent cells can be quantified using a fluorescent dye (e.g., Calcein-AM) or by performing a viability assay like the MTT assay.[17] Higher fluorescence or absorbance corresponds to better cell adhesion.

In Vitro Inflammatory Response Assay

This assay evaluates the potential of a material to trigger an inflammatory response by measuring cytokine production from immune cells.[9][18][19]

Methodology:

  • Immune Cell Culture: Culture macrophages (e.g., from a cell line like RAW 264.7 or primary peripheral blood mononuclear cells) in the presence of the test materials.[20]

  • Incubation: Incubate the cells with the materials for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Analysis: Use an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant.[20][19] Elevated cytokine levels indicate a pro-inflammatory response to the material.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the experimental processes and the underlying biological responses, the following diagrams are provided.

Experimental_Workflow cluster_prep Material Preparation cluster_culture Cell Culture cluster_assays Biocompatibility Assays cluster_analysis Data Analysis mat_prep Sterilize Test Materials cell_seed Seed Cells onto Materials mat_prep->cell_seed incubation Incubate for 24-72 hours cell_seed->incubation cytotoxicity Cytotoxicity (MTT Assay) incubation->cytotoxicity adhesion Cell Adhesion Assay incubation->adhesion inflammation Inflammatory Response (ELISA) incubation->inflammation data_analysis Quantify & Compare Results cytotoxicity->data_analysis adhesion->data_analysis inflammation->data_analysis

Caption: A generalized workflow for in vitro biocompatibility testing of materials.

Inflammatory_Pathway cluster_material Material Interaction cluster_cell Cellular Response cluster_pathway Signaling Cascade cluster_output Inflammatory Output material Non-Biocompatible Material (e.g., this compound Leachables) macrophage Macrophage material->macrophage activates nf_kb NF-κB Activation macrophage->nf_kb triggers cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nf_kb->cytokines leads to production of

References

Tensile strength and hardness comparison of different Ostalloy formulations.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate materials is paramount. Ostalloy, a family of low-melting-point bismuth-based alloys, offers a range of formulations with distinct mechanical properties. This guide provides a comparative analysis of the tensile strength and hardness of different this compound formulations, supported by experimental data, to aid in material selection for various research and development applications.

Mechanical Properties of this compound Formulations

The tensile strength and Brinell hardness of four common this compound formulations are summarized in the table below. The data represents the typical properties of as-cast specimens.

This compound FormulationCompositionTensile Strength (psi)Brinell Hardness (HB)
This compound 117 44.7% Bi, 22.6% Pb, 8.3% Sn, 5.3% Cd, 19.1% In5400[1]12[1]
This compound 136 49.0% Bi, 18.0% Pb, 12.0% Sn, 21.0% In6300[2]14[2]
This compound 158 50.0% Bi, 26.7% Pb, 13.3% Sn, 10.0% Cd5990[3]9.2[3]
This compound 281 58% Bi, 42% Sn8000[4][5]22[4][5]

Experimental Protocols

The following sections detail the standardized methodologies for determining the tensile strength and hardness of metallic alloys, such as the this compound formulations.

Tensile Strength Testing

The tensile properties of the this compound formulations are determined following the guidelines outlined in the ASTM E8/E8M - Standard Test Methods for Tension Testing of Metallic Materials .[3][4][5][6] This standard provides a comprehensive framework for ensuring accurate and reproducible results.

Specimen Preparation:

  • Test specimens are typically prepared in a "dog-bone" or dumbbell shape from as-cast material.[7]

  • The dimensions of the specimens, including the gauge length and grip sections, are precisely machined to meet the specifications of ASTM E8/E8M.

Test Procedure:

  • The prepared specimen is securely mounted in the grips of a universal testing machine.

  • A uniaxial tensile load is applied to the specimen at a controlled rate.[5][8]

  • The force applied and the corresponding elongation of the gauge section are continuously monitored and recorded until the specimen fractures.

  • From the collected data, the ultimate tensile strength (UTS) is determined. The UTS is the maximum stress the material can withstand while being stretched or pulled before necking, which is when the specimen's cross-section starts to significantly contract.

Hardness Testing

The hardness of the this compound formulations is measured using the Brinell Hardness Test , as specified in ASTM E10 - Standard Test Method for Brinell Hardness of Metallic Materials .[1][2][9][10][11][12]

Test Procedure:

  • A hardened steel or tungsten carbide ball of a specific diameter is used as the indenter.

  • A predetermined test force is applied to the indenter, pressing it into the surface of the as-cast this compound specimen.

  • The load is maintained for a specific duration to allow for plastic deformation of the material.

  • After the removal of the load, the diameter of the resulting indentation is measured using a microscope.

  • The Brinell Hardness Number (HB) is calculated based on the applied load and the surface area of the indentation.

Visualizing the Comparison

The following diagram illustrates the logical relationship between the different this compound formulations and their respective tensile strength and hardness values.

Ostalloy_Properties cluster_formulations This compound Formulations cluster_properties Mechanical Properties cluster_tensile Tensile Strength (psi) cluster_hardness Brinell Hardness (HB) O117 This compound 117 T117 5400 O117->T117 H117 12 O117->H117 O136 This compound 136 T136 6300 O136->T136 H136 14 O136->H136 O158 This compound 158 T158 5990 O158->T158 H158 9.2 O158->H158 O281 This compound 281 T281 8000 O281->T281 H281 22 O281->H281

Caption: Comparison of Tensile Strength and Hardness for Different this compound Formulations.

References

A comparative study of the shielding effectiveness of Ostalloy versus lead for gamma radiation.

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of nuclear medicine, research, and high-energy physics, the effective shielding of gamma radiation is paramount for ensuring personnel safety and experimental integrity. For decades, lead (Pb) has been the material of choice due to its high density and atomic number, which provide excellent attenuation of gamma rays.[1][2][3] However, low-melting-point alloys, such as Ostalloy, are utilized in various specialized applications, prompting an evaluation of their radiation shielding capabilities relative to traditional materials.

This guide provides a comparative study of the gamma radiation shielding effectiveness of a common formulation of this compound (this compound 158) versus pure lead. The comparison is based on their physical properties and established principles of gamma attenuation.

Material Properties and Shielding Effectiveness

The capacity of a material to block gamma radiation is primarily dependent on its density and atomic number (Z).[4] A higher density means more electrons are packed into a given volume, increasing the probability of interaction with gamma photons.[1][5] Similarly, a high atomic number enhances the photoelectric effect, a key mechanism for gamma ray absorption.[4]

This compound 158 is a eutectic alloy composed of several heavy metals, including a significant proportion of bismuth and lead.[6] Lead is a dense, high-Z element renowned for its shielding properties.[7][8] Bismuth (Bi), the primary component of this compound 158, has an even higher atomic number than lead (83 vs. 82) and is also an effective gamma shield.[9] However, the overall density of this compound 158 is lower than that of pure lead.

Below is a table summarizing the key physical properties of this compound 158 and lead relevant to gamma shielding.

PropertyThis compound 158Lead (Pb)
Composition ~50% Bi, 26.7% Pb, 13.3% Sn, 10% Cd[6][10]>99.9% Pb
Density ~9.4 g/cm³[6]~11.34 g/cm³[3][7]
Primary Shielding Elements (Atomic Number, Z) Bismuth (83), Lead (82)Lead (82)
Melting Point 70 °C (158 °F)[6]327.5 °C (621.5 °F)
Half-Value Layer (HVL) for Co-60 (~1.25 MeV) Not available, expected to be greater than lead~12.5 mm[7][8]
Half-Value Layer (HVL) for Ir-192 (~0.38 MeV) Not available, expected to be greater than lead~4.8 mm[11][12]

Given that lead has a significantly higher density (~20% greater) than this compound 158, it can be concluded that for a given thickness, pure lead is a more effective shield against gamma radiation than this compound 158 . The lower density of the alloy means that a greater thickness would be required to achieve the same level of attenuation as lead.

Experimental Protocol for Measuring Gamma Shielding Effectiveness

To quantitatively determine the shielding properties of a material, such as its linear attenuation coefficient (µ) and half-value layer (HVL), a standardized experimental setup is used. The HVL is defined as the thickness of a material required to reduce the intensity of incident radiation by half.[13] The following protocol outlines a typical procedure using a narrow beam geometry to minimize the detection of scattered radiation.

1. Equipment and Setup:

  • Gamma-Ray Source: A calibrated radioisotope source emitting gamma rays at specific energies (e.g., Cobalt-60 for high energies like 1.17 and 1.33 MeV, or Cesium-137 for a medium energy of 0.662 MeV).[14][15]

  • Shielding Material: Samples of this compound and lead with precisely measured, uniform thicknesses.

  • Radiation Detector: A high-resolution detector, such as a NaI(Tl) scintillator or a High-Purity Germanium (HPGe) detector, connected to a Multi-Channel Analyzer (MCA).[16]

  • Collimators: Lead or tungsten bricks with a narrow aperture, placed between the source and the detector to create a focused "narrow beam" of radiation.[17]

2. Procedure:

  • Background Measurement: Record the background radiation count with the gamma source shielded and removed from the experimental area.

  • Initial Intensity (I₀) Measurement: Place the gamma source and detector at a fixed distance, aligned with the collimators. Measure the gamma ray intensity (counts per second) without any shielding material present. This provides the initial intensity, I₀.

  • Attenuated Intensity (I) Measurement: Place a sample of the shielding material (e.g., this compound) of known thickness (x) between the collimators, perpendicular to the gamma beam. Measure the transmitted gamma ray intensity (I).

  • Repeat Measurements: Repeat the attenuated intensity measurement for various thicknesses of both this compound and lead.

3. Data Analysis:

  • Correct for Background: Subtract the background count from all measured intensities.

  • Calculate Linear Attenuation Coefficient (µ): Using the Beer-Lambert Law, I = I₀e^(-µx), the linear attenuation coefficient (µ) can be calculated for each material at the specific gamma energy.

  • Calculate Half-Value Layer (HVL): The HVL is calculated from the linear attenuation coefficient using the formula: HVL = 0.693 / µ.[12] This value represents the thickness of the material that reduces the gamma radiation intensity by 50%.

Experimental Workflow Diagram

The logical flow of the experimental protocol for testing gamma shielding effectiveness is illustrated below.

G cluster_setup Experimental Setup cluster_process Measurement & Analysis Source Gamma-Ray Source Collimator1 Lead Collimator Source->Collimator1 Gamma Beam Material Shielding Material (this compound or Lead) Collimator1->Material Collimator2 Lead Collimator Material->Collimator2 Detector Radiation Detector (e.g., NaI(Tl)) Collimator2->Detector Measure_I0 Measure Initial Intensity (I₀) Detector->Measure_I0 Measure_I Measure Attenuated Intensity (I) Detector->Measure_I Calculate Calculate µ and HVL Measure_I0->Calculate Measure_I->Calculate

Caption: Workflow for determining gamma shielding effectiveness.

Conclusion

While this compound 158 contains high-Z elements (Bismuth and Lead) known for effective gamma attenuation, its overall density is considerably lower than that of pure lead.[6][7] Consequently, for applications where shielding volume is a critical constraint, lead remains the superior material for gamma radiation protection. A greater thickness of this compound would be necessary to provide the same degree of shielding as lead.

However, this compound's significantly lower melting point offers advantages in specialized applications, such as creating custom-molded shielding blocks for radiotherapy or casting seals in laboratory equipment.[6] It is also important to note the toxicity of both lead and the cadmium present in this compound 158, which requires careful handling and consideration of environmental and health regulations.[18][19] The choice between these materials, therefore, depends on a balance of shielding requirements, spatial constraints, fabrication needs, and safety protocols.

References

Evaluating the Long-Term Stability of Ostalloy Under Cryogenic Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the projected long-term stability of Ostalloy, a low-melting-point bismuth-tin alloy, under cryogenic conditions. Due to a lack of specific long-term cryogenic studies on this compound, this guide draws upon data from its constituent metals and comparable solder alloys to project its performance. This information is benchmarked against alternative materials for which cryogenic data is available. The objective is to equip researchers and professionals in drug development and other scientific fields with the necessary information to make informed material selections for cryogenic applications.

Executive Summary

This compound, a family of bismuth-tin-based fusible alloys, is valued for its low melting point and ease of use at ambient and elevated temperatures. However, its suitability for long-term cryogenic applications requires careful consideration. Tin-based alloys can exhibit embrittlement and a phase transformation known as "tin pest" at low temperatures, which can compromise structural integrity. While alloying elements in this compound are expected to mitigate these effects, the absence of specific long-term cryogenic data necessitates a conservative approach. This guide presents available data on the cryogenic behavior of tin-bismuth solder alloys and alternative materials to provide a comprehensive performance landscape.

Comparative Analysis of Material Properties at Cryogenic Temperatures

The following tables summarize the known and projected mechanical properties of this compound and alternative alloys at cryogenic temperatures. It is critical to note that the data for this compound is largely inferred from the behavior of its primary components, bismuth and tin, and related solder alloys.

Table 1: Mechanical Properties of this compound at Room Temperature (for reference)

This compound FormulationCompositionTensile Strength (psi)Elongation (%)Brinell Hardness
This compound 117 44.7% Bi, 22.6% Pb, 8.3% Sn, 5.3% Cd, 19.1% In54001.512
This compound 158 50.0% Bi, 26.7% Pb, 13.3% Sn, 10.0% Cd59902009.2
This compound 281 58% Bi, 42% Sn8000200*22

*Approximate value

Table 2: Projected and Known Mechanical Properties at Cryogenic Temperatures (-196°C / 77K)

MaterialProjected/Known Tensile StrengthProjected/Known Ductility/ElongationKey Considerations at Cryogenic Temperatures
This compound (Projected) Likely to increaseExpected to decrease significantly, potential for brittlenessSusceptibility to "tin pest" (allotropic transformation of tin) and embrittlement are primary concerns. Alloying may suppress but not eliminate these risks over long-term exposure.
Sn3.0Ag0.5Cu (SAC305) Solder IncreasesDecreases, ductile-to-brittle transition observedA common lead-free solder. Studies show microstructural changes and a reduction in shear force after prolonged cryogenic storage.[1]
Indium-based Solders Retains good ductilityRemains ductile and malleableExcellent performance at cryogenic temperatures and is often used for cryogenic seals.[2]
Aluminum Alloys (e.g., 5083, 6061) IncreasesGenerally remains high, no ductile-to-brittle transitionWell-established materials for cryogenic applications with a robust dataset on their long-term stability.
High-Entropy Alloys (e.g., CrMnFeCoNi) Increases significantlyIncreasesA newer class of materials demonstrating exceptional strength and ductility at cryogenic temperatures.

Experimental Protocols for Cryogenic Stability Evaluation

The following are detailed methodologies for key experiments to evaluate the long-term stability of alloys under cryogenic conditions. These protocols are based on established practices in materials science.

Cryogenic Tensile Testing

Objective: To determine the mechanical properties of an alloy, such as tensile strength, yield strength, and elongation, at cryogenic temperatures.

Procedure:

  • Specimen Preparation: Prepare standardized "dog-bone" shaped tensile specimens of the alloy according to ASTM E8/E8M standards.

  • Cryogenic Environment: Mount the specimen in a universal testing machine equipped with a cryostat.

  • Cooling: Cool the specimen to the target cryogenic temperature (e.g., -196°C using liquid nitrogen) and allow it to stabilize.[3] A thermocouple attached to the specimen is used to monitor the temperature.

  • Tensile Test: Apply a uniaxial tensile load at a constant strain rate until the specimen fractures.

  • Data Acquisition: Record the load and displacement data throughout the test.

  • Analysis: Calculate tensile strength, yield strength, and elongation from the stress-strain curve. The fracture surface can be examined using a scanning electron microscope (SEM) to determine the fracture mode (ductile or brittle).

Thermal Cycling

Objective: To assess the material's resistance to fatigue and microstructural changes induced by repeated temperature fluctuations.

Procedure:

  • Specimen Preparation: Prepare specimens of the alloy, which could be in the form of solder joints or bulk material samples.

  • Thermal Cycling Chamber: Place the specimens in a thermal cycling chamber capable of achieving the desired temperature range.

  • Cycling Profile: Program the chamber to cycle between a cryogenic temperature (e.g., -196°C) and a higher temperature (e.g., room temperature or an elevated temperature relevant to the application). Define the ramp rates and dwell times at each temperature extreme. A typical cycle might involve a 15-minute ramp and a 10-minute dwell.

  • Duration: Subject the specimens to a large number of cycles (e.g., 1000 or more) to simulate long-term use.

  • Analysis: Periodically remove samples and inspect for crack initiation and propagation using microscopy. Analyze the microstructure for changes such as grain growth or phase segregation using techniques like SEM and Energy Dispersive X-ray Spectroscopy (EDS). Mechanical properties can also be tested at intervals to track degradation.

Microstructural Analysis

Objective: To observe changes in the alloy's microstructure after long-term exposure to cryogenic temperatures.

Procedure:

  • Sample Preparation: Section, mount, and polish the alloy specimens that have been subjected to cryogenic conditions.

  • Etching: Etch the polished surface with an appropriate chemical etchant to reveal the grain boundaries and different phases.

  • Microscopy: Examine the microstructure using optical microscopy and SEM.

  • Analysis: Look for evidence of phase transformation (such as the formation of α-tin, or "tin pest"), grain growth, precipitation of secondary phases, and the formation of microcracks. Compare the microstructure to that of a control sample kept at room temperature.

Visualizations

Experimental Workflow for Cryogenic Stability Assessment

G cluster_prep Material Preparation cluster_testing Cryogenic Exposure & Testing cluster_analysis Analysis cluster_conclusion Conclusion Alloy_Selection Alloy Selection (this compound & Alternatives) Specimen_Fabrication Specimen Fabrication (Tensile, Thermal Cycling, etc.) Alloy_Selection->Specimen_Fabrication Long_Term_Storage Long-Term Cryogenic Storage (-196°C) Specimen_Fabrication->Long_Term_Storage Thermal_Cycling Thermal Cycling (-196°C to +25°C) Specimen_Fabrication->Thermal_Cycling Cryo_Tensile_Test Cryogenic Tensile Testing Long_Term_Storage->Cryo_Tensile_Test Microstructural_Analysis Microstructural Analysis (SEM, EDS) Long_Term_Storage->Microstructural_Analysis Thermal_Cycling->Cryo_Tensile_Test Thermal_Cycling->Microstructural_Analysis Mechanical_Properties Mechanical Property Analysis (Strength, Ductility) Cryo_Tensile_Test->Mechanical_Properties Fracture_Analysis Fracture Surface Analysis Cryo_Tensile_Test->Fracture_Analysis Stability_Evaluation Long-Term Stability Evaluation Mechanical_Properties->Stability_Evaluation Microstructural_Analysis->Stability_Evaluation Fracture_Analysis->Stability_Evaluation

Caption: Workflow for evaluating the long-term stability of alloys under cryogenic conditions.

Signaling Pathway of Material Degradation under Cryogenic Stress

G cluster_mechanisms Degradation Mechanisms cluster_effects Material Effects cluster_failure Component Failure Cryogenic_Exposure Prolonged Cryogenic Exposure (-196°C) Tin_Pest Tin Pest Formation (α-tin) Cryogenic_Exposure->Tin_Pest Embrittlement Ductile-to-Brittle Transition Cryogenic_Exposure->Embrittlement Thermal_Mismatch Thermal Expansion Mismatch Cryogenic_Exposure->Thermal_Mismatch Phase_Segregation Phase Segregation Cryogenic_Exposure->Phase_Segregation Microcracking Microcrack Initiation & Propagation Tin_Pest->Microcracking Reduced_Ductility Reduced Ductility Embrittlement->Reduced_Ductility Thermal_Mismatch->Microcracking Component_Failure Component Failure Microcracking->Component_Failure Phase_Segregation->Embrittlement Reduced_Ductility->Microcracking Reduced_Ductility->Component_Failure

Caption: Potential degradation pathways for tin-based alloys under long-term cryogenic stress.

Conclusion and Recommendations

While this compound is a versatile material for many applications, its long-term stability under cryogenic conditions is not well-documented. Based on the known behavior of its constituent metals and similar solder alloys, there is a potential risk of embrittlement and microstructural degradation over time at cryogenic temperatures.

For critical applications in research and drug development where long-term reliability is paramount, the use of materials with well-established cryogenic performance is recommended. Aluminum alloys, indium-based solders, and certain stainless steels have a proven track record in cryogenic environments. For applications demanding the highest performance, emerging high-entropy alloys present a promising alternative.

If this compound is being considered for a cryogenic application, it is strongly advised that the user conduct rigorous testing following the experimental protocols outlined in this guide to validate its performance and long-term stability for the specific use case. Particular attention should be paid to the potential for embrittlement and the effects of thermal cycling.

References

Cross-Validation of Experimental Results: A Comparative Guide to Ostalloy and Alternative Mounting Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ostalloy mounting techniques with common alternatives used in experimental research, particularly for sample preparation in microscopy and materials science. The objective is to offer a clear, data-driven assessment to aid in the selection of the most appropriate mounting method for specific research applications, ensuring the integrity and accuracy of experimental results.

Overview of Mounting Techniques

Sample mounting is a critical step in the preparation of specimens for a wide range of analytical techniques, including scanning electron microscopy (SEM), energy-dispersive X-ray spectroscopy (EDS), and electron backscatter diffraction (EBSD). The chosen mounting technique can significantly impact the quality of the data obtained by affecting sample stability, conductivity, and the introduction of artifacts.

This compound , a low-melting-point bismuth-based eutectic alloy, is traditionally used in industrial applications for holding and supporting delicate components during machining.[1] While its low melting point (70°C or 158°F) offers the advantage of easy casting and removal, its application in high-resolution analytical microscopy is not well-documented in scientific literature. Concerns regarding potential sample contamination from its constituent elements (Bismuth, Lead, Tin, Cadmium) and a lack of comparative performance data necessitate a thorough evaluation of alternatives.[1]

This guide focuses on the cross-validation of results by comparing the properties and performance of this compound with two primary categories of alternative mounting techniques: Hot Compression Mounting and Cold Casting Mounting .

Quantitative Comparison of Mounting Materials

The selection of a mounting material should be based on a quantitative understanding of its physical properties and their potential impact on the sample and subsequent analysis. The following tables summarize key performance indicators for this compound and common alternative resins.

Table 1: Physical and Curing Properties of Mounting Materials

Mounting TechniqueMaterialCuring/Solidification TimePeak Temperature (°C)Hardness (Shore D)
Low-Melting Alloy This compound 158Minutes (upon cooling)70~9.2 (Brinell)
Hot Compression Phenolic Resin7-8 minutes150 - 20085-90
Epoxy Resin (glass-filled)7-8 minutes140 - 16090-95
Thermoplastic (Acrylic)7-8 minutes~15070-85
Cold Casting Epoxy Resin2 - 24 hours100 - 37582-85
Acrylic Resin8 - 30 minutes15080-82

Data compiled from multiple sources. Hardness values for resins are approximate and can vary by formulation.

Table 2: Performance Characteristics and Potential for Artifacts

Mounting TechniqueMaterialShrinkageEdge RetentionSuitability for Sensitive SamplesPotential Artifacts
Low-Melting Alloy This compound 158LowGoodHeat-sensitiveElemental contamination (Pb, Cd, Sn, Bi), thermal stress.
Hot Compression Phenolic ResinModerateGoodNoHeat and pressure-induced damage, shrinkage gaps.[2]
Epoxy Resin (glass-filled)LowExcellentNoHeat and pressure-induced damage.[1]
Thermoplastic (Acrylic)HighFairNoHeat and pressure-induced damage, significant shrinkage.[2]
Cold Casting Epoxy ResinVery Low (0.5-1%)ExcellentYesLong curing time, potential for incomplete curing.[3]
Acrylic ResinModerateGoodYesExothermic reaction can heat sample, shrinkage gaps.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for cross-validation. The following sections provide methodologies for the primary alternative mounting techniques.

Hot Compression Mounting with Phenolic Resin

This method is suitable for robust samples that can withstand high temperature and pressure. It offers a rapid and economical solution for routine sample preparation.[5]

Materials:

  • Specimen

  • Hot mounting press

  • Phenolic mounting powder

  • Mold release agent

  • Acetone or ethanol for cleaning

Procedure:

  • Specimen Cleaning: Thoroughly clean the specimen with acetone or ethanol to remove any oils, grease, or other contaminants. Dry the specimen completely.[5]

  • Mold Preparation: Apply a thin layer of mold release agent to the surfaces of the mold assembly that will be in contact with the resin.[5]

  • Sample Placement: Raise the bottom die of the press and place the cleaned, dry specimen in the center.[5]

  • Resin Addition: Lower the bottom die and pour the phenolic mounting powder into the mold. The amount will depend on the size of the mold and the sample.[5]

  • Mounting Cycle: Close the press and set the curing parameters. For phenolic resin, typical parameters are a temperature of 150-180°C, a pressure of 250-300 psi (17-21 bar), and a heating time of 5-10 minutes.[6]

  • Cooling: After the heating cycle, cool the mount to near room temperature under pressure to minimize shrinkage and stress.[7]

  • Ejection and Cleaning: Once cooled, eject the mounted specimen from the press. Remove any "flashing" (excess cured resin) from the mount and the press components.[5]

Cold Casting Mounting with Epoxy Resin

This technique is ideal for delicate, heat-sensitive, or porous samples. It generally results in lower stress and excellent sample impregnation.[8]

Materials:

  • Specimen

  • Two-part epoxy resin (resin and hardener)

  • Mounting cups

  • Mixing sticks

  • Vacuum impregnation chamber (optional, for porous samples)

  • Acetone or ethanol for cleaning

Procedure:

  • Specimen Cleaning: Clean the specimen thoroughly with acetone or ethanol and ensure it is completely dry.

  • Mold Preparation: Place the specimen in the desired orientation within a mounting cup.

  • Resin Mixing: Carefully measure the epoxy resin and hardener according to the manufacturer's specified weight or volume ratio. Mix the two components thoroughly but gently to avoid introducing excessive air bubbles.[4]

  • Pouring: Pour the mixed epoxy over the specimen in the mounting cup.

  • Vacuum Impregnation (Optional): For porous samples, place the mounting cup in a vacuum chamber and apply a vacuum for a short period (e.g., 60 seconds) to draw the resin into the pores.[9]

  • Curing: Allow the epoxy to cure at room temperature for the time specified by the manufacturer (typically 8-24 hours). Curing can sometimes be accelerated by placing the mount in a low-temperature oven, but this may not be suitable for all sample types.[8][10]

  • Demolding: Once fully cured, remove the mounted specimen from the cup.

Mandatory Visualizations

Experimental Workflow: SEM Sample Preparation

The following diagram illustrates a generalized workflow for preparing a mounted sample for Scanning Electron Microscopy (SEM) analysis.

SEM_Workflow cluster_Mounting Sample Mounting cluster_Grinding Grinding cluster_Polishing Polishing cluster_FinalPrep Final Preparation & Analysis Start Start: Specimen Clean Clean & Dry Specimen Start->Clean Mount Mounting (Hot or Cold) Clean->Mount Cure Curing / Solidification Mount->Cure Grind_Coarse Coarse Grinding Cure->Grind_Coarse Grind_Fine Fine Grinding Grind_Coarse->Grind_Fine Polish_Rough Rough Polishing Grind_Fine->Polish_Rough Polish_Final Final Polishing Polish_Rough->Polish_Final Clean_Final Final Cleaning Polish_Final->Clean_Final Coat Conductive Coating (e.g., Carbon, Gold) Clean_Final->Coat SEM SEM Analysis Coat->SEM

A generalized workflow for SEM sample preparation.
Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathway is a crucial cascade involved in cell proliferation, differentiation, and stress response. Its study often involves microscopy techniques where proper sample preparation is paramount.

MAPK_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Mitogen Mitogen (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Mitogen->RTK Binds to Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, c-Jun) ERK->TF Translocates to Nucleus and Activates Gene Gene Expression TF->Gene Response Cellular Response (Proliferation, Differentiation) Gene->Response

Simplified diagram of the MAPK signaling cascade.

Conclusion and Recommendations

The choice of a sample mounting technique requires a careful balance of factors including the nature of the sample, the analytical method to be used, and the potential for introducing artifacts.

  • This compound 158 , while offering rapid solidification, poses significant risks of thermal damage to sensitive samples and potential elemental contamination, which could interfere with analytical techniques like EDS. Its use in high-resolution research applications is not well-supported by available data and should be approached with caution.

  • Hot Compression Mounting is a time-efficient method that provides hard, durable mounts with good edge retention, making it suitable for routine analysis of robust materials.[2] However, the high temperatures and pressures involved make it unsuitable for delicate or heat-sensitive specimens.[4]

  • Cold Casting Mounting , particularly with epoxy resins, offers the highest degree of sample preservation, minimal shrinkage, and excellent impregnation of porous materials.[3][8] While the curing times are longer, this method is the most suitable for sensitive samples and applications where maintaining the integrity of the sample's microstructure and avoiding thermal or pressure-induced artifacts is critical.

For rigorous cross-validation of experimental results, it is recommended to use a mounting technique that minimizes the introduction of artifacts. For most research applications, especially those involving sensitive materials or requiring high-fidelity surface analysis, cold casting with a low-shrinkage epoxy resin is the superior choice. When throughput is a primary concern and the sample is robust, hot compression mounting with a resin that matches the hardness of the specimen can be an effective alternative. Researchers should always validate their chosen sample preparation method to ensure that it does not adversely affect the experimental outcomes.

References

A Comparative Performance Analysis of Ostalloy and Other Low-Temperature Solders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Ostalloy, a family of bismuth-based low-temperature solders, with other common low-temperature solder alternatives. The information presented is based on publicly available data sheets and research findings, offering a valuable resource for material selection in sensitive research and development applications.

Introduction to Low-Temperature Solders

Low-temperature solders are essential materials in applications where components are sensitive to high temperatures. These solders, with melting points typically below 200°C, are crucial in the assembly of delicate electronic components, medical devices, and in various laboratory settings where thermal stress must be minimized. This compound, a brand of bismuth-based alloys, is frequently utilized for these purposes. This guide compares the key performance characteristics of various this compound formulations with other common low-temperature solder families, namely tin-bismuth (Sn-Bi) and tin-indium (Sn-In) alloys, as well as another commercially available low-melting alloy, Cerrolow 136.

Comparative Performance Data

The following tables summarize the key physical and mechanical properties of selected this compound products and other low-temperature solders. These properties are critical in determining the suitability of a solder for a specific application.

Table 1: Physical and Mechanical Properties of this compound and Other Low-Temperature Solders

PropertyThis compound 117This compound 158[1]This compound 281[2]Cerrolow 136[3][4]Eutectic Sn-Bi (Sn58Bi)[5]Eutectic Sn-In (Sn52In48)
Composition (wt.%) 44.7 Bi, 22.6 Pb, 8.3 Sn, 5.3 Cd, 19.1 In50.0 Bi, 26.7 Pb, 13.3 Sn, 10.0 Cd58 Bi, 42 Sn49 Bi, 18 Pb, 12 Sn, 21 In58 Bi, 42 Sn52 Sn, 48 In
Melting Point (°C) 477013858138-139118
Tensile Strength (MPa) 37.241.355.243.455.2[6]13.1
Shear Strength (MPa) Data not availableData not availableData not availableData not available~30-40[7][8]~15-25[8]
Brinell Hardness (HB) 129.22214~15-20~4-6
Elongation (%) 1.520020050~15-30[9]>100

Table 2: Thermal and Electrical Properties of this compound and Other Low-Temperature Solders

PropertyThis compound 117This compound 158This compound 281Cerrolow 136Eutectic Sn-Bi (Sn58Bi)[5]Eutectic Sn-In (Sn52In48)
Thermal Conductivity (W/m·K) Data not available~16~18Data not available19~34
Electrical Conductivity (% IACS) 3.9Data not availableData not available2.434.5~14
Electrical Resistivity (µΩ·cm) ~44Data not availableData not available~7138.3[5]~12.3

Experimental Protocols

The data presented in the tables are determined using standardized experimental procedures to ensure consistency and comparability. The following are detailed methodologies for the key experiments cited.

The elemental composition of the solder alloys is determined using Spark Atomic Emission Spectrometry (Spark-AES) .

  • Sample Preparation: The solder alloy is prepared in the form of a chill cast disk or a flat, clean surface.

  • Spark Generation: A high-voltage spark is generated between the sample and a counter electrode in an argon atmosphere.

  • Light Emission and Analysis: The spark ablates material from the sample, causing the atoms to emit light at specific wavelengths. This light is dispersed by a spectrometer, and the intensity of the spectral lines is measured.

  • Quantification: The concentration of each element is calculated by comparing the intensity of its spectral lines to those of certified reference materials with known compositions.

G cluster_prep Sample Preparation cluster_analysis Spark-AES Analysis cluster_quant Quantification prep1 Obtain Solder Sample prep2 Create Chill Cast Disk or Flat Surface prep1->prep2 analysis1 Generate High-Voltage Spark prep2->analysis1 analysis2 Excite Atoms and Induce Light Emission analysis1->analysis2 analysis3 Disperse and Analyze Spectral Lines analysis2->analysis3 quant1 Measure Spectral Line Intensities analysis3->quant1 quant2 Compare with Certified Reference Materials quant1->quant2 quant3 Calculate Elemental Composition quant2->quant3

Compositional Analysis Workflow

The tensile properties, including tensile strength and elongation, are determined according to ASTM E8/E8M - Standard Test Methods for Tension Testing of Metallic Materials .

  • Specimen Preparation: A standardized "dog-bone" shaped specimen is machined from the solder material. The dimensions of the specimen, particularly the gauge length, are critical for accurate results.

  • Test Procedure: The specimen is mounted in a universal testing machine. A uniaxial tensile load is applied at a constant strain rate until the specimen fractures.

  • Data Acquisition: The applied load and the elongation of the gauge section are continuously recorded throughout the test.

  • Calculation:

    • Tensile Strength: The maximum stress the specimen withstands during the test.

    • Elongation: The percentage increase in the gauge length after fracture.

G start Start prep Prepare Standardized 'Dog-Bone' Specimen start->prep mount Mount Specimen in Universal Testing Machine prep->mount apply_load Apply Uniaxial Tensile Load at Constant Strain Rate mount->apply_load record Continuously Record Load and Elongation apply_load->record fracture Continue Until Specimen Fractures record->fracture calculate Calculate Tensile Strength and Elongation fracture->calculate Yes end End calculate->end

Tensile Testing Workflow

The shear strength of solder joints is a critical parameter, especially in electronic assemblies. A common method is the Die Shear Test .

  • Sample Preparation: A solder joint is created by soldering a standardized die (e.g., a ceramic or silicon chip) to a substrate.

  • Test Procedure: The substrate is securely clamped. A shear tool is brought into contact with the edge of the die. A force is applied parallel to the substrate at a constant speed until the die is sheared off.

  • Data Acquisition: The maximum force required to shear the die is recorded.

  • Calculation: The shear strength is calculated by dividing the maximum force by the area of the solder joint.

G start Start prep Prepare Solder Joint with Standardized Die and Substrate start->prep clamp Securely Clamp the Substrate prep->clamp position Position Shear Tool at the Edge of the Die clamp->position apply_force Apply Shear Force at a Constant Speed position->apply_force record Record Maximum Force Until Die Shears apply_force->record calculate Calculate Shear Strength (Force / Area) record->calculate end End calculate->end

Shear Strength Testing Workflow

The electrical conductivity of the solder alloys is measured using the Eddy Current Method as described in ASTM E1004 - Standard Test Method for Determining Electrical Conductivity Using the Electromagnetic (Eddy Current) Method .

  • Instrumentation: A calibrated eddy current conductivity meter with a probe is used.

  • Calibration: The instrument is calibrated using standards of known electrical conductivity that bracket the expected conductivity of the solder alloy.

  • Measurement: The probe is placed in contact with a flat, smooth surface of the solder sample. The instrument induces eddy currents in the material and measures their magnitude, which is related to the material's conductivity.

  • Reporting: The electrical conductivity is typically reported as a percentage of the International Annealed Copper Standard (% IACS).

G start Start calibrate Calibrate Eddy Current Meter with Known Standards start->calibrate prepare Prepare a Flat, Smooth Solder Sample Surface calibrate->prepare measure Place Probe on Sample and Take Reading prepare->measure record Record Electrical Conductivity (in % IACS or S/m) measure->record end End record->end

Electrical Conductivity Measurement

The thermal conductivity is determined using the Guarded-Comparative-Longitudinal Heat Flow Technique as outlined in ASTM E1225 - Standard Test Method for Thermal Conductivity of Solids by Means of the Guarded-Comparative-Longitudinal Heat Flow Technique .

  • Apparatus: A test stack is created with the solder specimen placed between two reference materials of known thermal conductivity. The stack is heated at one end and cooled at the other to establish a longitudinal heat flow. A guard heater surrounds the stack to minimize radial heat loss.

  • Procedure: A steady-state temperature gradient is established along the test stack.

  • Data Acquisition: The temperature at various points along the specimen and the reference materials is measured using thermocouples.

  • Calculation: The thermal conductivity of the solder is calculated by comparing the temperature gradient across the specimen to the temperature gradients and known thermal conductivities of the reference materials.

G start Start setup Create Test Stack: Reference - Specimen - Reference start->setup heat Apply Heat to One End and Cool the Other setup->heat guard Use Guard Heater to Minimize Radial Heat Loss heat->guard steady_state Establish Steady-State Temperature Gradient guard->steady_state measure Measure Temperatures Along Stack with Thermocouples steady_state->measure calculate Calculate Thermal Conductivity by Comparison measure->calculate end End calculate->end

Thermal Conductivity Measurement

Discussion of Performance Comparison

  • This compound Family: The this compound products exhibit a wide range of melting points, from as low as 47°C for this compound 117 to 138°C for this compound 281, making them suitable for a variety of temperature-sensitive applications. This compound 158 and 281 show remarkably high elongation, suggesting good ductility, which can be advantageous in applications where mechanical flexibility is required. However, the presence of lead and cadmium in some this compound formulations (e.g., 117 and 158) is a significant consideration due to health and environmental regulations (RoHS).

  • Tin-Bismuth (Sn-Bi) Solders: Eutectic Sn-Bi solder offers a lead-free alternative with a low melting point of around 138°C, identical to this compound 281. It possesses good tensile strength, comparable to the higher-melting this compound. However, Sn-Bi alloys are known to be more brittle than other solder types, as reflected in their lower elongation values. This brittleness can be a concern in applications subjected to mechanical shock or vibration.

  • Tin-Indium (Sn-In) Solders: The eutectic Sn-In solder has a very low melting point of 118°C and exhibits excellent ductility, with elongation exceeding 100%. This makes it a suitable candidate for cryogenic applications and for joining materials with significantly different coefficients of thermal expansion. However, indium is a relatively expensive metal, which can make Sn-In solders less cost-effective for some applications.

  • Cerrolow 136: This alloy offers a very low melting point of 58°C, making it ideal for extremely temperature-sensitive components. Its tensile strength is comparable to this compound 158. Like some this compound variants, it contains lead, which may restrict its use in certain applications.

Conclusion

The selection of a low-temperature solder is a multi-faceted decision that depends on the specific requirements of the application.

  • This compound solders offer a versatile range of melting points and, in some cases, excellent ductility. However, the presence of hazardous materials in certain formulations must be carefully considered.

  • Sn-Bi solders are a good lead-free alternative with a low melting point and high strength, but their inherent brittleness may be a limiting factor.

  • Sn-In solders provide excellent ductility and a very low melting point, making them suitable for specialized applications, though at a higher cost.

  • Cerrolow 136 is an excellent choice for applications requiring an extremely low melting temperature, with the caveat of its lead content.

Researchers, scientists, and drug development professionals should carefully evaluate the trade-offs between melting temperature, mechanical properties, cost, and regulatory compliance when selecting a low-temperature solder for their specific needs. This guide provides a foundational comparison to aid in that decision-making process.

References

Assessing the Chemical Inertness of Ostalloy in Contact with Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ostalloy, a family of low-melting-point alloys, is frequently utilized in various industrial applications for its unique thermal properties. One common formulation, this compound 158, is a eutectic alloy with a melting point of 70°C (158°F)[1][2][3]. While its utility in mechanical and engineering contexts is well-established, its application in scenarios involving direct or indirect contact with biological samples demands a rigorous assessment of its chemical inertness and biocompatibility. This guide provides a framework for evaluating the chemical inertness of this compound, comparing it against the benchmark of a truly biocompatible material, and outlines the necessary experimental protocols to ensure the integrity of biological research.

The composition of this compound 158 includes significant amounts of heavy metals with known toxicities: approximately 50.0% bismuth, 26.7% lead, 13.3% tin, and 10.0% cadmium[1][4]. The presence of lead and cadmium is a primary concern, as both are recognized as toxic heavy metals with the potential for carcinogenic effects[5][6][7][8][9]. Lead exposure can lead to severe health issues, including neurological damage and reproductive harm, while cadmium is a known carcinogen that can cause kidney and lung damage[5][6][7][8][9]. Given this composition, the potential for ion leaching into biological samples is a significant risk that could compromise experimental results and pose safety hazards.

This guide will detail the essential experimental procedures, based on internationally recognized standards, to assess the chemical inertness of this compound. These protocols will enable researchers to quantify the extent of metal leaching, evaluate potential cytotoxicity, and understand the alloy's interaction with biological molecules.

Comparative Analysis: this compound vs. Biocompatible Alternatives

A truly biocompatible material for use in biological applications should not release any cytotoxic, mutagenic, or carcinogenic substances. Materials such as medical-grade titanium alloys, stainless steel, and certain polymers are often chosen for their high degree of inertness[10]. The following table outlines the key considerations when comparing this compound with such biocompatible alternatives.

FeatureThis compound 158Biocompatible Alternatives (e.g., Titanium Alloys, Medical-Grade Polymers)
Composition Bismuth (50.0%), Lead (26.7%), Tin (13.3%), Cadmium (10.0%)[1][4]Typically composed of non-toxic elements (e.g., Ti, Al, V in specific, safe alloys; medical-grade plastics)[10]
Potential for Ion Leaching High potential for leaching of Pb, Cd, Bi, and Sn ions.Very low to negligible ion leaching under physiological conditions.
Known Toxicity of Components Contains lead and cadmium, which are known to be toxic and carcinogenic[5][6][7][8][9].Components are generally considered non-toxic and biocompatible.
Biocompatibility Profile Not established; presumed to be poor due to composition.Extensively tested and proven to be biocompatible for medical use.

Experimental Protocols for Assessing Chemical Inertness

To thoroughly assess the chemical inertness of this compound, a series of experiments based on the ISO 10993 standards for the biological evaluation of medical devices should be performed.

Ion Leaching Analysis via Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

This experiment quantifies the amount of metal ions that leach from this compound into a simulated biological fluid.

Methodology:

  • Sample Preparation (adapted from ISO 10993-12):

    • Prepare samples of this compound 158 with a known surface area.

    • Clean the samples to remove any surface contaminants, following a validated procedure that does not alter the surface chemistry.

    • Place the prepared samples in a sterile, inert container.

    • Add a specific volume of a simulated biological fluid (e.g., Phosphate-Buffered Saline (PBS) or cell culture medium without serum) to achieve a defined surface area to volume ratio (e.g., 3 cm²/mL)[11][12].

    • Incubate the samples for a clinically relevant time period (e.g., 24 hours, 72 hours, and 7 days) at a physiological temperature (37°C)[13][14].

    • Prepare a negative control (extraction vehicle without the sample) and positive controls (extraction vehicle with known concentrations of lead and cadmium salts).

  • ICP-MS Analysis:

    • Following incubation, carefully remove the extraction fluid (leachate) from the container.

    • Acidify the leachate to stabilize the metal ions in the solution.

    • Analyze the elemental composition of the leachate using ICP-MS to quantify the concentrations of bismuth, lead, tin, and cadmium[15][16][17][18][19].

    • Compare the results to the negative control to determine the amount of leached ions from the this compound sample.

Ion_Leaching_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis prep1 Prepare this compound Samples (Known Surface Area) prep2 Clean and Sterilize Samples prep1->prep2 prep3 Place in Inert Container prep2->prep3 ext1 Add Simulated Biological Fluid (e.g., PBS) prep3->ext1 ISO 10993-12 ext2 Incubate at 37°C for a Defined Period (e.g., 24h, 72h, 7d) ext1->ext2 ana1 Collect Leachate ext2->ana1 ana2 Acidify Leachate ana1->ana2 ana3 Analyze by ICP-MS for Bi, Pb, Sn, Cd ana2->ana3 ana4 Quantify Leached Ions ana3->ana4 report Report Ion Concentrations (µg/L) ana4->report

Caption: Workflow for Ion Leaching Analysis of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines if the substances leached from this compound are toxic to living cells.

Methodology (based on ISO 10993-5):

  • Preparation of Extracts:

    • Prepare extracts of this compound 158 in a cell culture medium (e.g., MEM or DMEM with 10% fetal bovine serum) following the same procedure as for the ion leaching analysis[12][20][21][22].

    • Prepare serial dilutions of the extract (e.g., 100%, 50%, 25%, 12.5%).

    • A negative control (culture medium only) and a positive control (e.g., organotin-stabilized PVC extract) should be included.

  • Cell Culture and Exposure:

    • Seed a suitable cell line (e.g., L929 mouse fibroblasts) into a 96-well plate at a predetermined density and incubate until the cells form a sub-confluent monolayer.

    • Remove the existing culture medium and replace it with the prepared this compound extracts, dilutions, and controls.

    • Incubate the cells with the extracts for 24 hours at 37°C in a humidified CO₂ incubator[23][24][25][26][27].

  • MTT Assay and Measurement:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals[23][24][25][26][27].

    • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect according to ISO 10993-5[22][27].

Cytotoxicity_Workflow cluster_extract_prep Extract Preparation cluster_cell_culture Cell Culture and Exposure cluster_mtt_assay MTT Assay ext_prep1 Prepare this compound Extracts in Cell Culture Medium ext_prep2 Create Serial Dilutions of Extract ext_prep1->ext_prep2 cell3 Expose Cells to Extracts and Controls for 24h ext_prep2->cell3 ISO 10993-5 cell1 Seed L929 Cells in 96-well Plate cell2 Incubate to Form Monolayer cell1->cell2 cell2->cell3 mtt1 Add MTT Reagent and Incubate cell3->mtt1 mtt2 Add Solubilization Solution mtt1->mtt2 mtt3 Measure Absorbance at 570 nm mtt2->mtt3 mtt4 Calculate Cell Viability (%) mtt3->mtt4 result Assess Cytotoxicity (Viability < 70%) mtt4->result

References

A Comparative Analysis of the Cost-Effectiveness of Ostalloy Versus Other Fusible Alloys for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of scientific research and drug development, the materials and tools employed can significantly impact the efficiency, accuracy, and cost of experiments. Fusible alloys, with their low melting points and unique physical properties, offer versatile solutions for a range of laboratory applications, from creating custom shielding for radiation-sensitive experiments to prototyping bespoke lab-on-a-chip devices. This guide provides a comprehensive comparative analysis of Ostalloy and other common fusible alloys, focusing on their cost-effectiveness and performance, supported by available data and a detailed experimental protocol for evaluation.

Executive Summary

This compound®, particularly this compound 158, is a well-known fusible alloy widely used in various industrial and technical applications. However, for laboratory settings, especially in fields like drug development where precision, safety, and cost are paramount, a thorough comparison with other available fusible alloys is crucial. This guide evaluates this compound against common alternatives such as Cerrobend®, Wood's Metal, Rose's Metal, and Field's Metal.

The analysis reveals that while this compound 158 and its counterparts like Cerrobend and Wood's Metal offer a low melting point and are readily available, their inclusion of toxic heavy metals like lead and cadmium raises significant safety and disposal concerns in a research environment. Lead- and cadmium-free alternatives, such as Field's Metal, provide a much safer profile, albeit at a higher initial cost due to their indium content. The cost-effectiveness, therefore, is not merely a function of the initial purchase price but also encompasses factors like safety, ease of use, and the specific requirements of the application.

Comparative Data of Fusible Alloys

To facilitate an objective comparison, the following tables summarize the key properties and approximate costs of this compound and its alternatives.

Table 1: Physical and Mechanical Properties of Common Fusible Alloys
Alloy NameComposition (by weight)Melting Point (°C)Density (g/cm³)Tensile Strength (psi)Brinell Hardness
This compound 158 [1]50% Bi, 26.7% Pb, 13.3% Sn, 10% Cd709.459909.2
Cerrobend [2][3]50% Bi, 26.7% Pb, 13.3% Sn, 10% Cd709.4~6000~9
Wood's Metal [4][5]50% Bi, 26.7% Pb, 13.3% Sn, 10% Cd709.76100[6]9.3[6]
Rose's Metal [7][8]50% Bi, 25-28% Pb, 22-25% Sn94-98~9.66200[9]9.5[9]
Field's Metal [10][11]32.5% Bi, 51% In, 16.5% Sn627.89Not readily availableRelatively hard and tough[10]
Table 2: Cost-Effectiveness and Safety Comparison
Alloy NameApprox. Price (USD/lb)Key AdvantagesKey DisadvantagesSafety Considerations
This compound 158 $25 - $40Low melting point, readily available, reusable.[1]Contains lead and cadmium (toxic).Hazardous and toxic; requires careful handling and disposal.[12]
Cerrobend $10 - $25[13][14]Low melting point, widely used, often interchangeable with this compound 158.[15][16]Contains lead and cadmium (toxic).[2][3]Toxic fumes and skin exposure are harmful.[4]
Wood's Metal $10 - $25Low melting point, historically significant, good for casting.[4][17]Contains lead and cadmium (toxic).[4][18]Toxic by ingestion and inhalation; handle with care.[18]
Rose's Metal $20 - $35Cadmium-free, does not significantly contract or expand on solidification.[7]Contains lead.Lead is a toxic heavy metal.
Field's Metal $150 - $200+Lead-free and cadmium-free, lower melting point than this compound 158.[10][11]High cost due to indium content.[11]Much less toxic than lead- and cadmium-containing alloys.[11]

Note: Prices are estimates based on available online retailers and are subject to market fluctuations.

Experimental Protocol: Comparative Evaluation of Fusible Alloys for Custom Radiation Shielding in a Laboratory Setting

This protocol outlines a method to compare the performance of this compound 158, Cerrobend, Wood's Metal, and Field's Metal for creating custom shielding blocks, a common application in research involving radiation sources.

Objective: To assess the ease of fabrication, dimensional accuracy, and radiation attenuation properties of custom shielding blocks made from different fusible alloys.

Materials:

  • This compound 158, Cerrobend, Wood's Metal, and Field's Metal ingots

  • Styrofoam blocks for creating molds

  • Hot wire cutter

  • Heating pot with temperature control

  • Stainless steel casting ladle

  • Calibrated radiation source (e.g., Cs-137 or Co-60)

  • Radiation detector (e.g., Geiger-Müller counter or scintillation detector)

  • Digital calipers

  • Personal Protective Equipment (PPE): heat-resistant gloves, safety glasses, lab coat, and appropriate respiratory protection when melting alloys containing lead and cadmium.

Methodology:

  • Mold Fabrication:

    • Design a standard shape for the shielding block (e.g., a 5x5x2 cm block with a 1x1 cm central aperture).

    • Use the hot wire cutter to create precise molds of the designed shape from the styrofoam blocks. Prepare at least three molds for each alloy to ensure reproducibility.

  • Alloy Melting and Casting:

    • In a well-ventilated fume hood, melt a sufficient quantity of the first alloy in the heating pot. Carefully monitor and control the temperature to just above the alloy's melting point to minimize oxidation and fume generation.

    • Once molten, carefully pour the alloy into the prepared styrofoam molds using the stainless steel ladle.

    • Allow the blocks to cool and solidify completely at room temperature.

    • Repeat steps 2.1-2.3 for each of the other alloys, ensuring the heating pot is thoroughly cleaned between each use.

  • Dimensional Accuracy Assessment:

    • Once solidified, carefully remove the shielding blocks from the styrofoam molds.

    • Using digital calipers, measure the dimensions of each block and its central aperture.

    • Compare the measured dimensions to the original design to assess the dimensional accuracy and shrinkage/expansion of each alloy.

  • Radiation Attenuation Measurement:

    • Set up the radiation source and detector at a fixed distance.

    • Measure the baseline radiation count without any shielding (background radiation should be accounted for).

    • Place a shielding block from the first alloy between the source and the detector, ensuring the central aperture is not in the beam path.

    • Measure the radiation count for a fixed period.

    • Repeat the measurement for all blocks of the same alloy and for all other alloys.

    • Calculate the percentage of radiation attenuated by each block.

Data Analysis and Comparison:

  • Ease of Fabrication: Qualitatively assess the ease of melting, pouring, and removal from the mold for each alloy.

  • Dimensional Stability: Quantify the dimensional changes (shrinkage or expansion) for each alloy by comparing the average measured dimensions to the design specifications.

  • Shielding Effectiveness: Compare the average radiation attenuation percentages for each alloy.

  • Cost-Effectiveness: Analyze the initial cost per block and factor in safety and handling considerations to provide a comprehensive cost-effectiveness assessment for a laboratory setting.

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the comparative experimental protocol described above.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_fabrication Fabrication & Measurement Phase cluster_testing Performance Testing Phase cluster_analysis Analysis Phase design 1. Design Shielding Block mold 2. Fabricate Styrofoam Molds design->mold melt 3. Melt Fusible Alloy mold->melt cast 4. Cast into Molds melt->cast cool 5. Cool and Solidify cast->cool measure_dim 6. Measure Dimensions cool->measure_dim analyze_dim 11. Analyze Dimensional Accuracy measure_dim->analyze_dim setup_rad 7. Setup Radiation Source & Detector measure_base 8. Measure Baseline Radiation setup_rad->measure_base measure_shield 9. Measure Shielded Radiation measure_base->measure_shield analyze_shield 12. Analyze Shielding Effectiveness measure_shield->analyze_shield analyze_ease 10. Analyze Ease of Fabrication analyze_cost 13. Analyze Cost-Effectiveness analyze_ease->analyze_cost analyze_dim->analyze_cost analyze_shield->analyze_cost

Experimental workflow for comparing fusible alloys.

Discussion and Recommendations

The choice of a fusible alloy for laboratory applications extends beyond a simple comparison of melting points. For researchers, scientists, and drug development professionals, several factors must be weighed:

  • Toxicity and Safety: The presence of lead and cadmium in this compound 158, Cerrobend, and Wood's Metal is a significant concern.[4][12] The handling of these materials requires stringent safety protocols, including dedicated, well-ventilated areas and proper waste disposal procedures. For laboratories where biocompatibility and minimizing exposure to hazardous materials are critical, the use of lead- and cadmium-free alternatives like Field's Metal is strongly recommended, despite the higher initial cost.

  • Application-Specific Performance: For applications where high-energy radiation shielding is required, the density and composition of the alloy are critical. While the lead-containing alloys offer good attenuation, the specific performance should be experimentally verified for the radiation type and energy level being used. For applications in microfluidics or the creation of delicate structures, the wetting properties and surface tension of the molten alloy become more important.

  • Cost-Effectiveness: While this compound and similar alloys have a lower upfront cost, the long-term costs associated with hazardous material handling, employee safety, and specialized disposal can offset these initial savings. Field's Metal, although more expensive per pound, can be more cost-effective in the long run for laboratories that prioritize a safer working environment and have less infrastructure for managing hazardous materials.

Conclusion

References

Verifying the Elemental Composition of Ostalloy: A Comparative Guide to X-Ray Fluorescence and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray Fluorescence (XRF) spectroscopy with Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Atomic Absorption Spectroscopy (AAS) for the elemental analysis of Ostalloy, a family of low-melting-point, bismuth-based alloys. The selection of an appropriate analytical technique is critical for quality control, material verification, and research applications where precise elemental composition is paramount. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most suitable analytical method.

Introduction to this compound and its Elemental Composition

This compound is a range of fusible alloys characterized by their low melting points, typically containing bismuth (Bi) as a primary constituent, along with other elements such as tin (Sn), lead (Pb), cadmium (Cd), and indium (In). The specific composition of an this compound variant dictates its melting temperature and mechanical properties, making it suitable for diverse applications including soldering, casting, and radiation shielding. Accurate verification of the elemental composition is crucial to ensure the alloy's performance and safety, particularly in applications where the presence of toxic elements like lead and cadmium is a concern.

Comparative Analysis of Analytical Techniques

X-ray Fluorescence (XRF) is a non-destructive technique widely used for the elemental analysis of alloys. However, alternative methods such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Atomic Absorption Spectroscopy (AAS) offer distinct advantages and disadvantages. The following tables summarize the key performance characteristics of these techniques for the analysis of a representative this compound formulation.

Table 1: Performance Comparison of XRF, ICP-OES, and AAS
ParameterX-Ray Fluorescence (XRF)Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)Atomic Absorption Spectroscopy (AAS)
Principle Measures secondary X-rays emitted from a sample irradiated with primary X-rays.Measures light emitted by excited atoms and ions in a high-temperature plasma.Measures the absorption of light by free atoms in the gaseous state.
Sample Preparation Minimal; requires a clean, flat surface.Destructive; requires acid digestion of the sample.Destructive; requires acid digestion of the sample.
Analysis Time per Sample Fast (seconds to minutes).[1]Moderate (minutes).Slow (element by element analysis).
Elements Detected Simultaneously detects multiple elements (typically Na to U).Simultaneously detects multiple elements.Typically detects a single element at a time.[2]
Detection Limits ppm to % range.ppb to ppm range.ppb to ppm range.
Precision (RSD) 1-5%<2%1-5%
Accuracy Good, dependent on matrix-matched standards.Excellent, with proper calibration.Good to excellent, with proper calibration.
Cost (Instrument) Moderate to HighHighLow to Moderate
Cost (Operational) LowHigh (consumables, gases)Moderate (lamps, gases)
Table 2: Typical Elemental Composition of this compound 158 and Alternative Low-Melting-Point Alloys
AlloyBismuth (Bi)Lead (Pb)Tin (Sn)Cadmium (Cd)Indium (In)Melting Point (°C)
This compound 158 50%26.7%13.3%10%-70
Wood's Metal 50%26.7%13.3%10%-70
Rose's Metal 50%25-28%22-25%--94-98
Field's Metal 32.5%-16.5%-51%62

Experimental Protocols

Detailed methodologies for the elemental analysis of an this compound sample (e.g., this compound 158) using XRF, ICP-OES, and AAS are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and laboratory conditions.

X-Ray Fluorescence (XRF) Spectroscopy

1. Sample Preparation:

  • Ensure the this compound sample has a flat, smooth, and clean surface for analysis.

  • For soft, low-melting-point alloys like this compound, milling is the preferred method to create a representative surface, as grinding can cause smearing.[3]

  • Clean the surface with a suitable solvent (e.g., isopropanol) to remove any contaminants.[4]

2. Instrumental Parameters (Typical for EDXRF):

  • X-ray Tube: Rhodium (Rh) anode.

  • Voltage: 15-50 kV, optimized for the elements of interest. Multiple conditions may be used for a full suite of elements.

  • Current: 100-500 µA.

  • Measurement Time: 60-300 seconds per measurement condition.

  • Detector: Silicon Drift Detector (SDD).

  • Atmosphere: Air or vacuum (vacuum is preferred for lighter elements).

  • Filters: Use of various filters to optimize the excitation of different elements.

3. Calibration:

  • Use certified reference materials (CRMs) of similar matrix composition to create a calibration curve.

  • Alternatively, a fundamental parameters (FP) method can be used for semi-quantitative to quantitative analysis without matrix-matched standards.[5]

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

1. Sample Preparation (Microwave-Assisted Acid Digestion):

  • Accurately weigh approximately 0.1 g of the this compound sample into a clean microwave digestion vessel.

  • Add a mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl). A common mixture for solders is a 3:1 ratio of HCl to HNO₃ (aqua regia).[6][7] For a 0.1 g sample, start with 6 mL of HCl and 2 mL of HNO₃.

  • Seal the vessels and place them in the microwave digestion system.

  • Ramp the temperature to 200°C over 15-20 minutes and hold for 20 minutes.[8]

  • After cooling, carefully open the vessels and quantitatively transfer the digested solution to a 100 mL volumetric flask.

  • Dilute to the mark with deionized water. Further dilutions may be necessary to bring the element concentrations within the linear range of the instrument.

2. Instrumental Parameters:

  • RF Power: 1.1 - 1.5 kW.

  • Plasma Gas Flow: 10 - 15 L/min Argon.

  • Auxiliary Gas Flow: 0.5 - 1.5 L/min Argon.

  • Nebulizer Gas Flow: 0.5 - 1.0 L/min Argon.

  • Sample Uptake Rate: 1 - 2 mL/min.

  • Wavelengths (nm):

    • Bi: 223.061

    • Pb: 220.353

    • Sn: 189.927

    • Cd: 228.802

    • In: 325.609

3. Calibration:

  • Prepare a series of multi-element calibration standards from certified stock solutions in a matrix matching the acid concentration of the digested samples.

Atomic Absorption Spectroscopy (AAS)

1. Sample Preparation:

  • Follow the same acid digestion procedure as described for ICP-OES.

2. Instrumental Parameters (Flame AAS):

  • Hollow Cathode Lamp: Use a specific lamp for each element to be analyzed.

  • Wavelength (nm) and Slit Width (nm):

    • Bi: 223.1 nm, 0.2 nm

    • Pb: 217.0 nm, 0.5 nm

    • Sn: 224.6 nm, 0.5 nm

    • Cd: 228.8 nm, 0.5 nm

    • In: 303.9 nm, 0.5 nm

  • Flame: Air-acetylene is suitable for all the above elements.

  • Burner Height and Gas Flow Rates: Optimize for maximum absorbance for each element.

3. Calibration:

  • Prepare a series of single-element calibration standards from certified stock solutions in a matrix matching the acid concentration of the digested samples. Analyze each element sequentially.

Visualizing the Workflow and Comparisons

The following diagrams, generated using Graphviz, illustrate the experimental workflow for XRF analysis and a logical comparison of the three analytical techniques.

XRF_Workflow cluster_prep Sample Preparation cluster_analysis XRF Analysis cluster_data Data Processing Sample This compound Sample Milling Milling to create a flat surface Sample->Milling Cleaning Cleaning with solvent Milling->Cleaning Placement Place sample in XRF spectrometer Cleaning->Placement Irradiation Irradiate with primary X-rays Placement->Irradiation Detection Detect emitted fluorescent X-rays Irradiation->Detection Spectrum Generate X-ray spectrum Detection->Spectrum Quantification Quantify elemental composition (Calibration or Fundamental Parameters) Spectrum->Quantification Report Generate Analysis Report Quantification->Report

Figure 1: Experimental workflow for the elemental analysis of this compound using XRF.

Technique_Comparison cluster_attributes Key Attributes XRF X-Ray Fluorescence (XRF) NonDestructive Non-destructive XRF->NonDestructive Fast Fast Analysis XRF->Fast MultiElement Simultaneous Multi-element XRF->MultiElement ICPOES ICP-OES Destructive Destructive ICPOES->Destructive ICPOES->MultiElement HighThroughput High Throughput ICPOES->HighThroughput LowerLOD Lower Detection Limits ICPOES->LowerLOD AAS Atomic Absorption Spectroscopy (AAS) AAS->Destructive SingleElement Single Element Analysis AAS->SingleElement AAS->LowerLOD

Figure 2: Logical comparison of key attributes of XRF, ICP-OES, and AAS.

Conclusion

The choice between XRF, ICP-OES, and AAS for the elemental analysis of this compound depends on the specific requirements of the application.

  • X-ray Fluorescence (XRF) is an excellent choice for rapid, non-destructive screening and quality control where major and minor element concentrations are of primary interest. Its ease of use and minimal sample preparation make it highly efficient for routine analysis.

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is the preferred method when high accuracy, precision, and the ability to determine trace element concentrations are critical. Although it is a destructive technique requiring sample digestion, its simultaneous multi-element capability and low detection limits provide comprehensive and reliable results.

  • Atomic Absorption Spectroscopy (AAS) offers a cost-effective solution for the accurate determination of a limited number of specific elements. While it is a destructive and slower technique due to its single-element nature, it can achieve excellent sensitivity and is a robust method for targeted analysis.

For drug development and research applications where a complete and accurate elemental profile, including trace impurities, is essential, ICP-OES is often the most suitable technique. For routine material verification and quality assurance in a manufacturing environment, the speed and non-destructive nature of XRF are highly advantageous. AAS remains a viable option for laboratories with budget constraints or when the analysis is focused on a few specific elements.

References

Safety Operating Guide

Proper Disposal of Ostalloy: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of Ostalloy waste is critical for ensuring laboratory safety and environmental protection. this compound, particularly common variants like this compound 158, is a low-melting-point fusible alloy used in various laboratory and industrial applications. While it can be easily melted and reused, its composition, which includes heavy metals such as lead and cadmium, necessitates handling it as hazardous waste upon final disposal.[1][2][3] Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a core component of responsible chemical management.

Hazard Identification and Safety Precautions

This compound 158 contains metals that pose significant health risks.[2][4] Cadmium and lead are recognized as carcinogenic substances by the International Agency for Research on Cancer (IARC) and the Occupational Safety and Health Administration (OSHA).[2]

  • Inhalation: Inhaling dust or fumes, which can be generated during heating or mechanical processing, may cause respiratory irritation, coughing, and shortness of breath.[2][4]

  • Skin Contact: Molten alloy will cause severe thermal burns.[2]

  • Chronic Exposure: Long-term exposure to lead and cadmium can lead to severe health complications, affecting the reproductive, gastrointestinal, and renal systems.[2][4]

Personal Protective Equipment (PPE) is mandatory when handling this compound waste:

  • Gloves: Wear nitrile or latex gloves for handling solid material. Use thermal-resistant gloves over them when working with molten alloy.[2]

  • Eye Protection: Safety glasses or a face shield should be worn to protect against splashes of molten metal or airborne particles.[5]

  • Respiratory Protection: If there is a risk of generating dust or fumes, a full-face respirator with HEPA cartridges is recommended to stay below exposure limits set by OSHA or ACGIH.[2]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably using local exhaust ventilation.[2]

Material Composition and Properties

The composition of this compound dictates its hazardous characteristics. The data below pertains to this compound 158, a common formulation.

ComponentWeight Percentage (%)Key Hazard
Bismuth (Bi)50.0%Low toxicity, but chronic exposure can cause gum and mucosal issues.[2][4]
Lead (Pb)26.7%Carcinogen, neurotoxin, reproductive hazard.[2]
Tin (Sn)13.3%Fume overexposure can lead to benign pneumoconiosis (stannosis).[2]
Cadmium (Cd)10.0%Carcinogen, lung and kidney damage.[2][4]
Physical Property Value
Melting Temperature158°F (70°C)[1][6]
Specific Gravity9.4[1]

Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the safe handling and disposal of this compound waste in a laboratory setting.

Step 1: Segregation and Collection
  • Solid Alloy Waste: Allow any molten this compound to cool and solidify completely before handling.[2] Collect all solid scraps, shavings, and unwanted pieces in a designated, sealed container. This container must be clearly labeled as "Hazardous Waste: this compound (Contains Lead and Cadmium)."

  • Contaminated Materials: Any items that have come into direct contact with this compound, such as gloves, weighing paper, or wipes, must be treated as hazardous waste.[7] Collect these items in a separate, clearly labeled, sealable bag or container.[7]

  • Sharps: Contaminated sharp objects, like needles or blades, should be placed in a dedicated sharps container for heavy metal waste.[7]

Step 2: Preferred Disposal Pathway: Recycling and Reuse

This compound is designed to be recovered and recycled multiple times, which is the most environmentally friendly and cost-effective option.[1][8][9]

  • In-house Recycling: If your laboratory frequently uses this compound, establish a procedure for collecting, melting, and recasting the alloy for future use.

  • Return to Manufacturer: Some suppliers may offer a take-back or recycling program.[4] Consult with your supplier to see if this is a viable option.

Step 3: Final Disposal as Hazardous Waste

When the material can no longer be reused or is contaminated, it must be disposed of as hazardous waste.

  • Regulatory Compliance: Disposal must adhere to all federal, state, and local regulations.[2][4] It is illegal and unsafe to dispose of this compound in the regular trash or via sewer systems.[10][11]

  • Contact Environmental Health & Safety (EHS): Contact your institution's EHS office to arrange for a hazardous waste pickup. They will provide the correct containers and labels and ensure the waste is transported to a certified hazardous waste disposal facility.

  • Waste Manifest: Ensure all paperwork and waste manifests are completed accurately, clearly identifying the composition of the waste.

Step 4: Spill Management
  • Molten Spills: Do not use water on a molten metal spill, as this can cause a violent steam explosion.[4] Cordon off the area and allow the metal to solidify completely.

  • Solid Spills: Once solid, carefully sweep or scrape up the material.[2] Avoid creating dust during cleanup.[4] All cleanup materials must be disposed of as hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper management of this compound waste.

OstalloyDisposalWorkflow start This compound Waste Generated assess Assess Waste Type start->assess solid_scrap Solid Alloy Scrap (Uncontaminated) assess->solid_scrap Solid Metal contaminated_materials Contaminated Labware (Gloves, Wipes, Glassware) assess->contaminated_materials Contaminated recycle_check Can it be reused or recycled? solid_scrap->recycle_check package_hw Package and Label as Hazardous Waste (Contains Lead & Cadmium) contaminated_materials->package_hw recycle_process Recycle / Remelt for Future Use recycle_check->recycle_process Yes recycle_check->package_hw No / Unwanted recycle_process->start Re-enters Use Cycle contact_ehs Contact EHS for Pickup and Disposal via Certified Vendor package_hw->contact_ehs

Caption: Logical workflow for the safe disposal and recycling of this compound waste.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Ostalloy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for the handling and disposal of Ostalloy in a laboratory setting. Adherence to these protocols is mandatory to ensure the safety of all personnel.

This compound, a low-melting-point alloy, is a valuable tool in research and development. However, its composition, which can include lead and cadmium, necessitates stringent safety measures to mitigate potential health risks.[1][2][3] This guide will serve as your primary resource for the safe handling, storage, and disposal of this compound, ensuring a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, particularly in its molten state, a comprehensive PPE strategy is crucial. The following table summarizes the required equipment.

PPE CategorySolid this compoundMolten this compound
Eye and Face Protection Safety glasses with side shieldsFull face shield over safety glasses[4]
Hand Protection Nitrile or latex gloves[1]Thermal-resistant gloves over nitrile or latex gloves[1]
Body Protection Lab coatFlame-resistant lab coat or coveralls[4]
Footwear Closed-toe shoesLeather safety shoes with toe protection[5]
Respiratory Protection Not generally required, but maintain good ventilation.Required if ventilation is inadequate or if exposures exceed OSHA/ACGIH limits. Use a full-face respirator with HEPA cartridges.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

Following a standardized operational plan minimizes the risk of exposure and accidents. This workflow outlines the essential steps for safely working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate a well-ventilated work area gather_ppe Assemble all required PPE prep_area->gather_ppe review_sds Review the specific this compound SDS gather_ppe->review_sds don_ppe Don appropriate PPE review_sds->don_ppe melt Melt this compound in a clean, designated container don_ppe->melt handle Handle molten alloy with care melt->handle cool Allow alloy to solidify handle->cool scrape Scrape up solidified alloy cool->scrape dispose Dispose of waste according to regulations scrape->dispose

Caption: this compound Handling Workflow

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound waste is critical to prevent environmental contamination. All this compound waste, including scraps and contaminated materials, must be handled as hazardous waste.

  • Solidification: Allow any molten this compound to cool and solidify completely before handling for disposal.[1]

  • Collection: Scrape up the solidified alloy and place it in a clearly labeled, sealed container for hazardous waste.

  • Regulatory Compliance: Dispose of the waste in accordance with all federal, state, and local regulations.[1] Contact your institution's environmental health and safety department for specific guidance.

Emergency Procedures: Immediate Actions for Exposure

In the event of an accidental exposure to this compound, immediate and appropriate action is essential.

cluster_actions Immediate Actions exposure Exposure Event skin Skin Contact: Wash thoroughly with soap and water. For molten metal burns, immediately cool with cold water. exposure->skin eye Eye Contact: Flush eyes for at least 15 minutes. For molten metal burns, seek immediate medical attention. exposure->eye inhalation Inhalation: Move to fresh air. If not breathing, provide artificial respiration. exposure->inhalation seek_medical Seek Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical

Caption: Emergency Response Protocol

By adhering to these safety protocols, researchers can confidently and safely utilize this compound in their work, contributing to a culture of safety and responsibility within the laboratory.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.